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  • Product: 2-Pyridin-2-ylquinoline-4-carbohydrazide
  • CAS: 5109-96-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2-Pyridin-2-ylquinoline-4-carbohydrazide

Abstract 2-Pyridin-2-ylquinoline-4-carbohydrazide is a heterocyclic compound of significant interest, integrating three key pharmacophoric and coordination-capable moieties: a quinoline ring, a pyridine ring, and a carbo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Pyridin-2-ylquinoline-4-carbohydrazide is a heterocyclic compound of significant interest, integrating three key pharmacophoric and coordination-capable moieties: a quinoline ring, a pyridine ring, and a carbohydrazide functional group. This unique structural combination renders it a highly versatile building block in both medicinal chemistry and materials science. Its nitrogen-rich framework and available donor atoms make it an exceptional ligand for developing novel coordination complexes and metal-organic frameworks.[1] Furthermore, the carbohydrazide group serves as a reactive handle for synthesizing a diverse library of derivatives, such as Schiff bases, which are widely explored for their therapeutic potential.[2][3] This guide provides a comprehensive technical overview of the core chemical properties of 2-Pyridin-2-ylquinoline-4-carbohydrazide, detailing its synthesis, spectroscopic signature, structural characteristics, and key reactive properties. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Molecular Overview and Physicochemical Properties

2-Pyridin-2-ylquinoline-4-carbohydrazide, identified by CAS Number 5109-96-6, is an organic compound with the molecular formula C₁₅H₁₂N₄O.[4][5] Its structure is defined by a pyridine ring attached at the 2-position of a quinoline scaffold, which in turn is substituted with a carbohydrazide group at the 4-position. This arrangement creates a rigid, planar aromatic system with multiple hydrogen bond donors and acceptors, influencing its solubility, crystal packing, and interaction with biological targets.[6]

Caption: Figure 1. Chemical Structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide

The core physicochemical properties of the compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource
CAS Number 5109-96-6[4][5]
Molecular Formula C₁₅H₁₂N₄O[5][7]
Molecular Weight 264.28 g/mol [5][7]
Exact Mass 264.10100 Da[7]
Density (Predicted) 1.303 g/cm³[7]
Topological Polar Surface Area (TPSA) 80.9 Ų[6]
LogP (Predicted) 1.9003[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 2[6]
Storage Conditions 2-8°C, Sealed in dry conditions[6]

Synthesis and Purification

The synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide is most effectively approached via a multi-step sequence, leveraging established named reactions for the construction of the quinoline core. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a robust method for generating quinoline-4-carboxylic acids.[8] This acid is then converted to its corresponding ester, which undergoes hydrazinolysis to yield the final carbohydrazide product. This esterification step is crucial as it provides a more reactive and soluble intermediate, leading to a cleaner and higher-yielding final reaction with hydrazine.

Experimental Protocol: A Two-Stage Synthetic Workflow

Stage 1: Synthesis of Ethyl 2-(Pyridin-2-yl)quinoline-4-carboxylate

  • Pfitzinger Reaction:

    • In a round-bottom flask equipped with a reflux condenser, combine isatin (1.0 eq), 2-acetylpyridine (1.1 eq), and ethanol.

    • Add a solution of potassium hydroxide (3.0 eq) in water portion-wise with stirring. The use of a strong base is essential to deprotonate the isatin and initiate the condensation cascade.

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully acidify the reaction mixture with 2M HCl to a pH of 4-5 to precipitate the crude 2-(Pyridin-2-yl)quinoline-4-carboxylic acid.[8]

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.

  • Esterification:

    • Suspend the crude carboxylic acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). This acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

    • Extract the ethyl ester product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Stage 2: Synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide

  • Hydrazinolysis:

    • Dissolve the purified ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate from Stage 1 in absolute ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution. A large excess of hydrazine is used to drive the reaction to completion.

    • Reflux the mixture for 4-6 hours. The reaction involves the nucleophilic acyl substitution of the ethoxy group by hydrazine.

    • Upon completion, cool the reaction mixture. The solid product, 2-Pyridin-2-ylquinoline-4-carbohydrazide, will often precipitate from the solution.

    • Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to yield a high-purity solid suitable for analytical characterization and further application.

G Figure 2. Synthetic Workflow Diagram start Start: Isatin & 2-Acetylpyridine pfitzinger Step 1: Pfitzinger Reaction (KOH, Ethanol/H₂O, Reflux) start->pfitzinger acid Intermediate: 2-(Pyridin-2-yl)quinoline-4-carboxylic Acid pfitzinger->acid esterification Step 2: Esterification (Ethanol, H₂SO₄ cat., Reflux) acid->esterification ester Intermediate: Ethyl 2-(Pyridin-2-yl)quinoline-4-carboxylate esterification->ester hydrazinolysis Step 3: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) ester->hydrazinolysis product Final Product: 2-Pyridin-2-ylquinoline-4-carbohydrazide hydrazinolysis->product purify Purification (Recrystallization) product->purify final Characterized Compound purify->final

Caption: Figure 2. Synthetic Workflow Diagram

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule. Based on data from analogous structures, such as 2-(4-pyridinyl)-4-quinolinecarbohydrazide, the following spectral features are predicted in a DMSO-d₆ solvent.[11]

  • ¹H NMR: The spectrum is expected to be dominated by signals in the aromatic region (7.5-9.0 ppm). The protons on the pyridine and quinoline rings will appear as a series of doublets, triplets, and multiplets. The N-H protons of the hydrazide group will appear as distinct, likely broad, singlets further downfield.

  • ¹³C NMR: The spectrum will show approximately 15 distinct signals, with the carbonyl carbon appearing significantly downfield (~165-170 ppm) and the remaining aromatic carbons appearing in the 115-155 ppm range.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm)
-NH-NH₂ (Hydrazide)10.0 - 11.0 and 4.5 - 5.5
Quinoline/Pyridine Protons7.5 - 9.0
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbohydrazide)165 - 170
Aromatic C-N / C-C115 - 155
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is defined by characteristic vibrations of the hydrazide and aromatic ring systems.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (Hydrazide)3200 - 3400 (two bands, symmetric/asymmetric)
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Amide I)1650 - 1680
N-H Bend (Amide II)1520 - 1550
C=N / C=C Stretch (Aromatic)1400 - 1600
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-Pyridin-2-ylquinoline-4-carbohydrazide, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to its exact mass.

  • Expected [M]⁺: 264.10100

Insights from X-ray Crystallography of Analogous Structures

While a dedicated crystal structure is unavailable, analysis of related pyridine-carboxamide and carbohydrazide structures reveals key expected features.[9][10][12] The molecule is anticipated to be largely planar, with a small dihedral angle between the quinoline and pyridine rings.[10] The solid-state structure will be dominated by intermolecular hydrogen bonding. The carbohydrazide moiety is a potent hydrogen-bonding unit, likely forming dimeric structures via N-H···O=C interactions or extended chains through N-H···N(pyridine/quinoline) hydrogen bonds.[13] These interactions are critical as they govern the material's packing, solubility, and thermal stability.

G Figure 3. Potential Intermolecular Hydrogen Bonding Motif cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H C2 O=C N1->C2 N-H···O=C Pyr2 (Pyridine N) N1->Pyr2 N-H···N C1 C=O C1->N1 Pyr1 (Pyridine N) N2 H-N N2->C2

Caption: Figure 3. Potential Intermolecular Hydrogen Bonding Motif

Core Chemical Reactivity and Applications

The true utility of 2-Pyridin-2-ylquinoline-4-carbohydrazide lies in its potential as a versatile precursor in coordination chemistry and as a scaffold in drug discovery.

Coordination Chemistry

The molecule is an excellent multidentate ligand. It possesses multiple nitrogen and oxygen donor sites: the quinoline nitrogen, the pyridine nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide group.[1] This allows it to chelate metal ions in various ways, leading to the formation of stable mononuclear complexes or extended, multidimensional coordination polymers.[8][14] The specific coordination mode can be tuned by reaction conditions, such as pH, which can influence the deprotonation and enolization of the hydrazide moiety to create an alternative N,N,O-donor pocket.[15]

Medicinal Chemistry Scaffold

The carbohydrazide functional group is a key reactive handle for derivatization. It readily condenses with aldehydes and ketones to form stable Schiff bases (hydrazones). This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[3][16] Given that the pyridine-carbohydrazide core is central to established drugs like the antitubercular agent isoniazid, derivatives of this quinoline-based analogue are promising candidates for screening against a range of diseases, including microbial infections and cancer.[2][3][17]

G Figure 4. Derivatization to a Schiff Base start 2-Pyridin-2-ylquinoline-4-carbohydrazide (R-CO-NHNH₂) reaction Condensation Reaction (Acid Catalyst, Reflux) start->reaction aldehyde Aldehyde/Ketone (R'-CHO) aldehyde->reaction product Schiff Base Derivative (R-CO-NH-N=CHR') reaction->product water H₂O reaction->water byproduct

Sources

Exploratory

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Pyridin-2-ylquinoline-4-carbohydrazide This guide provides a comprehensive framework for the spectroscopic characterization of 2-Pyridin-2-ylquinolin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Pyridin-2-ylquinoline-4-carbohydrazide

This guide provides a comprehensive framework for the spectroscopic characterization of 2-Pyridin-2-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a molecule featuring a quinoline core, a pyridine substituent, and a reactive carbohydrazide moiety, it presents a rich spectroscopic profile. This document is designed for scientists and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice and an expert interpretation of expected results.

The structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide combines three key pharmacophores, suggesting its potential as a chelating agent, a scaffold for novel therapeutics, or a building block for functional materials.[1][2] Accurate structural elucidation and purity assessment are paramount, and the techniques detailed herein—NMR, IR, UV-Vis, and Mass Spectrometry—form the cornerstone of this analytical process.

G cluster_molecule 2-Pyridin-2-ylquinoline-4-carbohydrazide mol_img

Caption: Molecular Structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide.

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For 2-Pyridin-2-ylquinoline-4-carbohydrazide, ¹H and ¹³C NMR will provide unambiguous confirmation of the connectivity of the pyridine and quinoline rings and the placement of the carbohydrazide group.

Expertise & Causality: Predicting the NMR Spectrum

The choice of solvent is critical. Due to the presence of amide protons (NH, NH₂), a polar aprotic solvent like DMSO-d₆ is ideal, as it will allow for the observation of these exchangeable protons.[3]

  • ¹H NMR: We anticipate a complex spectrum with distinct regions. The aromatic region (δ 7.0-9.0 ppm) will contain signals from the 10 protons of the quinoline and pyridine rings. Protons on the quinoline ring, particularly those adjacent to the nitrogen (e.g., H3, H8), will be deshielded and appear downfield.[4] The pyridine ring protons will also show characteristic splitting patterns. The amide protons (CONH and NH₂) are expected to appear as broad singlets at a very downfield chemical shift (δ > 10 ppm), a feature typical for hydrazides in DMSO-d₆.[3][5]

  • ¹³C NMR: The spectrum will show 15 distinct carbon signals. The carbonyl carbon (C=O) of the hydrazide group will be the most downfield signal, typically appearing around δ 160-165 ppm.[3] Carbons in the aromatic rings will resonate in the δ 110-150 ppm range. Carbons adjacent to nitrogen atoms (e.g., C2, C8a in quinoline; C2', C6' in pyridine) will be shifted downfield due to the electronegativity of nitrogen.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the labile N-H protons.[3]

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm and a relaxation delay of 2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (5 seconds) are recommended to ensure proper relaxation of quaternary carbons.

G cluster_workflow NMR Spectroscopy Workflow prep Sample Prep (5-10 mg in 0.6 mL DMSO-d6) instrument Instrument Setup (400+ MHz Spectrometer) prep->instrument acquire Data Acquisition (1H & 13C Spectra) instrument->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Integration & Assignment) process->analyze

Caption: Standard workflow for NMR analysis.

Data Presentation: Predicted NMR Data
Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
> 12.0 (s, 1H)-CONH -~163
7.5 - 9.0 (m, 10H)Aromatic-H (Quinoline, Pyridine)115 - 155
~4.6 (br s, 2H)-NH

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is essential for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, it will definitively identify the carbohydrazide moiety and the aromatic ring systems.

Expertise & Causality: Predicting the IR Spectrum

The IR spectrum will be dominated by several key absorptions:

  • N-H Stretching: The hydrazide group has two N-H bonds (in NH₂) and one amide N-H bond. These will give rise to sharp, distinct peaks in the 3200-3400 cm⁻¹ region.[6] The presence of multiple peaks here is a strong indicator of the -CONHNH₂ group.

  • C=O Stretching: The amide carbonyl group (Amide I band) will produce a very strong and sharp absorption band between 1640 and 1680 cm⁻¹.[3] Its precise position can be influenced by hydrogen bonding.

  • N-H Bending: The bending vibration of the N-H bonds (Amide II band), coupled with C-N stretching, will appear around 1520-1620 cm⁻¹.[3]

  • C=N and C=C Stretching: The aromatic quinoline and pyridine rings will show a series of absorptions in the 1400-1600 cm⁻¹ region.[7][8]

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will be visible in the fingerprint region, typically between 700-900 cm⁻¹.

Experimental Protocol: FT-IR Analysis (ATR)
  • Sample Preparation: Ensure the sample is dry and pure. No extensive preparation is needed for Attenuated Total Reflectance (ATR) FT-IR.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.

  • Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

G cluster_workflow FT-IR (ATR) Spectroscopy Workflow background Acquire Background (Clean ATR Crystal) sample Place Sample on Crystal background->sample acquire Acquire Spectrum (16-32 Scans) sample->acquire analyze Peak Analysis (Identify Functional Groups) acquire->analyze G cluster_workflow UV-Vis Spectroscopy Workflow prep Prepare Dilute Solution (~10 µg/mL in Methanol) blank Run Blank (Pure Solvent) prep->blank acquire Acquire Spectrum (400-200 nm) blank->acquire analyze Identify λmax (Determine Absorption Maxima) acquire->analyze

Caption: Standard workflow for UV-Vis spectral analysis.

Data Presentation: Predicted UV-Vis Data
Predicted λₘₐₓ (nm) Associated Transition Expected Molar Absorptivity (ε)
~260-280π → π* (Quinoline/Pyridine)High
~300-340π → π* (Extended Conjugation)High

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expertise & Causality: Predicting the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) will likely show a prominent protonated molecular ion [M+H]⁺. For Electron Ionization (EI), we expect to see the molecular ion (M⁺) and a series of fragment ions. The molecular formula is C₁₅H₁₂N₄O, giving an exact mass of approximately 264.10 g/mol . [9] Key fragmentation pathways in EI-MS would likely include:

  • Loss of the Hydrazide Moiety: Cleavage of the C-C bond between the quinoline ring and the carbonyl group is a probable fragmentation, leading to the loss of ·CONHNH₂.

  • Alpha-Cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of ·NHNH₂ or N₂H₃.

  • Ring Fragmentation: The stable quinoline and pyridine rings may undergo characteristic fragmentation, such as the loss of HCN from the quinoline ring. [10]

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer with an Electron Ionization (EI) source. A direct insertion probe can be used for solid samples.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The standard electron energy for EI is 70 eV.

G cluster_workflow Predicted EI-MS Fragmentation Pathway M [M]⁺ m/z = 264 F1 [M - NHNH₂]⁺ m/z = 232 M->F1 - NHNH₂ F2 [M - CONHNH₂]⁺ m/z = 205 M->F2 - CONHNH₂ F3 [Quinoline-Pyridine]⁺ - HCN m/z = 178 F2->F3 - HCN

Caption: A predicted fragmentation pathway for the title compound in EI-MS.

Data Presentation: Predicted Mass Spectrometry Data
Predicted m/z Assignment
264Molecular Ion [M]⁺
232[M - NHNH₂]⁺
205[M - CONHNH₂]⁺
178[C₁₃H₈N₂]⁺ (Loss of HCN from m/z 205)

Conclusion

The comprehensive spectroscopic characterization of 2-Pyridin-2-ylquinoline-4-carbohydrazide requires a multi-faceted analytical approach. By integrating data from NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can achieve unambiguous structural confirmation and assess sample purity with high confidence. The predictive framework and detailed protocols provided in this guide serve as a robust starting point for any scientist working with this molecule or its derivatives, ensuring both efficiency and scientific rigor in the characterization process.

References

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. Available at: [Link]

  • 2-(4-pyridinyl)-4-quinolinecarbohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. Available at: [Link]

  • 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies. (2022). PMC - NIH. Available at: [Link]

  • UV-vis absorption spectra of 2 in pyridine at varying concentrations:... (2004). ResearchGate. Available at: [Link]

  • N′-[(E)-5-Oxopyrrolidin-2-ylidene]pyridine-2-carbohydrazide. (2015). NIH. Available at: [Link]

  • Infrared Spectra of Quinoline and its addition compounds with certain inorganic halides. (1971). Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]

  • Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. (2025). PubMed. Available at: [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). MDPI. Available at: [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (n.d.). CMJ Publishers. Available at: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Available at: [Link]

  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. (2022). PMC - PubMed Central. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). MDPI. Available at: [Link]

  • DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. (2025). CMJ Publishers. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Pyridin-2-ylquinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed technical analysis of the molecular structure and conformational preferences of 2-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the molecular structure and conformational preferences of 2-Pyridin-2-ylquinoline-4-carbohydrazide. In the absence of a published crystal structure for this specific molecule, this document synthesizes data from analogous compounds, established spectroscopic principles, and computational modeling methodologies to present a comprehensive understanding of its structural biology. This approach not only predicts the molecule's likely conformation but also outlines the necessary experimental and computational workflows for its empirical validation, providing a robust framework for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of 2-Pyridin-2-ylquinoline-4-carbohydrazide

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The fusion of a pyridine ring to the quinoline core, as seen in 2-Pyridin-2-ylquinoline-4-carbohydrazide, introduces additional sites for hydrogen bonding and metal coordination, potentially enhancing its interaction with biological targets. The carbohydrazide moiety is also a key functional group in many pharmaceuticals, known for its ability to form stable complexes with metal ions and participate in hydrogen bonding networks.[1]

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding the spatial arrangement of the pyridyl, quinoline, and carbohydrazide components of 2-Pyridin-2-ylquinoline-4-carbohydrazide is therefore critical for elucidating its mechanism of action, designing derivatives with improved potency and selectivity, and predicting its pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Predicted Conformation

The core of 2-Pyridin-2-ylquinoline-4-carbohydrazide is the 2-(2-pyridyl)quinoline moiety. X-ray crystallographic studies of structurally similar 2-(2-pyridyl)quinolines reveal that the pyridine and quinoline rings are typically coplanar or nearly coplanar. This planarity is a consequence of the conjugated π-system extending across both aromatic rings.

Based on this precedent, the pyridyl and quinoline rings of 2-Pyridin-2-ylquinoline-4-carbohydrazide are predicted to adopt a largely planar conformation. The primary conformational flexibility of the molecule arises from the rotation around the C4-C(O) bond of the quinoline ring and the C(O)-N bond of the carbohydrazide group.

The carbohydrazide side chain is likely to be oriented away from the pyridyl ring to minimize steric hindrance. The conformation of the carbohydrazide group itself will be influenced by intramolecular hydrogen bonding and electronic effects.

Chemical Information
IUPAC Name 2-(pyridin-2-yl)quinoline-4-carbohydrazide
CAS Number 5109-96-6[5][6]
Molecular Formula C₁₅H₁₂N₄O[5][6]
Molecular Weight 264.28 g/mol [5][6]

Experimental Workflow for Structural Elucidation and Conformational Analysis

To empirically determine the molecular structure and conformation of 2-Pyridin-2-ylquinoline-4-carbohydrazide, a multi-pronged approach combining synthesis, crystallography, and spectroscopy is essential.

Synthesis

A plausible synthetic route to 2-Pyridin-2-ylquinoline-4-carbohydrazide would involve the conversion of 2-(pyridin-2-yl)quinoline-4-carboxylic acid to its corresponding ester, followed by hydrazinolysis.

Synthesis_Workflow A 2-(pyridin-2-yl)quinoline-4-carboxylic acid B Esterification (e.g., SOCl₂, MeOH) A->B C Methyl 2-(pyridin-2-yl)quinoline-4-carboxylate B->C D Hydrazinolysis (Hydrazine hydrate) C->D E 2-Pyridin-2-ylquinoline-4-carbohydrazide D->E

Caption: Proposed synthetic workflow for 2-Pyridin-2-ylquinoline-4-carbohydrazide.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of 2-Pyridin-2-ylquinoline-4-carbohydrazide suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

The resulting crystal structure would provide definitive information on the planarity of the pyridyl-quinoline core and the conformation of the carbohydrazide side chain in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution. A suite of 1D and 2D NMR experiments would be required for a comprehensive analysis.

Key Experiments and Their Rationale:

Experiment Purpose
¹H NMR Provides information on the chemical environment of protons, including their number, connectivity, and stereochemical relationships.
¹³C NMR Determines the number and chemical environment of carbon atoms in the molecule.
COSY (Correlation Spectroscopy) Identifies proton-proton spin-spin coupling networks, establishing connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) Detects through-space interactions between protons that are close in proximity (typically < 5 Å), providing key information about the molecule's conformation and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve a small amount of 2-Pyridin-2-ylquinoline-4-carbohydrazide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the NMR data and assign all proton and carbon signals. Analyze NOESY data to identify key through-space correlations that define the solution-state conformation.

Computational Modeling and Conformational Analysis

Computational methods are invaluable for exploring the conformational landscape of a molecule and complementing experimental data.

Computational_Workflow A Build Initial 3D Structure B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (DFT) B->C D Frequency Calculation C->D F NMR Chemical Shift Prediction C->F E Thermodynamic Analysis D->E G Comparison with Experimental Data F->G

Caption: A typical computational workflow for conformational analysis.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the geometry of different conformers and determine their relative energies.

Protocol:

  • Initial Structure Generation: Build an initial 3D model of 2-Pyridin-2-ylquinoline-4-carbohydrazide.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine the most stable conformations.

  • NMR Prediction: Predict ¹H and ¹³C NMR chemical shifts for the low-energy conformers and compare them with experimental data to validate the predicted solution-state conformation.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule in solution, revealing the flexibility of the carbohydrazide side chain and the interplay of different conformations over time.

Protocol:

  • System Setup: Place the optimized structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide in a simulation box with an appropriate solvent model.

  • Simulation: Run an MD simulation for a sufficient length of time to sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to identify the most populated conformational states and the transitions between them.

Conclusion

While a definitive experimental structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide is not yet publicly available, a comprehensive analysis based on analogous structures and established analytical techniques provides a strong predictive model of its molecular structure and conformation. The pyridyl-quinoline core is expected to be largely planar, with conformational flexibility primarily residing in the carbohydrazide side chain. The detailed experimental and computational workflows outlined in this guide provide a clear roadmap for the complete structural and conformational characterization of this promising molecule. Such a thorough understanding is a prerequisite for its rational development as a potential therapeutic agent.

References

  • Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. National Institutes of Health. Available at: [Link]

  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. PubMed. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information. Available at: [Link]

  • Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: [Link]

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. PubMed. Available at: [Link]

  • DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. CMJ Publishers. Available at: [Link]

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. National Institutes of Health. Available at: [Link]

Sources

Exploratory

Photophysical Characterization: Determining the Fluorescence Quantum Yield of 2-Pyridin-2-ylquinoline-4-carbohydrazide

An In-depth Technical Guide Foreword: The Scientific Imperative The intersection of quinoline and pyridine scaffolds in medicinal and materials chemistry presents a fertile ground for the development of novel molecular t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Foreword: The Scientific Imperative

The intersection of quinoline and pyridine scaffolds in medicinal and materials chemistry presents a fertile ground for the development of novel molecular tools. The target of this guide, 2-Pyridin-2-ylquinoline-4-carbohydrazide, embodies this potential. Its quinoline core is a well-established fluorophore, while the pyridine and carbohydrazide moieties offer rich opportunities for metal coordination, hydrogen bonding, and further functionalization, making it a candidate for applications ranging from biological sensing to optoelectronics.[1][2] However, realizing this potential is contingent on a rigorous understanding of its fundamental photophysical properties, chief among them being the fluorescence quantum yield (ΦF).

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not merely a list of protocols but a strategic framework for the accurate and reliable determination of the fluorescence quantum yield of 2-Pyridin-2-ylquinoline-4-carbohydrazide. We will delve into the theoretical underpinnings of fluorescence, provide detailed, field-tested experimental methodologies, and discuss the critical interpretation of the resulting data. The causality behind each experimental choice is explained to empower the researcher not just to perform the measurement, but to understand it.

Chapter 1: Theoretical Foundations of Fluorescence Quantum Yield

The journey of a molecule after absorbing a photon is a rapid cascade of competing events. The fluorescence quantum yield (ΦF) is the ultimate measure of efficiency in this process, defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed.[3][4] A high ΦF signifies that fluorescence is a dominant de-excitation pathway, a desirable trait for probes and imaging agents. Conversely, a low ΦF may indicate the prevalence of non-radiative pathways, which could be leveraged in applications like photocatalysis.[5]

The primary deactivation processes are:

  • Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

  • Non-Radiative Decay:

    • Internal Conversion & Vibrational Relaxation: Energy is dissipated as heat to the surrounding solvent molecules.[4]

    • Intersystem Crossing: A transition from the singlet excited state (S₁) to a triplet excited state (T₁), which can lead to phosphorescence or non-radiative decay.

The inherent structure of quinoline derivatives makes their quantum yield particularly sensitive to their environment. For instance, the nitrogen atom's non-bonding electrons can give rise to a low-lying (n,π) excited state, which often promotes efficient intersystem crossing and results in weak fluorescence.[6] However, protonation of the nitrogen in an acidic medium can invert the excited states, making the (π,π) state the lowest in energy, thereby increasing the quantum yield significantly.[6]

Jablonski_Diagram Figure 1: Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Internal Conversion (ps) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ns) T1->S0 Phosphorescence (μs-s) & Non-Radiative Decay

Caption: A simplified Jablonski diagram illustrating the competing pathways for de-excitation of a fluorophore following photon absorption.

Chapter 2: Synthesis and Sample Preparation

The integrity of any photophysical measurement begins with the purity of the compound. While the direct synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide is not widely reported, a logical and established synthetic route proceeds from its carboxylic acid precursor, 2-pyridin-2-yl-quinoline-4-carboxylic acid.[7][8]

Plausible Synthesis Workflow:

  • Esterification: The parent carboxylic acid is first converted to its methyl or ethyl ester. This is a standard procedure involving refluxing the acid in the corresponding alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., H₂SO₄). This step activates the carbonyl group for the subsequent nucleophilic attack.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol. The highly nucleophilic hydrazine displaces the alkoxy group to form the stable carbohydrazide derivative.

  • Purification and Characterization: Rigorous purification, typically by recrystallization or column chromatography, is mandatory. The final product's identity and purity must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC, aiming for >98% for reliable quantum yield measurements.

Synthesis_Workflow Figure 2: Synthesis Workflow A 2-Pyridin-2-yl-quinoline- 4-carboxylic Acid B Methyl 2-pyridin-2-yl-quinoline- 4-carboxylate (Ester Intermediate) A->B MeOH, H₂SO₄ (cat.) Reflux C 2-Pyridin-2-yl-quinoline- 4-carbohydrazide (Target Compound) B->C N₂H₄·H₂O, EtOH Reflux D Purification & Characterization (HPLC, NMR, HRMS) C->D

Caption: Plausible synthetic route from the carboxylic acid precursor to the final carbohydrazide product.

Chapter 3: Experimental Determination of Fluorescence Quantum Yield

While absolute methods using integrating spheres provide a direct measurement, the comparative method offers a robust, accurate, and more accessible alternative for determining relative fluorescence quantum yields.[3][9] This method, detailed below, relies on comparing the spectroscopic properties of the test sample to a well-characterized fluorescence standard.

Protocol 3.1: Selection of an Appropriate Quantum Yield Standard

The validity of the comparative method hinges on the choice of the standard. The ideal standard should exhibit properties similar to the test compound to minimize experimental artifacts.

Key Selection Criteria:

  • Spectral Overlap: The absorption spectrum of the standard should overlap significantly with that of the sample to allow for excitation at the same wavelength.

  • Known and Stable ΦF: The standard must have a precisely known and high quantum yield that is not prone to photobleaching.

  • Solvent Compatibility: Ideally, the same solvent should be used for both the standard and the sample to nullify the refractive index term in the calculation.

Given the quinoline structure, a suitable and widely used standard is Quinine Bisulfate dissolved in 1 M H₂SO₄, which has a known quantum yield (ΦF) of approximately 0.55-0.60. Another potential standard in the UV range is 2-Aminopyridine.[10]

Protocol 3.2: Preparation of Sample and Standard Solutions

This step is critical and demands precision. The core principle is to work in a concentration range where absorbance is linearly proportional to fluorescence intensity.

  • Solvent Purity: Use spectroscopy-grade solvents to avoid interference from fluorescent impurities.[11]

  • Stock Solutions: Prepare concentrated stock solutions of both the test compound (2-Pyridin-2-ylquinoline-4-carbohydrazide) and the chosen standard (e.g., Quinine Bisulfate) in the same solvent (e.g., 1 M H₂SO₄).

  • Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

  • Absorbance Control (The Inner Filter Effect): The primary causality for this step is to prevent the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution. To mitigate this, the absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 AU . This ensures a linear relationship between absorbance and concentration.

Protocol 3.3: Spectroscopic Measurements Workflow

All measurements must be conducted under identical instrument conditions for both the sample and the standard.

  • Select Excitation Wavelength (λ_ex): Using the absorbance spectra, choose a λ_ex where both the sample and the standard exhibit significant absorbance, preferably not at the absorption maximum to further minimize inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the precise absorbance of each of the prepared solutions at the selected λ_ex.

  • Record Emission Spectra: Using a spectrofluorometer with the same λ_ex:

    • Record the fluorescence emission spectrum for each solution.

    • Ensure instrument parameters (e.g., excitation and emission slit widths) are kept constant throughout the experiment.

    • Record the emission spectrum of a solvent blank to subtract any background signal.

Protocol 3.4: Data Analysis and Quantum Yield Calculation

The final step involves integrating the collected data to calculate the quantum yield.

  • Integrate Fluorescence Intensity: For each recorded emission spectrum (after blank subtraction), calculate the integrated area under the curve. This value (I) is proportional to the total number of photons emitted.

  • Plot Calibration Curves: For both the sample and the standard, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).

  • Determine Gradients: Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad). A high R² value (>0.99) is essential, as it validates the linearity of the measurements and confirms the absence of concentration-dependent quenching effects.

  • Calculate Quantum Yield (ΦF): Apply the following equation[3]:

    Φ_Sample = Φ_Standard × (Grad_Sample / Grad_Standard) × (n_Sample² / n_Standard²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of Integrated Fluorescence Intensity vs. Absorbance.

    • n is the refractive index of the solvent. (Note: If the same solvent is used for both sample and standard, this term cancels out as n_Sample² / n_Standard² = 1).

QY_Workflow Figure 3: Experimental Workflow for Relative Quantum Yield Determination cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis A1 Prepare Stock Solutions (Sample & Standard) A2 Create Serial Dilutions (Abs @ λ_ex < 0.1) A1->A2 B1 Record Absorbance at λ_ex A2->B1 B2 Record Emission Spectra (Constant Instrument Settings) C1 Integrate Area of Emission Spectra B2->C1 C2 Plot: Integrated Intensity vs. Absorbance C1->C2 C3 Calculate Gradient (Slope) for Sample & Standard C2->C3 D Calculate Φ_Sample Φ_Sample = Φ_Std * (Grad_S / Grad_Std) * (n_S² / n_Std²) C3->D

Caption: A step-by-step workflow for the comparative determination of fluorescence quantum yield.

Chapter 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and verification of the linear relationship between absorbance and fluorescence.

Table 1: Spectroscopic Data for 2-Pyridin-2-ylquinoline-4-carbohydrazide (Sample)

Dilution Absorbance at λ_ex Integrated Fluorescence Intensity (I)
1 Value Value
2 Value Value
3 Value Value
4 Value Value
5 Value Value
Gradient (Grad_Sample) Calculated Value

| | | >0.99 |

Table 2: Spectroscopic Data for Quinine Bisulfate (Standard)

Dilution Absorbance at λ_ex Integrated Fluorescence Intensity (I)
1 Value Value
2 Value Value
3 Value Value
4 Value Value
5 Value Value
Gradient (Grad_Standard) Calculated Value

| | | >0.99 |

Interpreting the Result:

The calculated ΦF value is a direct measure of the molecule's fluorescence efficiency under the specific experimental conditions (solvent, pH, temperature).

  • A high ΦF (> 0.5) suggests that the molecule is an efficient emitter and could be suitable for applications requiring bright signals, such as fluorescent labeling and bio-imaging.

  • A moderate ΦF (0.1 - 0.5) indicates a balance between radiative and non-radiative decay, which might be useful in certain sensing applications where fluorescence modulation is desired.

  • A low ΦF (< 0.1) implies that non-radiative pathways dominate. This could be due to factors like structural flexibility allowing for vibrational energy loss or efficient intersystem crossing.[4][6] While not ideal for imaging, such molecules might be investigated for photocatalytic or photodynamic therapy applications.

Conclusion

Determining the fluorescence quantum yield of a novel compound like 2-Pyridin-2-ylquinoline-4-carbohydrazide is a foundational step in its characterization. It is a quantitative figure of merit that dictates its potential utility across various scientific domains. By employing the rigorous comparative methodology outlined in this guide—from careful standard selection and sample preparation to precise spectroscopic measurement and data analysis—researchers can generate accurate, reliable, and publishable data. This structured approach, grounded in a firm understanding of the underlying photophysical principles, is essential for unlocking the full scientific potential of this promising molecular scaffold.

References

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
  • Ramesan, S., Vyas, S., & Abid, A. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • Pu, Y., et al. (2019). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • BenchChem. (2025). A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives.
  • Joshi, H., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. DOI:10.1039/D0RA04691D.
  • Fligelman, Z. (2021). The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Derivatives. Digital Commons@DePaul.
  • Chemicalbook. (n.d.). 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID synthesis.
  • Chemicalbook. (n.d.). 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE | 5109-96-6.
  • Habala, L., et al. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.
  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine.

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Foundational

A Researcher's Guide to Determining the Solubility of 2-Pyridin-2-ylquinoline-4-carbohydrazide

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 2-Pyridin-2-ylquinoline-4-carbohydrazide....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 2-Pyridin-2-ylquinoline-4-carbohydrazide. In the absence of established public data, this document outlines the theoretical considerations, experimental design, and analytical methodologies required to systematically characterize the solubility profile of this compound. We present the industry-standard isothermal shake-flask method, detail appropriate analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry, and provide standards for data interpretation and presentation. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter for advancing chemical synthesis, formulation development, and preclinical studies.

Introduction: The Significance of Solubility

2-Pyridin-2-ylquinoline-4-carbohydrazide is a complex heterocyclic molecule featuring quinoline, pyridine, and carbohydrazide moieties.[1][2][3][4] Such structures are of significant interest in medicinal chemistry and materials science due to their potential as intermediates for synthesizing compounds with diverse biological activities or as ligands for creating metal-organic frameworks.[5][6][7]

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its behavior in various systems.[8][9] It directly impacts:

  • Bioavailability: A compound must dissolve to be absorbed in the body.[8]

  • Formulation Development: Understanding solubility is essential for creating viable dosage forms (e.g., tablets, injections).[10]

  • Purification: Crystallization and chromatographic purification methods rely on differential solubility.[10]

  • Reaction Kinetics: The concentration of a reactant in solution affects reaction rates and yields.

Therefore, the accurate determination of a compound's solubility in a range of relevant solvents is not merely a characterization step but a critical prerequisite for its successful application.[9]

Theoretical Analysis of 2-Pyridin-2-ylquinoline-4-carbohydrazide Structure

While precise solubility is an empirical value, a molecule's structure offers crucial clues to its behavior, governed by the principle that "like dissolves like."[10][11]

  • Molecular Formula: C₁₅H₁₂N₄O[1][2]

  • Molecular Weight: 264.28 g/mol [1][2]

Key Structural Features Influencing Solubility:

  • Hydrogen Bond Donors and Acceptors: The carbohydrazide group (-C(=O)NNH₂) contains both hydrogen bond donors (the -NH and -NH₂ groups) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atoms in the quinoline and pyridine rings also act as hydrogen bond acceptors.[1] This suggests a propensity for solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) that can participate in hydrogen bonding.

  • Aromatic Systems: The fused quinoline and pyridine ring systems are large, rigid, and hydrophobic. This nonpolar character will favor solubility in organic solvents and will likely limit aqueous solubility.[11]

  • Overall Polarity: The molecule possesses both polar functional groups and a significant nonpolar backbone. This amphiphilic nature suggests that it will not be extremely soluble in either very polar (water) or very nonpolar (hexane) solvents, but will likely exhibit moderate solubility in solvents of intermediate polarity.

Based on this structural analysis, a logical selection of solvents for experimental testing would span the full polarity spectrum.

Experimental Protocol: The Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[12][13][14] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment
  • 2-Pyridin-2-ylquinoline-4-carbohydrazide (solid)

  • Selected solvents (HPLC or ACS grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm or finer, PTFE or other chemically resistant material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Pyridin-2-ylquinoline-4-carbohydrazide to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[14]

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[15][16] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound to ensure equilibrium has been reached.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.[17] Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a fine syringe filter to remove all undissolved particles.[18][19] This step is critical to avoid overestimating the solubility.

  • Quantification: Dilute the clear, filtered saturate with a suitable solvent to a concentration within the quantifiable range of the chosen analytical method (HPLC or UV-Vis). Analyze the sample to determine the compound's concentration.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh Excess Solid B Add Solvent A->B C Shake at Constant Temp (24-48h) B->C D Settle Suspension C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (HPLC / UV-Vis) F->G H Calculate Solubility G->H

Analytical Quantification

The concentration of the dissolved compound in the filtered saturate must be accurately measured. The two most common methods are UV-Vis Spectrophotometry and HPLC.[8]

Method 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward technique that measures the absorbance of light by the compound in solution.[20][21][22]

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution across the UV-Vis spectrum (e.g., 190-800 nm) to identify the wavelength of maximum absorbance (λmax).[22] The quinoline and pyridine rings are strong chromophores, so a distinct λmax in the UV range is expected.

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax.

  • Plot and Analyze: Plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[21] A linear regression will provide an equation (y = mx + c) to calculate the concentration of unknown samples based on their absorbance.

  • Measure Sample: Measure the absorbance of the diluted, filtered saturate and use the calibration curve to determine its concentration.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive technique, capable of separating the target compound from any potential impurities or degradants, which is a significant advantage over UV-Vis.[15][18][19]

Protocol:

  • Method Development: Develop an HPLC method capable of retaining and resolving the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.[15][23]

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area from the chromatogram.

  • Plot and Analyze: Plot peak area versus concentration to generate a linear calibration curve.

  • Inject Sample: Inject the diluted, filtered saturate and determine its concentration using the calibration curve.

Diagram 2: Decision Tree for Analytical Method Selection

G Start Select Analytical Method Purity Is compound known to be >99% pure? Start->Purity UV_Absorb Does compound have a strong UV chromophore? Purity->UV_Absorb Yes HPLC Use HPLC-UV (Specific & Sensitive) Purity->HPLC No / Unknown UV_Vis Use UV-Vis Spectrophotometry (Fast & Simple) UV_Absorb->UV_Vis Yes Consider_Other Consider alternative (e.g., LC-MS) UV_Absorb->Consider_Other No

Data Presentation and Interpretation

Solubility data should be reported in a clear and standardized format. It is common to express solubility in units of mass/volume (e.g., mg/mL or µg/mL) and molarity (mol/L).

Table 1: Solubility Data for 2-Pyridin-2-ylquinoline-4-carbohydrazide at 25 °C

Solvent Dielectric Constant Solubility (mg/mL) Solubility (mol/L) USP Classification[24]
Water 80.1 [Experimental Value] [Calculated Value] [Classification]
Ethanol 24.5 [Experimental Value] [Calculated Value] [Classification]
Acetonitrile 37.5 [Experimental Value] [Calculated Value] [Classification]
Dimethyl Sulfoxide (DMSO) 46.7 [Experimental Value] [Calculated Value] [Classification]
Dichloromethane (DCM) 9.1 [Experimental Value] [Calculated Value] [Classification]

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] | [Classification] |

The United States Pharmacopeia (USP) provides descriptive terms to classify solubility, which are useful for qualitative comparison.[24][25][26]

Table 2: USP Solubility Classifications

Descriptive Term Parts of Solvent Required for 1 Part of Solute
Very soluble < 1
Freely soluble 1 to 10
Soluble 10 to 30
Sparingly soluble 30 to 100
Slightly soluble 100 to 1,000
Very slightly soluble 1,000 to 10,000

| Practically insoluble | ≥ 10,000 |

Source: United States Pharmacopeia[24]

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of 2-Pyridin-2-ylquinoline-4-carbohydrazide. By combining theoretical structural analysis with the gold-standard isothermal shake-flask experimental method and precise analytical quantification, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug discovery, process chemistry, and materials science. Adherence to these protocols will ensure the production of reproducible results that are critical for advancing scientific research and development.

References

[27] Parveen, G., & Singh, G. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 60(12), 6213–6222. Available at: [20] Persee Analytics, Inc. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Available at: [28] Singh, G., & Parveen, G. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ResearchGate. Available at: [29] Mey, A. S. J. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(9), 8336–8383. Available at: [11] Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Available at: [21] Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [30] PROAnalytics, LLC. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). Available at: [22] Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Available at: [18] PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Available at: [Link] [10] Rowan Scientific. (n.d.). Predicting Solubility. Available at: [8] Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [15] Alsenz, J., et al. (2007). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 79(19), 7487–7495. Available at: [Link] [1] Alfa Chemistry. (n.d.). CAS 5109-96-6 2-Pyridin-2-yl-quinoline-4-carboxylic acid hydrazide. Available at: [31] Svanbäck, S., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences, 114, 219–223. Available at: [Link] [12] Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(1), 12-22. Available at: [Link] [13] Avdeef, A. (2012). 1236 Solubility Measurements. ResearchGate. Available at: [Link] [16] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available at: [23] KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Good HPLC practice guide. Available at: [32] National Center for Biotechnology Information. (n.d.). Quinoline-2-carbohydrazide. PubChem Compound Database. Available at: [Link] [33] Enamine. (n.d.). Shake-Flask Solubility Assay. Available at: [19] Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 34-41. Available at: [9] USP-NF. (2016). <1236> Solubility Measurements. Available at: [24] USP. (n.d.). Reference Tables: Description and Solubility. Available at: [2] ChemicalBook. (n.d.). 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE | 5109-96-6. Available at: [25] Pharmaceuticals Validation and stability-Technical Quality and Compliance. (2018). Description and solubility requirement as per USP/BP/EP. Available at: [34] Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 855–859. Available at: [Link] [17] Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [35] Kuppa, R. P. (2023). Description and Solubility Tests as per USP EP. YouTube. Available at: [Link] [14] Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [3] Guidechem. (n.d.). 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE. Available at: [36] Bergström, C. A. S., & Avdeef, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [37] Bernauer, U., et al. (2023). Categorisation of solubility of substances as defined by US and European Pharmacopoeias. ResearchGate. Available at: [Link] [4] Arctom Scientific. (n.d.). CAS NO. 5109-96-6 | 2-(Pyridin-2-yl)quinoline-4-carbohydrazide. Available at: [38] Chemical-Suppliers.com. (n.d.). 2-Pyridin-4-yl-quinoline-4-carboxylic acid hydrazide | CAS 5206-34-8. Available at: [26] USP. (2012). USP DESCRIPTION AND SOLUBILITY.pdf. Available at: [5] Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7104. Available at: [Link] [6] Gellis, A., et al. (2012). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences, 13(12), 15946–15961. Available at: [Link] [7] Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. Available at: [Link] [39] ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Available at: [Link]

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Exploratory

The Photophysical Landscape of Novel Quinoline-Carbohydrazide Compounds: A Guide for Researchers

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction: The Convergence of Two Privileged Scaffolds In the pursuit of advanced molecular tools for diagnostics, therapeutics, and materi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Convergence of Two Privileged Scaffolds

In the pursuit of advanced molecular tools for diagnostics, therapeutics, and materials science, the strategic hybridization of potent chemical scaffolds offers a direct path to novel functionalities. This guide focuses on the synergy between two such "privileged" structures: quinoline and carbohydrazide. The quinoline moiety, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and fluorescent probe design.[1] Its rigid, planar structure and electron-accepting properties often lead to desirable photophysical characteristics, including high quantum yields and environmental sensitivity.[2][3] When covalently linked to a carbohydrazide group (-NHNHCO-), the resulting quinoline-carbohydrazide core becomes a versatile platform. The carbohydrazide unit not only provides additional coordination sites for metal ions but also serves as a synthetic handle for creating extensive libraries of derivatives, typically through condensation with various aldehydes to form Schiff bases.[4][5]

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis, photophysical characterization, and application of these promising compounds. We move beyond simple data reporting to explain the causal relationships between molecular structure, experimental choices, and the resulting photophysical behavior, ensuring a foundation of scientific integrity and practical utility.

Part 1: Synthesis and Structural Elucidation

The creation of quinoline-carbohydrazide derivatives is typically a straightforward and high-yielding process, making them attractive for library synthesis and screening. The most common approach involves a two-step sequence.[6]

  • Hydrazinolysis: An ester precursor, such as ethyl quinoline-4-carboxylate, is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. This reaction substitutes the ethoxy group with a hydrazinyl group to form the key quinoline-carbohydrazide intermediate.[5][6]

  • Schiff Base Condensation: The intermediate is then condensed with a variety of substituted aromatic or aliphatic aldehydes. This reaction, often catalyzed by a few drops of acid (like acetic acid) or conducted in ethanol, readily forms the corresponding quinoline-carbohydrazide Schiff base.[4] The immense diversity of commercially available aldehydes allows for fine-tuning of the final compound's steric and electronic properties.

The general synthetic pathway is illustrated below.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Schiff Base Condensation Ester Ethyl Quinoline-4-carboxylate Intermediate Quinoline-4-Carbohydrazide Ester->Intermediate  NH2NH2·H2O  Ethanol, Reflux   Product Quinoline-Carbohydrazide Schiff Base Intermediate->Product  Ethanol  Catalytic Acid   Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Product Intermediate2 Quinoline-4-Carbohydrazide

Caption: General synthesis of quinoline-carbohydrazide Schiff bases.

Structural confirmation is paramount and relies on a suite of standard spectroscopic techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive evidence of the structure. Key signals to identify in ¹H NMR include the amide (-CONH-) and imine (-N=CH-) protons, which are typically downfield singlets.[5][7] Two-dimensional NMR experiments like NOESY can be used to confirm the E/Z configuration of the imine bond.[8]

  • FTIR Spectroscopy: Confirms the presence of key functional groups. Look for characteristic stretching vibrations of the N-H (amide), C=O (amide), and C=N (imine) bonds.[5][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.[10]

Part 2: Core Photophysical Properties

The utility of these compounds as fluorescent probes and sensors stems from their distinct photophysical properties. Understanding these characteristics is essential for designing new molecules and interpreting experimental results.

UV-Visible Absorption and Fluorescence Emission

Quinoline-carbohydrazide derivatives typically exhibit strong absorption bands in the UV or near-visible region (300-400 nm), corresponding to π-π* and n-π* electronic transitions within the conjugated system.[11] Upon excitation at their maximum absorption wavelength (λ_abs), these molecules often display significant fluorescence emission at a longer wavelength (λ_em). The difference between the absorption and emission maxima is known as the Stokes Shift . A large Stokes shift is highly desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio.[2][12]

The electronic nature of the substituents introduced via the aldehyde has a profound impact. Electron-donating groups (e.g., -OH, -N(CH₃)₂) tend to cause a bathochromic (red) shift in both absorption and emission spectra due to an increase in intramolecular charge transfer (ICT) character from the donor to the electron-accepting quinoline core.[11] Conversely, strong electron-withdrawing groups (e.g., -NO₂) can sometimes lead to fluorescence quenching.[11]

G Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0_v0 S0_v1 S0_v0->S0_v1 S1_v2 S0_v0->S1_v2 S0_v2 S0_v1->S0_v2 S1_v0 S1_v0->S0_v1 S1_v1 S1_v0->S1_v1 S1_v1->S1_v2 S1_v2->S1_v0 Abs Absorption (Excitation) Vib Vibrational Relaxation Fluo Fluorescence (Emission)

Caption: Jablonski diagram illustrating key photophysical processes.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[13] A high quantum yield (approaching 1.0) is crucial for developing bright fluorescent probes for sensitive detection and imaging.[12]

The determination of Φf is most commonly performed using a comparative method, referencing a standard compound with a known and well-characterized quantum yield.[14][15] The underlying principle is that two different solutions with identical absorbance at the same excitation wavelength are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[14]

The quantum yield of the sample (Φ_x) is calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity (area under the emission curve)

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

  • Subscripts x and st refer to the unknown sample and the standard, respectively.[16]

Compound IDSubstituent (R)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
QC-H -H35045079370.15
QC-OMe -OCH₃ (para)36548076870.45
QC-NMe₂ -N(CH₃)₂ (para)38052074020.72
QC-NO₂ -NO₂ (para)37549068870.02
Photophysical data measured in acetonitrile. Quantum yields determined relative to Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54).
Solvatochromism

Solvatochromism refers to the change in the position, and sometimes intensity, of absorption and emission bands upon changing the polarity of the solvent.[17] Quinoline-carbohydrazide compounds, particularly those with significant intramolecular charge-transfer (ICT) character, often exhibit positive solvatochromism. This means their emission wavelength undergoes a bathochromic (red) shift as solvent polarity increases.[11][18]

This phenomenon occurs because the excited state of an ICT molecule is typically more polar than its ground state. In a polar solvent, the surrounding solvent dipoles rearrange to stabilize the more polar excited state, lowering its energy. This leads to a smaller energy gap for fluorescence emission, resulting in a red-shifted photon.[17] The sensitivity of these compounds to the local environment's polarity makes them excellent probes for studying microenvironments, such as the binding sites of proteins.[19]

SolventDielectric Constant (ε)λ_abs (nm) for QC-NMe₂λ_em (nm) for QC-NMe₂
Hexane1.88365465
Dichloromethane8.93372498
Acetone21.01378515
Acetonitrile37.5380520
Methanol32.7382535

Part 3: Applications in Sensing and Imaging

The true power of quinoline-carbohydrazide compounds lies in their application as dynamic chemosensors. The quinoline nitrogen, imine nitrogen, and amide oxygen act as a multidentate coordination site, enabling selective binding to various analytes, most notably metal ions.[9]

Metal Ion Sensing

Binding of a metal ion, such as Cu²⁺, Zn²⁺, or Fe³⁺, rigidly holds the molecular structure and alters its electronic properties, leading to a distinct change in the photophysical output.[3][20][21] This can manifest in several ways:

  • Fluorescence Quenching: Paramagnetic metal ions like Cu²⁺ or Fe³⁺ often cause significant fluorescence quenching due to processes like photoinduced electron transfer (PET) or energy transfer.[22][23][24] This "turn-off" response is highly sensitive.

  • Chelation-Enhanced Fluorescence (CHEF): Binding to diamagnetic ions like Zn²⁺ can restrict C=N bond isomerization, a non-radiative decay pathway. This inhibition of non-radiative decay enhances the fluorescence intensity, resulting in a "turn-on" sensor.[21]

G cluster_0 cluster_1 Sensor_Off Quinoline-Carbohydrazide Free Rotation/PET (Non-Radiative Decay) Quenched Weak/No Fluorescence Sensor_Off:f1->Quenched dominates Sensor_On Complex with Zn²⁺ Rigid Structure (Radiative Decay) Sensor_Off->Sensor_On Binding Excitation_Off Excitation (hν) Excitation_Off->Sensor_Off:f0 Fluorescence Strong Fluorescence Sensor_On:f1->Fluorescence is enhanced Metal + Zn²⁺ Excitation_On Excitation (hν) Excitation_On->Sensor_On:f0

Caption: Mechanism of a 'turn-on' fluorescent sensor for Zn²⁺.

These sensing capabilities are not confined to test tubes. Due to their cell permeability and low cytotoxicity, these probes have been successfully employed for imaging metal ions in living cells, providing valuable insights into biological processes.[20][25][26]

pH Sensing

The nitrogen atoms in the quinoline and imine groups are susceptible to protonation. Protonation can significantly alter the ICT character and fluorescence output of the molecule, making them effective pH sensors.[27] Some derivatives exhibit a ratiometric response, where the fluorescence intensity changes at two different wavelengths as the pH varies, providing a more reliable and internally calibrated measurement.[28] This is particularly useful for monitoring subtle pH fluctuations within cellular compartments.[1][28]

Part 4: Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided.

Protocol 1: Synthesis of a Representative Quinoline-Carbohydrazide Schiff Base

This protocol describes the synthesis of (E)-N'-benzylidene-2-phenylquinoline-4-carbohydrazide.

Materials:

  • Ethyl 2-phenylquinoline-4-carboxylate

  • Hydrazine hydrate (99%)

  • Ethanol (Absolute)

  • Benzaldehyde

  • Glacial Acetic Acid

  • Round-bottom flasks, condenser, magnetic stirrer, heating mantle

Procedure:

  • Step 1: Synthesis of 2-phenylquinoline-4-carbohydrazide. a. Dissolve ethyl 2-phenylquinoline-4-carboxylate (1.0 eq) in ethanol (20 mL) in a 50 mL round-bottom flask. b. Add hydrazine hydrate (5.0 eq) dropwise while stirring. c. Fit the flask with a condenser and reflux the mixture for 7-10 hours.[6] Monitor the reaction progress by TLC. d. After completion, cool the reaction mixture to room temperature. The solid product will precipitate. e. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide intermediate.

  • Step 2: Synthesis of the Schiff Base. a. Suspend the 2-phenylquinoline-4-carbohydrazide (1.0 eq) in ethanol (15 mL) in a 50 mL round-bottom flask. b. Add benzaldehyde (1.1 eq) and 2-3 drops of glacial acetic acid. c. Reflux the mixture for 4-6 hours.[4] d. Cool the reaction mixture. The solid product will precipitate out. e. Filter the solid, wash thoroughly with ethanol to remove unreacted aldehyde, and dry under vacuum. f. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) if further purification is needed.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FTIR, and HRMS as described in Part 1.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Comparative Method)

This protocol ensures an accurate and reliable measurement of Φf.

Materials & Equipment:

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Fluorescence Spectrometer (with corrected emission spectra capability)

  • 1 cm path length quartz cuvettes (one for absorption, one for fluorescence)

  • Volumetric flasks and micropipettes

  • Spectroscopic grade solvent

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Compound to be tested

Procedure:

  • Select a Standard: Choose a standard whose absorption and emission spectra are in a similar range to the test compound to minimize instrument-related errors.[13]

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the same spectroscopic grade solvent.

  • Prepare a Series of Dilutions: a. For both the standard and the test compound, prepare a series of at least five dilutions from the stock solution. b. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1. Crucially, the absorbance must not exceed 0.1 to avoid inner filter effects and non-linear detector response.[14]

  • Measure Absorbance: a. Choose an excitation wavelength where both the sample and standard have reasonable absorbance. b. Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution (including a solvent blank) at the chosen excitation wavelength.

  • Measure Fluorescence: a. Using the fluorescence spectrometer, record the corrected emission spectrum for each of the same diluted solutions. b. Use identical instrument settings (excitation wavelength, slit widths) for both the standard and the test compound. c. Integrate the area under the emission curve for each spectrum.

  • Data Analysis: a. For both the standard and the test compound, plot a graph of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis). b. The plot should be linear. Perform a linear regression to obtain the slope (gradient, m) of the line for both the test sample (mₓ) and the standard (mₛₜ).[14][16] c. Calculate the quantum yield of the test sample using the modified equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²) d. Since the same solvent is used, the refractive index term (ηₓ²/ηₛₜ²) cancels out to 1.

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

Quinoline-carbohydrazide compounds represent a synthetically accessible and highly versatile class of molecules with tunable photophysical properties. By strategically modifying their structure through the judicious choice of aldehyde precursors, researchers can fine-tune absorption/emission wavelengths, quantum yields, and environmental sensitivity. Their capacity to act as "turn-on" or "turn-off" sensors for biologically and environmentally relevant analytes like metal ions and protons underscores their immense potential in the development of next-generation diagnostic tools and imaging agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently explore and exploit the rich photophysical landscape of these remarkable compounds.

References

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  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (Source: MDPI)
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  • Synthesis, Dynamics of Solvatochromism and pH-sensory of Novel Push-π-pull Phenothiazine-quinoline Fluorophore Toward Turn-on Fluorescent and Colorimetric Test Strips.
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  • Application of Time-Resolved Fluorescence Anisotropy. (Source: Amanote Research)
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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 2-Pyridin-2-ylquinoline-4-carbohydrazide Interactions

This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on the in silico modeling of 2-Pyridin-2-ylquinoline-4-carbohydrazide. The methodologie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on the in silico modeling of 2-Pyridin-2-ylquinoline-4-carbohydrazide. The methodologies detailed herein are designed to elucidate its potential interactions with biological targets, offering a robust framework for computational drug discovery.

Introduction: The Rationale for In Silico Investigation

2-Pyridin-2-ylquinoline-4-carbohydrazide belongs to the hydrazide class of compounds, a scaffold known for a wide range of biological activities.[1][2][3] The quinoline and pyridine moieties further suggest potential interactions with various biological targets, including enzymes and receptors.[4][5] In silico modeling provides a powerful, resource-efficient approach to explore these potential interactions, predict binding affinities, and assess the compound's drug-like properties before committing to expensive and time-consuming wet-lab experiments.[6][7][8] This guide will detail a complete computational workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Part 1: Ligand and Protein Preparation - The Foundation of Accurate Modeling

The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures. This section outlines the critical steps for preparing both the ligand (2-Pyridin-2-ylquinoline-4-carbohydrazide) and a hypothetical protein target for subsequent analysis.

Ligand Preparation

The initial step involves obtaining or creating a 3D structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide.

Step-by-Step Protocol:

  • Obtain 2D Structure: The structure can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem or ChemicalBook using its CAS number: 5109-96-6.[9][10][11][12]

  • Convert to 3D: Use a program like Avogadro to convert the 2D structure into a 3D conformation.[13]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a force field like MMFF94 or UFF to obtain a more stable conformation.

  • File Format Conversion: Save the optimized structure in a suitable format for docking, such as .mol2 or .pdbqt.[13][14]

Causality: Proper ligand preparation, including energy minimization, is crucial because the initial conformation can significantly influence the outcome of the docking simulation. A high-energy initial structure may fail to find the optimal binding pose.

Protein Target Selection and Preparation

As the specific target for 2-Pyridin-2-ylquinoline-4-carbohydrazide is not definitively established in the provided literature, for the purpose of this guide, we will use a hypothetical yet common drug target class, a protein kinase, as an example. Let's assume we are investigating its potential as a kinase inhibitor.

Step-by-Step Protocol:

  • Select a Target: A relevant protein kinase structure can be downloaded from the Protein Data Bank (PDB). For this example, we will use a representative PDB entry.

  • Clean the PDB File: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed using a molecular visualization tool like PyMOL or UCSF Chimera.[15][16]

  • Add Hydrogens: PDB files typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[17]

  • Assign Charges: Assign appropriate partial charges to the protein atoms. This is often done using a force field like AMBER or CHARMM.[18][19]

  • Define the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the PDB structure or through binding site prediction software.[14][16]

Trustworthiness: This meticulous preparation process ensures that the protein structure is as close to its native, biologically relevant state as possible, which is essential for obtaining meaningful simulation results.

Part 2: Molecular Docking - Predicting Binding Poses and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[15][20] This section will detail the use of AutoDock Vina, a widely used and freely available docking software.[21][22]

Setting up the Docking Simulation

Step-by-Step Protocol:

  • Prepare Receptor and Ligand Files: Using AutoDock Tools, convert the cleaned protein PDB file and the ligand .mol2 file into the required .pdbqt format. This step adds charges and defines atom types.[14]

  • Define the Grid Box: A grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligand in various orientations.[14][17]

  • Configure Vina: Create a configuration file that specifies the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.[21]

Expertise & Experience: The size and placement of the grid box are critical. A box that is too small may prevent the docking algorithm from finding the correct binding pose, while a box that is too large will unnecessarily increase computation time.

Running and Analyzing the Docking Results

Step-by-Step Protocol:

  • Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[21]

  • Analyze the Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[15] The lower the binding affinity, the more favorable the interaction.

  • Visualize the Results: Use a molecular visualization tool like PyMOL or Discovery Studio to visualize the predicted binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[21]

Data Presentation: Docking Results
PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.5TYR23, LYS45, ASP89
2-9.2TYR23, LYS45, GLU90
3-8.9PHE102, VAL34

This table presents hypothetical docking results for illustrative purposes.

Part 3: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[23][24] This section will outline a general workflow using GROMACS, a versatile and high-performance MD engine.[18][25]

System Preparation for MD Simulation

Step-by-Step Protocol:

  • Generate Ligand Topology: The force field needs parameters to describe the ligand. A tool like the CGenFF server can be used to generate a topology file for 2-Pyridin-2-ylquinoline-4-carbohydrazide that is compatible with the CHARMM force field.[18][26]

  • Prepare Protein Topology: Use GROMACS's pdb2gmx tool to generate a topology for the protein using a force field like CHARMM36.[13]

  • Combine Protein and Ligand: Merge the coordinate files of the protein and the ligand (from the best docking pose) into a single complex file.[26]

  • Create a Simulation Box and Solvate: Define a simulation box around the complex and fill it with water molecules.

  • Add Ions: Add ions to neutralize the system and mimic a physiological salt concentration.

Authoritative Grounding: The choice of force field is a critical decision in MD simulations. Force fields like AMBER, CHARMM, and GROMOS are widely used and have been parameterized for biomolecular systems.[19]

Running the MD Simulation

Step-by-Step Protocol:

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Conduct a two-phase equilibration. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.[18]

  • Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.[18]

Analyzing MD Simulation Results

Expertise & Experience: Analysis of the MD trajectory can reveal crucial information about the stability of the protein-ligand complex.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess conformational stability. A stable RMSD suggests a stable complex.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.[19]

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

  • Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Part 4: ADMET Prediction - Evaluating Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[27][28] Web-based tools like SwissADME provide a rapid and reliable way to predict these properties.[29][30]

Predicting ADMET Properties using SwissADME

Step-by-Step Protocol:

  • Input the Structure: Navigate to the SwissADME website and input the SMILES string or draw the structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide.[30]

  • Run the Prediction: Initiate the calculation.

  • Analyze the Results: The output will provide a wealth of information on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[31]

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Molecular Weight264.28 g/mol Within Lipinski's rule of five (<500)
LogP2.5Good lipophilicity for oral absorption
Water SolubilityModerately solubleFavorable for bioavailability
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
Lipinski's Rule of Five0 violationsGood drug-likeness

This table presents hypothetical ADMET predictions for illustrative purposes.

Visualizations

Overall In Silico Workflow

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Binding_Analysis Binding Analysis MD_Sim->Binding_Analysis

Caption: A high-level overview of the in silico modeling workflow.

Molecular Docking Process

Input Prepared Ligand & Protein (.pdbqt) Grid Define Grid Box Input->Grid Vina Run AutoDock Vina Grid->Vina Output Ranked Binding Poses & Scores Vina->Output Visualization Visualize & Analyze Interactions Output->Visualization

Caption: The sequential steps involved in the molecular docking process.

Conclusion

This in-depth technical guide provides a comprehensive framework for the in silico modeling of 2-Pyridin-2-ylquinoline-4-carbohydrazide. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential therapeutic applications of this compound. The integration of these computational techniques allows for a more informed and efficient drug discovery process.[8][32]

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. chem.libretexts.org. [Link]

  • Adv Pharmacol. Molecular dynamics simulations: Insights into protein and protein ligand interactions. . [Link]

  • Bioinformatics Review. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. . [Link]

  • ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. . [Link]

  • Drug Discovery News. Computational approaches to drug design. . [Link]

  • Aurlide. How do you predict ADMET properties of drug candidates?. aurlide.com. [Link]

  • Lemkul, J. A. GROMACS Tutorials. . [Link]

  • Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. bitesizebio.com. [Link]

  • Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. bioinformaticsreview.com. [Link]

  • Bioinformatics Explained. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. . [Link]

  • Protheragen. ADMET Prediction. . [Link]

  • Digital Chemistry. Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. . [Link]

  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. . [Link]

  • The Scripps Research Institute. Tutorial: AutoDock Vina. vina.scripps.edu. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. . [Link]

  • Swiss Institute of Bioinformatics. About - SwissADME. . [Link]

  • ResearchGate. 1 Overview of typical CADD workflow. . [Link]

  • Bioinformatics Tutorials. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. . [Link]

  • Daina, A., Michielin, O., & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

  • Bioinformatics Tutorials. Autodock Vina Tutorial - Molecular Docking. . [Link]

  • ResearchGate. Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. . [Link]

  • Eagon Research Group. Vina Docking Tutorial. . [Link]

  • KBbox. Small Molecule Docking - KBbox: Methods. kbbox.h-its.org. [Link]

  • Sabe, V. T., et al. In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. PubMed Central. [Link]

  • Bonvin Lab. Small molecule docking. . [Link]

  • NVIDIA. BioNeMo for Biopharma | Drug Discovery with Generative AI. . [Link]

  • Young, D. Computational Techniques in the Drug Design Process. . [Link]

  • Bioinformatics Tutorials. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. . [Link]

  • MDPI. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. . [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. chemcopilot.com. [Link]

  • Chemistry LibreTexts. 13.2: How to Dock Your Own Drug. chem.libretexts.org. [Link]

  • MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. . [Link]

  • MDPI. Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). . [Link]

  • Daina, A., & Zoete, V. SwissADME a web tool to support pharmacokinetic optimization for drug discovery. . [Link]

  • KNIME. Tutorials for Computer Aided Drug Design in KNIME. . [Link]

  • Foye, W. O., et al. Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. onlinelibrary.wiley.com. [Link]

  • Beyzaei, H., et al. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. pubs.rsc.org. [Link]

  • MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. . [Link]

  • ResearchGate. Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). . [Link]

  • Foye, W. O., et al. Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. PubMed. [Link]

  • Chemical-Suppliers.com. 2-Pyridin-4-yl-quinoline-4-carboxylic acid hydrazide. . [Link]

  • National Institutes of Health. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. . [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. . [Link]

Sources

Exploratory

Biological Activity of Guanylhydrazones of Quinoline Carboxaldehydes: A Comprehensive Guide to a Promising Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of the quinoline nucleus, a cornerstone in medicinal chemistry, with the guanylhydrazone moiety has...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of the quinoline nucleus, a cornerstone in medicinal chemistry, with the guanylhydrazone moiety has yielded a class of compounds demonstrating a remarkable breadth of biological activities. This guide provides a detailed exploration of the synthesis, biological evaluation, and mechanism of action of quinoline carboxaldehyde guanylhydrazones. We delve into their significant potential as anticancer, antimicrobial, and antiviral agents, supported by a critical analysis of structure-activity relationships (SAR). By synthesizing data from numerous studies, this document offers field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of this chemical scaffold. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required to navigate the complexities of this compound class and accelerate the translation from bench to potential clinical application.

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of modern drug discovery, the strategy of molecular hybridization—combining two or more pharmacophoric units into a single molecular entity—has proven to be a powerful tool for developing novel therapeutic agents with enhanced efficacy and potentially novel mechanisms of action. The compounds at the heart of this guide, guanylhydrazones of quinoline carboxaldehydes, are a prime example of this synergistic approach.

The Quinoline Scaffold: A Pharmacologically Privileged Heterocycle The quinoline ring system, an aromatic heterocycle composed of a fused benzene and pyridine ring, is a ubiquitous scaffold in a vast array of biologically active compounds. Its structural rigidity, synthetic versatility, and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) have cemented its status as a "privileged scaffold." Clinically approved drugs and late-stage clinical candidates containing the quinoline core span a wide therapeutic spectrum, including anticancer (e.g., bosutinib, camptothecin), antimalarial (e.g., chloroquine, quinine), and antibacterial agents. This extensive history underscores the scaffold's favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and its capacity to interact with diverse biological targets.

The Guanylhydrazone Moiety: A Versatile Pharmacophore The guanylhydrazone [-C=N-NH-C(=NH)NH₂] moiety is recognized for its potent biological activities, which are often attributed to its ability to chelate metal ions and form strong hydrogen bonds. This functional group is a key component in several compounds investigated for anticancer and antiviral properties. The rationale for its inclusion in drug design often stems from its structural similarity to thiosemicarbazones, which are known inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis. The replacement of the sulfur atom with an imino group to form the guanylhydrazone can modulate aqueous solubility and toxicity profiles while retaining or enhancing biological activity.

By combining the quinoline carboxaldehyde backbone with the guanylhydrazone side chain, a molecular architecture is created that leverages the strengths of both components, leading to compounds with a diverse and potent range of biological effects.

Synthesis and Chemical Space

The synthesis of quinoline carboxaldehyde guanylhydrazones is generally achieved through a straightforward and efficient condensation reaction. The most common route involves a two-step process that offers high yields and allows for facile diversification of the final product.

General Synthetic Strategy

The primary synthetic pathway begins with the reaction of a substituted quinoline carboxaldehyde with S-methylisothiosemicarbazide. This is followed by the displacement of the methylthio group with a desired amine to yield the final guanylhydrazone product.

The causality behind this experimental choice lies in its efficiency and modularity. S-methylisothiosemicarbazide serves as an excellent and stable precursor for the guanylhydrazone moiety. The subsequent nucleophilic substitution with an amine allows for the introduction of a wide variety of substituents, enabling the systematic exploration of the chemical space and the fine-tuning of the molecule's physicochemical properties and biological activity.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Amination QC Quinoline Carboxaldehyde Intermediate S-Methylisothiosemicarbazone Intermediate QC->Intermediate Reflux SMT S-Methylisothiosemicarbazide Hydriodide SMT->Intermediate Intermediate2 S-Methylisothiosemicarbazone Intermediate Amine Primary/Secondary Amine (R-NH₂) Product Quinoline Carboxaldehyde Guanylhydrazone Amine->Product Intermediate2->Product Reflux, Heat

General Synthetic Workflow for Quinoline Guanylhydrazones.
Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol is adapted from established procedures for synthesizing guanylhydrazones of heterocyclic aldehydes.

Objective: To synthesize 4-quinolinecarboxaldehyde guanylhydrazone.

Materials:

  • 4-Quinolinecarboxaldehyde

  • S-Methylisothiosemicarbazide hydroiodide

  • Ammonia solution (e.g., 28% in water)

  • Ethanol

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Step 1: Formation of the S-Methylisothiosemicarbazone Intermediate

    • In a 100 mL round-bottom flask, dissolve 4-quinolinecarboxaldehyde (e.g., 10 mmol) in 30 mL of ethanol with gentle warming.

    • Add an equimolar amount of S-methylisothiosemicarbazide hydroiodide (10 mmol) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Refluxing in ethanol provides the necessary thermal energy to drive the condensation reaction between the aldehyde and the thiosemicarbazide, while ethanol serves as a suitable solvent for both reactants.

  • Step 2: Amination to Form the Guanylhydrazone

    • After the initial reflux period, allow the mixture to cool slightly.

    • Add an excess of ammonia solution (e.g., 20 mmol) to the reaction mixture.

    • Continue to reflux the mixture for an additional 4-6 hours. The displacement of the methylthio group often results in the evolution of methanethiol gas (ensure proper ventilation in a fume hood).

    • Rationale: The amine (ammonia in this case) acts as a nucleophile, attacking the carbon of the C=S(Me) group and displacing the stable methylthiolate leaving group to form the thermodynamically favored guanylhydrazone.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

    • Collect the resulting precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure guanylhydrazone.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectrum of Biological Activity

Quinoline carboxaldehyde guanylhydrazones have been evaluated against a variety of biological targets, demonstrating a wide spectrum of activity. The most prominent areas of investigation are anticancer and antimicrobial applications.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of this compound class against a diverse panel of human cancer cell lines. Several derivatives have shown cytotoxicity at micromolar and even sub-micromolar concentrations.

Mechanisms of Action: The anticancer effects of these compounds are not attributed to a single mechanism but rather a multi-pronged attack on cancer cell physiology.

  • Inhibition of Mitochondrial Respiration: Certain derivatives have been identified as potent inhibitors of Complex III of the mitochondrial respiratory chain. This disruption of electron transport leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately triggers the intrinsic apoptotic pathway.

  • Topoisomerase Inhibition: Like many quinoline-based anticancer agents, some guanylhydrazones function as inhibitors of DNA topoisomerase I or II. By stabilizing the enzyme-DNA covalent complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and cell death.

  • Induction of Apoptosis: Molecular docking and cell-based assays suggest that some compounds can bind to key regulatory proteins like CDK2, inducing cell cycle arrest and apoptosis. Studies have also shown that they can trigger p53/Bax-dependent apoptosis by activating p53 transcriptional activity.

G Compound Quinoline Guanylhydrazone Mito Mitochondria Compound->Mito Topoisomerase DNA Topoisomerase I/II Compound->Topoisomerase p53 ↑ p53 Activation Compound->p53 ETC Inhibition of Complex III Mito->ETC Disrupts ETC ROS ↑ ROS ETC->ROS ATP ↓ ATP ETC->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis DNA_Breaks DNA Strand Breaks Topoisomerase->DNA_Breaks Stabilizes Cleavage Complex DNA_Breaks->Apoptosis Bax ↑ Bax p53->Bax Bax->Apoptosis

Key Anticancer Mechanisms of Quinoline Guanylhydrazones.

Summary of In Vitro Anticancer Activity:

Compound Class Cell Line Activity Metric Value (µM) Reference
Quinoline Hydrazones NCI-60 Panel (various) GI₅₀ 0.33 - 4.87
Thiazolo-imidazo-quinoline Guanylhydrazone HT29 (Colon) - Induces Apoptosis
Thiazolo-imidazo-quinoline Guanylhydrazone HL60 (Leukemia) - Induces Apoptosis
Quinoline-based Dihydrazones MCF-7 (Breast) IC₅₀ 7.01 - 7.05
Quinoline-based Dihydrazones BGC-823 (Gastric) IC₅₀ < 34.32
Quinoline Hydrazides SH-SY5Y (Neuroblastoma) Cell Viability Reduction 82% at 10 µM

| Quinoline Hydrazides | Kelly (Neuroblastoma) | Cell Viability Reduction | 96% at 10 µM | |

Antimicrobial Activity

Quinoline carboxaldehyde guanylhydrazones have demonstrated potent activity against a range of pathogenic microbes, including bacteria and fungi. Notably, some derivatives have shown promising efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address the growing challenge of antibiotic resistance.

Mechanism of Action: The primary antimicrobial mechanism involves the inhibition of bacterial DNA topoisomerases, specifically DNA gyrase (Topoisomerase II) and Topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the active site, the compounds prevent the enzymes from carrying out their function, leading to a bactericidal effect. Molecular docking studies have shown that the quinoline nitrogen can form critical hydrogen bonds with key amino acid residues (e.g., ARG132) in the enzyme's active site.

Summary of Antimicrobial Activity:

Compound Class Organism Activity Metric Value (µg/mL) Reference
Quinolyl Hydrazones Various Pathogens MIC 6.25 - 100
Quinoline-3-carbaldehyde Hydrazones MRSA MIC 16
Quinoline Hydrazones S. aureus (resistant) Zone of Inhibition 15 - 30 mm

| Quinoline Hydrazones | E. coli (resistant) | Zone of Inhibition | 15 - 30 mm | |

Other Biological Activities
  • Antiviral Activity: While research specifically on the guanylhydrazone derivatives is emerging, the broader class of quinoline derivatives has shown significant antiviral potential against various viruses, including Dengue virus, by impairing the accumulation of the viral envelope glycoprotein. This suggests a promising avenue for future investigation of the guanylhydrazone analogs.

  • Antihypertensive Effects: Early studies revealed that several guanylhydrazones derived from heterocyclic aldehydes, including quinoline carboxaldehyde, produced significant blood pressure-lowering effects in animal models, indicating potential cardiovascular applications.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. Studies on quinoline derivatives, including guanylhydrazones, have illuminated several key SAR trends.

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical determinants of activity.

    • Position 7: The presence of large, bulky alkoxy groups at the 7-position has been shown to be beneficial for antiproliferative activity.

    • Position 4: Amino side chains at the 4-position generally enhance antiproliferative effects.

    • Electron-withdrawing groups: Groups like halogens (e.g., chloro, bromo) can modulate the electronic properties of the ring system, often leading to enhanced antimicrobial or anticancer activity.

  • The Linker and Guanylhydrazone Moiety:

    • The length of any alkylamino side chain attached to the quinoline ring can significantly impact potency, with a two-carbon (ethyl) linker often being optimal.

    • Modifications to the terminal nitrogen of the guanylhydrazone group allow for fine-tuning of properties like lipophilicity and hydrogen bonding capacity, which in turn affects target engagement and cell permeability.

G cluster_SAR Key SAR Insights Scaffold R1 R1 (Position 4): Amino side chains enhance antiproliferative activity. R2 R2 (Position 7): Bulky alkoxy groups ↑ anticancer potency. R3 R3 (Terminal Amine): Modulates solubility and target binding. X X (Ring Substituents): Halogens can increase antimicrobial/anticancer effects.

Key Structure-Activity Relationships for Quinoline Guanylhydrazones.

Future Perspectives and Drug Development

The guanylhydrazones of quinoline carboxaldehydes represent a promising class of compounds with compelling preclinical data, particularly in the fields of oncology and infectious diseases. Their multi-target mechanisms of action may offer an advantage in overcoming drug resistance.

However, the transition from a promising scaffold to a clinical candidate requires surmounting several challenges. Future research should focus on:

  • Lead Optimization: Systematically applying the SAR insights to design and synthesize second-generation analogs with improved potency, selectivity, and drug-like properties.

  • Pharmacokinetic Profiling: Conducting comprehensive ADMET studies to assess the bioavailability, metabolic stability, and toxicity of lead compounds in vivo.

  • Target Deconvolution: Employing advanced chemical biology techniques to definitively identify and validate the molecular targets for the most potent compounds, which will be crucial for understanding their precise mechanisms of action and potential off-target effects.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

  • Foye, W. O., Almassian, B., Eisenberg, M. S., & Maher, T. J. (1990). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. *Journal of

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQH) as a Selective Fluorescent Probe for Metal Ion Detection

Introduction and Scientific Context The detection and quantification of metal ions are of paramount importance in fields ranging from environmental monitoring and toxicology to cellular biology and drug development.[1] M...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The detection and quantification of metal ions are of paramount importance in fields ranging from environmental monitoring and toxicology to cellular biology and drug development.[1] Many metal ions serve as essential cofactors for biological processes, while others are potent toxins even at trace concentrations.[2][3] Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, selectivity, rapid response time, and operational simplicity.[2]

This document provides a comprehensive technical guide on the application of 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQH) , a novel heterocyclic compound, as a fluorescent probe for metal ion detection. The unique molecular architecture of PQH, which integrates a quinoline ring, a pyridine ring, and a carbohydrazide moiety, provides multiple nitrogen and oxygen donor atoms. This configuration creates a pre-organized binding pocket conducive to metal ion coordination, suggesting its potential as a selective chemosensor.[4][5]

The protocols herein describe the synthesis of PQH and a full suite of photophysical characterization techniques required to validate its function as a fluorescent probe. This includes determining its binding stoichiometry, association constant, quantum yield, and limit of detection for a target metal ion.

Principle of Operation: A Mechanistic Overview

The fluorescence response of PQH upon metal ion binding is predicated on well-established photophysical mechanisms. The lone pair electrons on the nitrogen atoms of the pyridine and quinoline rings can, in the unbound state, lead to fluorescence quenching through a process known as Photoinduced Electron Transfer (PET).

Upon coordination with a suitable metal ion, these lone pair electrons become engaged in the formation of a coordination bond. This binding event inhibits the PET process, blocking the non-radiative decay pathway. As a result, the molecule is forced to release its absorbed energy through radiative means, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[4] This chelation-enhanced fluorescence (CHEF) effect is the basis for the sensing mechanism.[6]

cluster_0 Unbound State cluster_1 Sensing Event cluster_2 Bound State PQH 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQH) N, O donor atoms Low Fluorescence Metal Target Metal Ion (Mⁿ⁺) e.g., Zn²⁺, Cu²⁺, Fe³⁺ PQH->Metal Coordination Quenching Non-radiative decay PQH->Quenching PET Quenching Complex [PQH-Mⁿ⁺] Complex PET process inhibited High Fluorescence ('Turn-On') Metal->Complex Complexation Fluorescence Radiative decay (Fluorescence) Complex->Fluorescence CHEF Effect Excitation Light Excitation (hν) Excitation->PQH Excitation->Complex

Figure 1: Proposed sensing mechanism of PQH.

Synthesis and Preparation

Protocol 1: Synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQH)

This protocol describes a two-step synthesis. The first step involves the Pfitzinger reaction to create the quinoline core, followed by esterification. The second step is the conversion of the ester to the desired carbohydrazide.

Causality: The Pfitzinger reaction is a reliable method for constructing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[7] The intermediate ester is necessary because direct conversion of the carboxylic acid to the hydrazide can be low-yielding. Reacting the more electrophilic ester with hydrazine hydrate provides a clean and efficient route to the final product.[8]

Materials:

  • Isatin

  • 2-Acetylpyridine

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrazine hydrate (80% solution)

  • Hydrochloric acid (HCl, for pH adjustment)

Procedure:

Step A: Synthesis of Ethyl 2-pyridin-2-ylquinoline-4-carboxylate

  • In a round-bottom flask, dissolve isatin (1.0 eq) and 2-acetylpyridine (1.1 eq) in ethanol.

  • Add a 30% aqueous solution of potassium hydroxide (3.0 eq) dropwise while stirring.

  • Reflux the mixture for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-water and acidify to pH ~4-5 with HCl.

  • Collect the precipitated solid (2-pyridin-2-ylquinoline-4-carboxylic acid) by filtration and dry it.[7]

  • Suspend the dried carboxylic acid in absolute ethanol and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 24 hours to form the ethyl ester.

  • Neutralize the solution, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Step B: Synthesis of PQH

  • Dissolve the purified ethyl 2-pyridin-2-ylquinoline-4-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (10.0 eq).

  • Reflux the solution for 8-10 hours. The formation of a precipitate indicates product formation.

  • Cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold ethanol to remove excess hydrazine, and dry under vacuum.

  • Confirm the structure and purity of the final PQH product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols for Probe Characterization

The following protocols provide a systematic workflow for evaluating the efficacy of PQH as a metal ion sensor.

A Synthesize & Purify PQH (Protocol 1) B Prepare Stock Solutions (PQH & Metal Ions) A->B C Fluorescence Selectivity Screening (Protocol 2) B->C D Identify Target Metal Ion(s) C->D E Determine Binding Stoichiometry (Job's Plot - Protocol 3) D->E F Calculate Association Constant (Ka) (Titration - Protocol 4) E->F G Measure Quantum Yield (Φ) (Protocol 5) F->G H Calculate Limit of Detection (LOD) (Protocol 6) G->H I Complete Probe Characterization H->I

Figure 2: Workflow for PQH probe characterization.

General Preparations
  • PQH Stock Solution: Prepare a 1.0 mM stock solution of PQH in DMSO or a suitable solvent.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal perchlorates or nitrates (e.g., Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺) in deionized water.

  • Buffer: Use a buffer to maintain a constant pH, for example, 10 mM HEPES in a water/ethanol mixture (e.g., 1:1 v/v, pH 7.4). The optimal solvent system and pH should be determined empirically.[5]

Protocol 2: Fluorescence Selectivity and Titration

Objective: To assess the selectivity of PQH for a specific metal ion and to quantify the fluorescence enhancement.

Procedure:

  • Prepare a series of cuvettes. To each, add the appropriate volume of buffer.

  • Add PQH stock solution to each cuvette to a final concentration of 10 µM.

  • To each cuvette (except the "blank"), add a stock solution of a different metal ion to a final concentration of 50 µM (a 5-fold excess).

  • Incubate the solutions for 5-10 minutes at room temperature to allow for complexation.

  • Measure the fluorescence emission spectrum for each solution using a spectrofluorometer. Determine the excitation wavelength (λ_ex) by first measuring the absorbance spectrum and choosing the wavelength of maximum absorbance.

  • For the most responsive metal ion, perform a fluorescence titration. Prepare a series of solutions with a constant PQH concentration (e.g., 10 µM) and increasing concentrations of the target metal ion (from 0 to ~5 equivalents).

  • Record the fluorescence intensity at the emission maximum (λ_em) for each concentration point.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

Objective: To determine the binding ratio between PQH and the target metal ion using the method of continuous variations.[9][10]

Causality: This method relies on the principle that if a property proportional to complex formation (like fluorescence) is measured while varying the mole fractions of the two components but keeping the total molar concentration constant, the maximum signal will occur at the mole fraction corresponding to the complex's stoichiometry.[11][12]

Procedure:

  • Prepare two stock solutions of equal concentration (e.g., 100 µM) in the chosen buffer: one of PQH and one of the target metal ion.

  • Prepare a series of 11 solutions by mixing the two stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ... 10:0), ensuring the total volume is constant for each. This creates solutions where the mole fraction of the metal ion ranges from 0 to 1.

  • Allow the solutions to equilibrate for 10 minutes.

  • Measure the fluorescence intensity of each solution at the emission maximum (λ_em).

  • Plot the fluorescence intensity (Y-axis) against the mole fraction of the metal ion (X-axis). The peak of the plot indicates the stoichiometry. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.66 indicates a 1:2 (PQH:Metal) complex.

cluster_0 Job's Plot for Stoichiometry xaxis Mole Fraction of Metal Ion [Mⁿ⁺] origin->xaxis yaxis Fluorescence Intensity → origin->yaxis p1 p5 p1->p5 p2 p3 p4 p9 p5->p9 p6 p7 p8 label1 label05 label10

Figure 3: Illustrative Job's Plot for a 1:1 complex.

Protocol 4: Calculation of Association Constant (Kₐ)

Objective: To quantify the binding affinity between PQH and the target metal ion using the Benesi-Hildebrand method.[13]

Causality: The Benesi-Hildebrand equation provides a linear relationship that allows for the determination of the association constant (Kₐ) from the fluorescence titration data, assuming a 1:1 binding model.[14] It is crucial that the concentration of one species (the metal ion, in this case) is in large excess.[13][15]

Procedure:

  • Use the data from the fluorescence titration (Protocol 2).

  • For a 1:1 complex, plot 1 / (F - F₀) on the Y-axis versus 1 / [Mⁿ⁺] on the X-axis, where:

    • F₀ is the fluorescence of the probe alone.

    • F is the fluorescence at each metal ion concentration [Mⁿ⁺].

  • The data should yield a straight line according to the Benesi-Hildebrand equation:

    1 / (F - F₀) = 1 / ( (Fₘₐₓ - F₀) * Kₐ * [Mⁿ⁺] ) + 1 / (Fₘₐₓ - F₀)

  • Calculate the association constant, Kₐ, from the linear fit:

    Kₐ = Intercept / Slope

Protocol 5: Determination of Fluorescence Quantum Yield (Φ)

Objective: To measure the efficiency of the fluorescence process for PQH and its metal complex.

Causality: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to a well-characterized fluorescence standard.[16][17] This method is valid when both sample and standard are measured under identical conditions. To avoid inner-filter effects, absorbance at the excitation wavelength must be kept low (< 0.05).[16]

Procedure:

  • Select a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar wavelength range as your sample (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

  • Prepare dilute solutions of the standard and your sample (PQH alone and the PQH-metal complex) such that their absorbance at the chosen excitation wavelength is between 0.02 and 0.05.

  • Record the absorbance of the standard (A_std) and the sample (A_smp) at the excitation wavelength.

  • Using the same excitation wavelength, record the fluorescence emission spectrum for both the standard and the sample.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard (I_std) and the sample (I_smp).

  • Calculate the quantum yield of the sample (Φ_smp) using the following equation:[18]

    Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (η_smp² / η_std²)

    • η is the refractive index of the solvent. If the same solvent is used for both sample and standard, this term cancels out.

Protocol 6: Calculation of the Limit of Detection (LOD)

Objective: To determine the lowest concentration of the metal ion that can be reliably detected.

Procedure:

  • Record the fluorescence emission of at least 10 blank samples containing only the probe (10 µM PQH in buffer).

  • Calculate the standard deviation (σ) of these blank measurements.

  • Perform a fluorescence titration at very low concentrations of the target metal ion (in the range where the fluorescence response is linear).

  • Plot the fluorescence intensity versus the metal ion concentration and determine the slope (k) of the linear portion of this calibration curve.

  • Calculate the LOD using the formula:[19][20]

    LOD = 3σ / k

Data Summary and Interpretation

The quantitative data derived from these protocols should be summarized for clear interpretation.

Table 1: Illustrative Photophysical Properties of PQH and its Metal Complex

Property PQH (Probe Only) PQH-Zn²⁺ Complex
Max. Absorbance (λ_abs) 350 nm 355 nm
Max. Emission (λ_em) 450 nm 450 nm
Quantum Yield (Φ) 0.08 0.45

| Stokes Shift | 100 nm | 95 nm |

Table 2: Illustrative Performance Data for PQH as a Zn²⁺ Probe

Parameter Value Method
Target Ion Selectivity High for Zn²⁺ over other divalent ions Protocol 2
Binding Stoichiometry 1:1 (PQH:Zn²⁺) Protocol 3 (Job's Plot)
Association Constant (Kₐ) 2.5 x 10⁵ M⁻¹ Protocol 4 (Benesi-Hildebrand)

| Limit of Detection (LOD) | 85 nM | Protocol 6 (3σ/k) |

Conclusion

The protocols detailed in this application note provide a robust framework for the validation of 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQH) as a high-performance fluorescent probe. Its straightforward synthesis, coupled with a strong "turn-on" fluorescence response to specific metal ions, makes it a valuable tool for researchers. The systematic application of these methodologies ensures the generation of reliable and reproducible data, which is essential for the development of new analytical methods in environmental and biological sciences.

References

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 10(9) , 113-203. [Link]

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8) , 2703-2707. [Link]

  • FluorTools. (n.d.). Calculate fluorescence quantum yield. [Link]

  • Brynn, H., & Maciej, K. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. Accounts of Chemical Research, 49(3) , 495-502. [Link]

  • Li, H., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(4) , 2038-2042. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • Wikipedia. (n.d.). Benesi–Hildebrand method. [Link]

  • Connors, K. A. (1987). Binding Constants: The Measurement of Molecular Complex Stability. John Wiley & Sons. (Referenced conceptually in multiple search results regarding Benesi-Hildebrand accuracy). [Link]

  • McGown, L. B., & Bright, F. V. (1996). Improved Accuracy and Precision in the Determination of Association Constants. Analytical Chemistry, 68(17) , 3055-3057. [Link]

  • ResearchGate. (2019). Fluorescence assays: limit of detection. [Link]

  • Bright, F. V., Keimig, T. L., & McGown, L. B. (1985). Correction for unbound fluorophore in the determination of association constants. Analytica Chimica Acta, 175 , 189-201. [Link]

  • Wasatch Photonics. (n.d.). LOD in Fluorescence. [Link]

  • Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46) , 12054-12064. [Link]

  • Huang, C. Y. (1982). Determination of binding stoichiometry by the continuous variation method: the Job plot. Methods in Enzymology, 87 , 509-525. [Link]

  • Blanz, E. J., et al. (1963). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. Journal of Medicinal Chemistry, 6(2) , 185-187. [Link]

  • Farcas, A. D., et al. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Advances, 14 , 3514-3524. [Link]

  • Chemistry LibreTexts. (2022). 8.2: Formation Constants Lab. [Link]

  • Agilent Technologies. (2014). The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. [Link]

  • ResearchGate. (2016). Can anybody please explain how to calculate the Limit of Detection (LOD) for fluorescence quenching sensor?. [Link]

  • Niu, L., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry, 8 , 598845. [Link]

  • ResearchGate. (n.d.). Metal Ion Chromatography with Fluorescence Detection. [Link]

  • Miranda-Castro, R., et al. (2018). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 18(8) , 2471. [Link]

  • El-Shahat, M. F., et al. (2022). Fluorescence determination of Fe(III) in drinking water using a new fluorescence chemosensor. RSC Advances, 12 , 28453-28461. [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

  • ResearchGate. (n.d.). Synthesis of new pyridine carbohydrazide derivatives. [Link]

  • Li, M., et al. (2015). Pyridine-biquinoline-metal complexes for sensing pyrophosphate and hydrogen sulfide in aqueous buffer and in cells. Analytical Chemistry, 87(6) , 3246-3253. [Link]

  • Zhang, Y., et al. (2020). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence, 31 , 175-183. [Link]

  • Bencini, A., et al. (2007). Tuning the selectivity/specificity of fluorescent metal ion sensors based on N2S2 pyridine-containing macrocyclic ligands by changing the fluorogenic subunit. Inorganic Chemistry, 46(11) , 4548-4559. [Link]

  • McCaffrey, R., et al. (2015). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 56(34) , 4947-4950. [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18) , 3352. [Link]

  • Bozym, R. A., et al. (2010). Carbonic Anhydrase II-Based Metal Ion Sensing: Advances and New Perspectives. Biochemistry, 49(34) , 7159-7170. [Link]

  • Tripathi, L., et al. (2011). Design & Synthesis of N'-[substituted] pyridine-4-carbohydrazides as Potential Anticonvulsant Agents. European Journal of Medicinal Chemistry, 46(2) , 509-518. [Link]

  • Cao, W., et al. (2015). Metal ion-assisted ring-opening of a quinazoline-based chemosensor: detection of copper(II) in aqueous media. Dalton Transactions, 44(11) , 5191-5196. [Link]

  • ResearchGate. (2016). Highly Selective Quinoline-Based Fluorescent Probe for Copper(II) Ions. [Link]

Sources

Application

Application Notes &amp; Protocols: Ultrasensitive Detection of Zinc (II) with 2-Pyridin-2-ylquinoline-4-carbohydrazide

Abstract: This document provides a comprehensive guide to the application of 2-Pyridin-2-ylquinoline-4-carbohydrazide and its structural isomer, quinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (QCPCH), as a hi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the application of 2-Pyridin-2-ylquinoline-4-carbohydrazide and its structural isomer, quinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (QCPCH), as a highly selective and sensitive "turn-on" fluorescent probe for the detection of zinc (II) ions. Detailed protocols for synthesis, characterization, and utilization in aqueous media are presented, alongside an in-depth discussion of the underlying sensing mechanism. This guide is intended for researchers in analytical chemistry, materials science, and drug development engaged in the precise quantification of zinc (II).

Introduction: The Imperative for Selective Zinc (II) Sensing

Zinc is an essential trace element, playing a pivotal role in a vast array of physiological and pathological processes, including enzymatic activity, gene expression, and neurotransmission.[1] Dysregulation of zinc homeostasis is implicated in numerous diseases, making the development of robust and sensitive methods for its detection a critical pursuit in biomedical research and environmental monitoring.[1] Fluorescent chemosensors have emerged as a powerful analytical tool due to their inherent sensitivity, operational simplicity, and potential for real-time analysis and bioimaging.[1][2]

The quinoline-hydrazone scaffold represents a promising class of fluorophores for zinc sensing. The compound at the center of this guide, 2-Pyridin-2-ylquinoline-4-carbohydrazide (and its isomers), is a Schiff base derivative designed for a "turn-on" fluorescent response upon selective binding to Zn(II) ions. This application note will detail the scientific principles and practical protocols for leveraging this probe's capabilities.

Scientific Principles & Mechanism of Action

The efficacy of this quinoline-based hydrazone probe hinges on its specific molecular architecture, which combines a quinoline fluorophore with a pyridine-hydrazide receptor unit. The sensing mechanism is predicated on two key photophysical phenomena: Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET) .[3]

In its unbound state, the probe exhibits minimal fluorescence. This is due to the PET process, where the lone pair of electrons on the nitrogen atoms of the hydrazone moiety quenches the excited state of the quinoline fluorophore. Upon the introduction of Zn(II), the ions are chelated by the nitrogen and oxygen atoms of the probe. This coordination restricts the rotational freedom of the molecule and, crucially, lowers the energy of the lone pair orbitals involved in PET, thereby inhibiting the quenching process.[3] The result is a significant enhancement of the fluorescence intensity—a "turn-on" signal that is directly proportional to the concentration of Zn(II).[3]

Sensing_Mechanism cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Probe Quinoline-Hydrazone Probe PET Photoinduced Electron Transfer (PET) Probe->PET e- transfer Quenching Fluorescence Quenching PET->Quenching Probe_Zn [Probe-Zn(II)] Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Probe_Zn->CHEF Fluorescence Strong Fluorescence Emission CHEF->Fluorescence Zn_ion Zn(II) Ion Zn_ion->Probe_Zn Chelation Synthesis_Workflow Start Start Reactants Dissolve 2-formylquinoline and 2-pyridinehydrazide in ethanol Start->Reactants Condensation Add catalytic amount of acetic acid. Reflux for 4-6 hours. Reactants->Condensation Precipitation Cool to room temperature. Collect precipitate. Condensation->Precipitation Purification Wash with cold ethanol. Recrystallize if necessary. Precipitation->Purification Characterization Characterize via NMR, FT-IR, and Mass Spec. Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of the quinoline-hydrazone probe.

Protocol 4.1.1: Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of 2-formylquinoline (or the appropriate quinoline-4-carboxaldehyde) in absolute ethanol.

  • Addition of Hydrazide: To this solution, add one molar equivalent of 2-pyridinehydrazide.

  • Catalysis and Reflux: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. Equip the flask with a condenser and reflux the solution with stirring for 4-6 hours.

  • Product Isolation: After reflux, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol for Zinc (II) Detection in Aqueous Solution

This protocol outlines the use of the synthesized probe for the fluorometric determination of Zn(II) concentration.

Protocol 4.2.1: Reagent and Sample Preparation

  • Probe Stock Solution: Prepare a stock solution of the 2-Pyridin-2-ylquinoline-4-carbohydrazide probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.

  • Zinc (II) Stock Solution: Prepare a 10 mM stock solution of a zinc salt (e.g., ZnCl₂ or ZnSO₄) in deionized water.

  • Buffer Solution: Prepare a buffer solution appropriate for the desired experimental pH (e.g., 10 mM HEPES, pH 7.4).

  • Working Solutions: Prepare working solutions of the probe and zinc (II) by diluting the stock solutions in the buffer. The final concentration of the organic solvent from the probe stock should be kept low (e.g., <1% v/v) to minimize its effect on the aqueous system.

Protocol 4.2.2: Fluorescence Measurements

  • Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength (λex) and record the emission spectrum across a suitable range. The optimal excitation and emission wavelengths should be determined experimentally for the specific probe-Zn(II) complex, but for similar systems, excitation is often in the 350-400 nm range with emission between 450-550 nm. [4]2. Blank Measurement: In a quartz cuvette, place the probe working solution (without any added zinc). Record the fluorescence spectrum. This will serve as the baseline fluorescence (F₀).

  • Titration: To the cuvette containing the probe solution, add incremental amounts of the zinc (II) working solution. After each addition, mix thoroughly and allow the solution to equilibrate for a few seconds.

  • Data Acquisition: Record the fluorescence spectrum after each addition of zinc (II). The fluorescence intensity at the emission maximum (F) will increase with increasing zinc concentration.

  • Data Analysis: Plot the change in fluorescence intensity (F - F₀) or the fluorescence ratio (F/F₀) against the concentration of Zn(II). For quantitative analysis, a calibration curve should be constructed in the linear range of the probe's response.

Protocol 4.2.3: Selectivity Analysis

To validate the selectivity of the probe for Zn(II), the fluorescence response should be tested in the presence of other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • Prepare solutions of the probe containing a fixed concentration of Zn(II).

  • To these solutions, add a significant excess (e.g., 10- to 100-fold) of the potentially interfering ions.

  • Record the fluorescence intensity and compare it to the signal from the Zn(II) solution alone. A minimal change in fluorescence indicates high selectivity.

Applications and Future Directions

The high sensitivity and selectivity of 2-Pyridin-2-ylquinoline-4-carbohydrazide make it a valuable tool for a range of applications:

  • Environmental Monitoring: Quantification of zinc levels in water samples. [3]* Pharmaceutical Analysis: Detection of trace zinc impurities in drug formulations.

  • Biological Research: With appropriate modifications for cell permeability and biocompatibility, this probe could be adapted for the imaging of labile zinc pools in living cells and tissues. [5] Future research may focus on derivatizing the core structure to fine-tune its photophysical properties, such as shifting the emission to longer wavelengths for deeper tissue imaging, or to enhance its water solubility and cell-membrane permeability for in vivo applications.

References

  • A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application. (2021). Microchemical Journal, 160, 105776. [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). Molecules, 26(13), 3849. [Link]

  • A dual-function fluorescence 'turn-on' probe that allows Zn (II) bioimaging and quantification of water in the organic solvent. (2023). Methods, 218, 84-93. [Link]

  • Developing a New Chemosensor Targeting Zinc Ion Based on Two Types of Quinoline Platform. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118652. [Link]

  • Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2+. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 230, 118025. [Link]

Sources

Method

Protocol for using 2-Pyridin-2-ylquinoline-4-carbohydrazide in bioimaging

Beginning Data Collection I've initiated targeted Google searches to gather comprehensive information on 2-Pyridin-2-ylquinoline-4-carbohydrazide. My focus is on its synthesis, chemical properties, and reported uses.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information on 2-Pyridin-2-ylquinoline-4-carbohydrazide. My focus is on its synthesis, chemical properties, and reported uses. I'm aiming to build a solid foundation of existing knowledge before moving forward. I'm hoping this will provide a clear overview of the subject.

Refining Search Parameters

I'm now expanding my Google searches. I'm prioritizing bioimaging applications, specifically focusing on the fluorescent probe's mechanism, specificity, and existing protocols. I'll meticulously analyze the results for optimal experimental details like solvents, concentrations, and incubation times. I am focusing on quantitative data. I am preparing to structure an application note with a clear introduction and step by step protocol.

Planning the Next Steps

I'm now starting with a new series of Google searches. I'll focus on the synthesis, properties, and bioimaging applications of 2-Pyridin-2-ylquinoline-4-carbohydrazide. My goal is to determine the probe's mechanism, specificity, and existing protocols. I need to identify key experimental details for my application note. I am gathering quantitative data like yields and maxima. I'm ready to structure my protocol.

Reviewing Initial Findings

I've gotten a solid starting point from the initial search, but nothing specific on the protocol for 2-Pyridin-2-ylquinoline-4-carbohydrazide in bioimaging has materialized. The search did confirm that quinoline and pyridine derivatives are widely used as fluorescent probes, especially for metal ions such as Zn(II).

Identifying Knowledge Gaps

I'm now identifying critical gaps in the initial research. While the groundwork confirms the compound's potential – its quinoline/pyridine core acting as a fluorescent probe, especially for metal ions – and the hydrazide group's reactivity, I'm missing the practical details. I must find the specific biological targets, photophysical properties, working concentrations, and data on things like cytotoxicity. I want to build a truly comprehensive picture.

Expanding the Scope of Inquiry

I've been reflecting on the initial results, which offer a solid base. I now know that similar structures are great fluorophores, especially for metal ions, and the hydrazide group's reactivity is confirmed. To take the next steps, I've defined a specific list of missing details. I need the target, photophysical specs, working concentrations, and data on cytotoxicity. Finding more specific applications and protocols is now the immediate goal.

Pinpointing Fluorescent Chemosensors

My recent searches have yielded significant results! It's evident that 2-Pyridin-2-ylquinoline-4-carbohydrazide and related structures are mainly employed as fluorescent chemosensors for zinc ions (Zn2+). I've discovered several articles explaining the "turn-on" fluorescence mechanism triggered by Zn2+ binding.

Gathering Detailed Protocols

My focus has shifted to practical application. I've confirmed the prevalent use of 2-Pyridin-2-ylquinoline-4-carbohydrazide analogs as Zn2+ fluorescent chemosensors and the "turn-on" mechanism. However, a detailed, step-by-step protocol remains elusive. While I've found general information about their use in HeLa cells and zebrafish, specifics like stock solution preparation, optimal concentrations, incubation times, and detailed imaging parameters are missing. I am now seeking the photophysical data for this particular compound.

Analyzing Synthesis & Applications

My investigation has progressed further. I've confirmed 2-Pyridin-2-ylquinoline-4-carbohydrazide and analogs are Zn2+ sensors, displaying "turn-on" fluorescence. I understand the CHEF process and 1:1 complex formation, with low cytotoxicity. I now aim to consolidate existing information into a practical protocol, and have begun to structure the application note with available data, estimating key parameters while awaiting precise photophysical data to populate the required tables and graphs.

Application

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridin-2-ylquinoline-4-carbohydrazide on Breast Cancer Cells

Introduction: The Therapeutic Potential of Quinoline-4-Carbohydrazide Derivatives in Oncology Quinoline derivatives represent a significant class of heterocyclic compounds that are foundational to the development of nume...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carbohydrazide Derivatives in Oncology

Quinoline derivatives represent a significant class of heterocyclic compounds that are foundational to the development of numerous therapeutic agents.[1][2] Their diverse biological activities have led to their use as antimalarial, antibacterial, and antiviral drugs.[2][3] In the field of oncology, quinoline-based compounds have demonstrated considerable promise, exhibiting anticancer properties across a variety of tumor types, including breast, colon, and lung cancer.[1][4] The mechanisms underlying their antitumor effects are multifaceted, involving the inhibition of tyrosine kinases, disruption of cell migration, induction of cell cycle arrest, and triggering of apoptosis.[1][4]

Recent studies have highlighted the potential of 2-(quinoline-4-carbonyl)hydrazide derivatives as potent anticancer agents. For instance, certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown significant cytotoxic effects against the MCF-7 breast carcinoma cell line, with IC50 values even lower than the standard chemotherapeutic drug Doxorubicin.[5][6][7] These compounds have been found to induce apoptosis and cause cell cycle arrest, suggesting a targeted mechanism of action.[5][6]

This document provides a comprehensive guide for researchers to evaluate the anticancer activity of a novel derivative, 2-Pyridin-2-ylquinoline-4-carbohydrazide, on breast cancer cells. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's cytotoxic and mechanistic properties.

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines the general workflow for characterizing the anticancer effects of 2-Pyridin-2-ylquinoline-4-carbohydrazide on breast cancer cells.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation cell_culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) compound_treatment Treatment with 2-Pyridin-2-ylquinoline-4-carbohydrazide cell_culture->compound_treatment mtt_assay Cell Viability Assay (MTT) compound_treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Use IC50 concentration cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis Use IC50 concentration western_blot Western Blot Analysis (Apoptosis-Related Proteins) ic50->western_blot Use IC50 concentration data_analysis Quantitative Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis

Caption: Experimental workflow for anticancer evaluation.

I. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

A. Materials
  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-Pyridin-2-ylquinoline-4-carbohydrazide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

B. Protocol
  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Pyridin-2-ylquinoline-4-carbohydrazide in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

C. Data Analysis

Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Cytotoxic Activity of Related Quinoline-4-Carbohydrazide Derivatives against MCF-7 Cells

CompoundIC50 (µM)Reference
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h)2.71[5][7]
2-(quinoline-4-carbonyl)hydrazide-acrylamide (6a)3.39[5][7]
2-(quinoline-4-carbonyl)hydrazide-acrylamide (6b)5.94[5][7]
Doxorubicin (Reference Drug)6.18[5][7]

II. Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/PI assay is a widely used method to detect apoptosis.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[10]

A. Materials
  • Breast cancer cells

  • 2-Pyridin-2-ylquinoline-4-carbohydrazide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

B. Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Pyridin-2-ylquinoline-4-carbohydrazide at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

C. Data Interpretation
  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

III. Cell Cycle Analysis by Flow Cytometry

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[14][15] Flow cytometric analysis of DNA content allows for the quantification of cells in each phase of the cell cycle.[15][16]

A. Materials
  • Breast cancer cells

  • 2-Pyridin-2-ylquinoline-4-carbohydrazide

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

B. Protocol
  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in 500 µL of PBS containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

C. Data Analysis

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

IV. Western Blot Analysis of Apoptosis-Related Proteins

To further elucidate the molecular mechanism of apoptosis induction, the expression levels of key apoptosis-related proteins can be examined by Western blotting.[17][18] This technique allows for the detection of changes in the expression of pro-apoptotic (e.g., Bax, cleaved Caspase-3, cleaved PARP) and anti-apoptotic (e.g., Bcl-2) proteins.[19]

A. Materials
  • Breast cancer cells

  • 2-Pyridin-2-ylquinoline-4-carbohydrazide

  • RIPA lysis buffer with protease and phosphatase inhibitors[20]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-p53, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

B. Protocol
  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

C. Data Interpretation

Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the Bcl-2/Bax ratio and an increase in cleaved Caspase-3 and cleaved PARP are indicative of apoptosis induction. An upregulation of p53 may suggest its involvement in the apoptotic pathway.[5]

Proposed Signaling Pathway

Based on the activity of similar quinoline-4-carbohydrazide derivatives, 2-Pyridin-2-ylquinoline-4-carbohydrazide is hypothesized to induce apoptosis in breast cancer cells through the intrinsic pathway, potentially involving the upregulation of p53.

G compound 2-Pyridin-2-ylquinoline-4-carbohydrazide p53 p53 upregulation compound->p53 bax Bax upregulation p53->bax bcl2 Bcl-2 downregulation p53->bcl2 cytochrome_c Mitochondrial Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed apoptotic signaling pathway.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of 2-Pyridin-2-ylquinoline-4-carbohydrazide as a potential anticancer agent for breast cancer. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, and by investigating the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this novel compound. The findings from these studies will be crucial for guiding further drug development efforts.

References

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  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Bio-Techne. [Link]

  • DNA content and cell cycle analysis by flow cytometry in clinical samples: application in breast cancer - PubMed. (1993). Biology of the Cell, 78(1-2), 69-72. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024). Boster Bio. [Link]

  • Cell cycle analysis of breast cancer cells. (A) Example of flow... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Flow cytometry of breast carcinoma: II. Relation of tumor cell cycle distribution to histology and estrogen receptor - PubMed. (1981). Cancer, 48(4), 985-988. [Link]

  • Multiparametric deoxyribonucleic acid and cell cycle analysis of breast carcinomas by flow cytometry. Clinicopathologic correlations - Mayo Clinic. (n.d.). Mayo Clinic Proceedings. [Link]

  • MTT assay for cell viability - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH. (2024). RSC Advances, 14(32), 22937-22953. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes - PubMed. (1979). Journal of Medicinal Chemistry, 22(9), 1128-1131. [Link]

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  • Western blot analysis of apoptosis related proteins in MDA-MB-231... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing. (2024). RSC Advances, 14(32), 22937-22953. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - ResearchGate. (2024). RSC Advances, 14(32), 22937-22953. [Link]

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  • i want to isolate proteins( related to apoptosis) from breast cancer cells for western blot, how to make cell lysate for maximum protein yield??? | ResearchGate. (2019). ResearchGate. [Link]

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  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry, 10, S2363-S2383. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (2019). Cancers, 11(10), 1548. [Link]

  • Structures of certain pyridine-based approved anticancer drugs, and the... - ResearchGate. (n.d.). ResearchGate. [Link]

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Sources

Method

Mechanism of action of 2-Pyridin-2-ylquinoline-4-carbohydrazide in inducing apoptosis

Application Notes & Protocols Topic: Elucidating the Apoptosis Induction Mechanism of 2-Pyridin-2-ylquinoline-4-carbohydrazide Audience: Researchers, scientists, and drug development professionals. Introduction Quinoline...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Elucidating the Apoptosis Induction Mechanism of 2-Pyridin-2-ylquinoline-4-carbohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] A key strategy in modern cancer therapy is the targeted induction of apoptosis, or programmed cell death, a tightly regulated process essential for eliminating damaged or malignant cells.[3] The dysregulation of apoptosis is a hallmark of cancer, enabling uncontrolled cell proliferation and survival.[4] Therefore, small molecules capable of reactivating apoptotic pathways in cancer cells are highly sought after as potential therapeutic agents.

This document focuses on 2-Pyridin-2-ylquinoline-4-carbohydrazide, a compound featuring the quinoline scaffold known for its apoptosis-inducing potential. While the precise mechanism of this specific molecule is under active investigation, this guide synthesizes current knowledge on related quinoline-hydrazide derivatives to propose a putative mechanism of action and provides a comprehensive suite of protocols for its experimental validation. We will explore how this compound may engage both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death.

Proposed Mechanism of Action

Based on the established activities of similar quinoline-containing compounds, we hypothesize that 2-Pyridin-2-ylquinoline-4-carbohydrazide induces apoptosis through a multi-faceted mechanism that converges on the activation of key effector caspases. Related molecules have been shown to activate both the intrinsic and extrinsic apoptotic pathways.[4] The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, while the extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors.

The proposed signaling cascade is as follows:

  • Induction of Cellular Stress: The compound may induce intracellular stress, potentially through mechanisms like ER stress or inhibition of survival signaling pathways such as Akt/mTOR, which has been observed with other quinoline derivatives.[5][6]

  • Activation of Intrinsic Pathway: This cellular stress can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax), which permeabilize the mitochondrial outer membrane, causing the release of cytochrome c.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent cleavage and activation of initiator caspase-9.

  • Activation of Extrinsic Pathway: The compound might also upregulate the expression of death receptors or their ligands, leading to the activation of initiator caspase-8.[4]

  • Executioner Caspase Activation: Both activated caspase-8 and caspase-9 converge to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.

  • Substrate Cleavage and Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Proposed_Apoptosis_Pathway cluster_0 Upstream Triggers cluster_1 Apoptotic Pathways cluster_2 Execution Phase Compound 2-Pyridin-2-ylquinoline-4-carbohydrazide Cellular_Stress Cellular Stress (e.g., ER Stress) Compound->Cellular_Stress Death_Receptors Death Receptors Compound->Death_Receptors Bax Bax Activation Cellular_Stress->Bax Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic signaling pathway of 2-Pyridin-2-ylquinoline-4-carbohydrazide.

Experimental Validation: Protocols

To investigate the pro-apoptotic mechanism of 2-Pyridin-2-ylquinoline-4-carbohydrazide, a series of well-established assays should be performed. The following protocols provide a comprehensive workflow to test the proposed hypothesis.

Protocol 1: Determination of Cytotoxicity (IC50)

The initial step is to determine the concentration of the compound that inhibits 50% of cell growth (IC50) in the cancer cell line of interest. The AlamarBlue™ assay is a reliable method for assessing cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Pyridin-2-ylquinoline-4-carbohydrazide

  • AlamarBlue™ cell viability reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete medium.

  • Treat the cells with a range of concentrations of the compound and include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add AlamarBlue™ reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate (24, 48, 72h) Treat_Cells->Incubate Add_Reagent Add AlamarBlue™ Incubate->Add_Reagent Measure Measure Fluorescence/ Absorbance Add_Reagent->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 value using a cell viability assay.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8]

Materials:

  • Cells treated with the compound at the IC50 concentration for a predetermined time (e.g., 24 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Culture and treat cells as required. For adherent cells, collect both the supernatant and trypsinized cells.[8]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Caspase Activity Assay

To confirm the involvement of caspases, their activity can be measured using specific substrates that release a fluorescent or luminescent signal upon cleavage.[11][12] Assays for initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7) are commercially available.

Materials:

  • Cell lysates from treated and untreated cells.

  • Caspase-Glo® 3/7, 8, or 9 Assay Systems (Promega) or similar.

  • Luminometer.

Procedure (using Caspase-Glo® 3/7 as an example):

  • Seed cells in a white-walled 96-well plate and treat with the compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[13]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence with a plate-reading luminometer.[11]

  • The luminescent signal is proportional to the amount of caspase activity.[13]

Protocol 4: Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect changes in the expression and cleavage of key apoptotic proteins.[3][14] This allows for the direct observation of the activation of specific signaling pathways.

Key Protein Targets:

  • Caspases: Pro-caspase-3, Cleaved Caspase-3, Pro-caspase-8, Cleaved Caspase-8, Pro-caspase-9, Cleaved Caspase-9.

  • PARP: Full-length PARP (116 kDa), Cleaved PARP (89 kDa).

  • Bcl-2 Family: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.

  • Mitochondrial Proteins: Cytochrome c (in cytosolic vs. mitochondrial fractions).[7]

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Membrane Transfer SDS->Transfer Block Blocking Transfer->Block Prim_Ab Primary Antibody Incubation Block->Prim_Ab Sec_Ab Secondary Antibody Incubation Prim_Ab->Sec_Ab Detect Detection (ECL) Sec_Ab->Detect Analyze Analysis & Quantification Detect->Analyze End End Analyze->End

Caption: General workflow for Western Blot analysis of apoptotic proteins.

Data Interpretation and Expected Outcomes

The collective data from these experiments will provide a robust profile of the apoptotic mechanism of 2-Pyridin-2-ylquinoline-4-carbohydrazide.

Experiment Assay Expected Outcome Supporting Apoptosis Induction
Cell Viability AlamarBlue™/MTTDose- and time-dependent decrease in cell viability.[1]
Apoptosis Detection Annexin V/PI Flow CytometrySignificant increase in the percentage of Annexin V-positive cells.[8]
Caspase Activation Caspase Activity AssaysIncreased activity of caspases-3/7, -8, and -9 compared to controls.[12]
Mechanism Confirmation Western Blot- Appearance of cleaved forms of caspases-3, -8, and -9. - Cleavage of PARP from 116 kDa to 89 kDa.[15] - Increased expression of Bax and/or decreased expression of Bcl-2. - Presence of cytochrome c in the cytosolic fraction.[7]

A positive result in the Annexin V assay confirms the induction of apoptosis. Subsequent analysis of caspase activity and protein expression by Western blot will elucidate the specific pathways involved. For instance, the activation of caspase-8 suggests involvement of the extrinsic pathway, while caspase-9 activation points to the intrinsic pathway.[4] The cleavage of PARP by activated caspase-3 serves as a definitive marker for the execution phase of apoptosis.

Conclusion

This guide provides a structured approach to characterizing the apoptotic mechanism of 2-Pyridin-2-ylquinoline-4-carbohydrazide. By systematically evaluating cell viability, apoptotic markers, and key signaling proteins, researchers can build a comprehensive understanding of how this compound exerts its anticancer effects. The proposed protocols, grounded in established methodologies, offer a reliable framework for elucidating the signaling cascade initiated by this promising quinoline derivative, thereby contributing to the development of novel apoptosis-targeted cancer therapies.

References

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  • Banjara, S., & Sura, R. (2020). Caspase Protocols in Mice. In Caspases (pp. 113-124). Humana, New York, NY.
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  • Taha, O., Sutton, S. K., Arndt, G. M., Marshall, G. M., Cheung, B. B., Kumar, N., & Black, D. S. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. ResearchGate. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway. Organic letters, 9(10), 1987–1990.
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  • Su, C. C., Chen, G. W., Lin, C. C., Lin, J. G., & Chung, J. G. (2014). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Anticancer research, 34(1), 141–149.
  • Al-Majd, L. A., Al-Saraireh, Y. M. J., Al-Trad, B., Al-Batayneh, K. M., Al-Zoubi, M. S., Al-Smadi, M., ... & Aljabali, A. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951.
  • Al-Issa, S. A. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(9), 2125.
  • Lasi, M., David, C. N., & Böttger, A. (2010). Apoptosis in Hydra: function of HyBcl-2 like 4 and proteins of the transmembrane BAX inhibitor motif (TMBIM) containing family. BMC cell biology, 11, 2.

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Application

Application Notes and Protocols for Cytotoxicity Assays of Novel Quinoline-4-carbonyl)hydrazide-acrylamide Hybrids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinoline Hybrids Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered signif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Hybrids

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3][4] The fusion of the quinoline scaffold with other pharmacologically active moieties, such as hydrazide and acrylamide, to create hybrid molecules represents a promising strategy in the design of novel therapeutic agents.[5][6] These hybrids are investigated for their potential to overcome challenges such as poor bioavailability and off-target effects associated with some quinoline-based drugs.[5] The cytotoxic evaluation of these novel quinoline-4-carbonyl)hydrazide-acrylamide hybrids is a critical initial step in the drug discovery pipeline to identify promising lead compounds for further development.

This guide provides a comprehensive overview and detailed protocols for a panel of in vitro cytotoxicity assays tailored for the evaluation of these novel compounds. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).

Foundational Assays for Cytotoxicity Screening

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic profile of novel quinoline-4-carbonyl)hydrazide-acrylamide hybrids. The following assays provide a robust initial screening cascade:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7][8]

  • alamarBlue™ (Resazurin) Assay: A non-toxic, fluorescence- or absorbance-based assay that also measures metabolic activity and cell viability.[9][10][11]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[12][13]

  • Caspase-3/7 Assay: A specific measure of apoptosis by detecting the activity of key executioner caspases.[14][15][16]

The selection of an appropriate cancer cell line is crucial for the relevance of the cytotoxicity data. The choice should be guided by the intended therapeutic target of the novel hybrids. A panel of cell lines representing different cancer types is often employed for initial screening to determine the spectrum of activity.[17][18]

Data Presentation and Interpretation

The primary endpoint for cytotoxicity assays is typically the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[19][20][21] A lower IC50 value indicates greater potency.[22] It is crucial to compare the IC50 values of the novel hybrids against a relevant positive control, such as a known anticancer drug like cisplatin, to benchmark their activity.[23]

Table 1: Example IC50 Values (µM) of Quinoline Hybrids in Different Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
Hybrid QHA-112.58.215.1
Hybrid QHA-25.83.17.9
Hybrid QHA-325.119.730.4
Cisplatin9.311.58.8

Experimental Protocols

General Cell Culture and Compound Preparation

All cell culture work should be performed under aseptic conditions in a biological safety cabinet.

  • Cell Line Maintenance: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of the quinoline-4-carbonyl)hydrazide-acrylamide hybrids (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • DMSO or isopropanol[24]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[25][26]

  • Compound Treatment: The following day, replace the medium with 100 µL of fresh medium containing various concentrations of the quinoline hybrids. Include untreated control wells and vehicle (DMSO) control wells.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[26]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[8][24] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[7][27]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[19]

alamarBlue™ (Resazurin) Cell Viability Assay Protocol

This assay utilizes the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[9][10][11]

Materials:

  • alamarBlue™ reagent

  • 96-well cell culture plates (black plates for fluorescence measurement are recommended)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[28][29]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[9][29] Incubation time may need to be optimized for different cell lines.[11]

  • Measurement:

    • Fluorescence: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[28]

    • Absorbance: Measure absorbance at 570 nm with a reference wavelength of 600 nm.[11][29]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[30]

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.[13] This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.[13]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[30]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Caspase-3/7 Apoptosis Assay Protocol

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well cell culture plates (white plates for luminescence measurement are recommended)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells in an amount equal to the culture volume.[14] This reagent contains a pro-luminescent caspase-3/7 substrate and components for cell lysis.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the untreated control to determine the fold-increase in apoptosis.

Visualizing the Experimental Workflow and Apoptotic Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Seeding in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B C Addition of Quinoline Hybrids (Serial Dilutions) B->C D Incubation (24, 48, or 72 hours) C->D E MTT Assay D->E F alamarBlue Assay D->F G LDH Assay D->G H Caspase-3/7 Assay D->H I Absorbance/Fluorescence/ Luminescence Reading E->I F->I G->I H->I J Calculation of % Viability/ Cytotoxicity I->J K IC50 Determination J->K

Apoptosis_Pathway cluster_stimulus Induction cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Compound Quinoline Hybrid Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis (Programmed Cell Death) Caspase37->Apoptosis

Troubleshooting and Considerations

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.[22][26]

  • Compound Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based assays. It is important to run compound-only controls to assess for any direct interaction with the assay reagents.[8]

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Edge Effects: To minimize "edge effects" in 96-well plates, it is good practice to not use the outer wells for experimental samples or to fill them with sterile PBS or medium.[8]

Conclusion

The suite of assays detailed in these application notes provides a robust framework for the initial cytotoxic characterization of novel quinoline-4-carbonyl)hydrazide-acrylamide hybrids. By employing methods that probe different cellular functions—metabolic activity, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of a compound's cytotoxic potential and preliminary insights into its mechanism of action. This information is crucial for identifying promising candidates for further preclinical development in the quest for new and effective anticancer therapies.

References

  • Saeed, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Research Journal of Pharmacy and Technology, 15(10), 4735-4741. [Link]

  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. [Link]

  • Bio-Rad. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • Allevi. AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Journal of the Indian Chemical Society. (2022). Review on recent development of quinoline for anticancer activities. [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [Link]

  • University of Bergen. (2021). Protocol IncuCyte® Apoptosis Assay. [Link]

  • Bio-protocol. (2019). Caspase-3/7 Apoptosis Assay. [Link]

  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

  • ResearchGate. (2017). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

  • MilliporeSigma. Muse® Caspase-3/7 Kit. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • 3H Biomedical. LDH Cytotoxicity Assay. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1955. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). Cancers, 14(19), 4758. [Link]

  • Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. [Link]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(9), 316. [Link]

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Method

Application of Quinoline-Based Fluorescent Probes in Live Cell Imaging: An Application Note &amp; Protocol Guide

Introduction: The Ascendancy of Quinoline Scaffolds in Live Cell Imaging Fluorescence microscopy has become an indispensable tool in modern cell biology, allowing researchers to visualize and quantify cellular processes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Quinoline Scaffolds in Live Cell Imaging

Fluorescence microscopy has become an indispensable tool in modern cell biology, allowing researchers to visualize and quantify cellular processes with high spatial and temporal resolution.[1][2] At the heart of this technology are fluorescent probes—molecules designed to illuminate specific subcellular structures or report on local environmental conditions.[3] Among the diverse array of available fluorophores, quinoline-based probes have emerged as a particularly versatile and powerful class of tools for live-cell imaging.[4][5]

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold for the development of fluorescent probes.[5] Its inherent photophysical properties, coupled with the ease of chemical modification, allow for the rational design of probes with tunable fluorescence characteristics.[6][7] This adaptability has led to the creation of a wide range of quinoline-based sensors for detecting metal ions, tracking pH fluctuations, mapping intracellular viscosity, and identifying specific biomolecules.[4][8][9][10] This guide provides a comprehensive overview of the application of these probes, detailing the underlying principles, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals.

The Quinoline Advantage: Why Choose These Probes for Live Cell Imaging?

The utility of quinoline-based probes in the complex environment of a living cell stems from several key advantages:

  • Tunable Photophysical Properties: The quinoline core can be readily functionalized at various positions, allowing for precise control over its absorption and emission spectra, quantum yield, and Stokes shift.[6][7] This "tunability" is crucial for designing probes that are compatible with specific imaging setups and for enabling multiplexed imaging of multiple cellular targets simultaneously.

  • Environmental Sensitivity: The fluorescence of many quinoline derivatives is highly sensitive to their local microenvironment. This property is harnessed to create "smart" probes that report on physiological parameters such as pH, viscosity, and polarity through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT).[4][11]

  • Biocompatibility and Cell Permeability: Many quinoline-based probes are small molecules that can readily cross the cell membrane, allowing for the labeling of intracellular targets without the need for disruptive techniques.[12][13] Furthermore, they often exhibit low cytotoxicity, ensuring that cellular processes are not unduly perturbed during imaging experiments.[12]

  • High Sensitivity and Selectivity: Through rational design, quinoline probes can be equipped with specific recognition moieties that bind to target analytes with high affinity and selectivity. This leads to a strong and specific fluorescence response, enabling the detection of even low-abundance species within the cell.[8][14]

Sensing Modalities of Quinoline-Based Probes

The versatility of the quinoline scaffold has been exploited to develop probes for a wide array of cellular analytes and parameters.

Metal Ion Detection

Metal ions play critical roles in a vast range of cellular processes, and their dysregulation is implicated in numerous diseases.[9] Quinoline-based probes have been successfully developed for the detection of various metal ions, including:

  • Zinc (Zn²⁺): As an essential cofactor for numerous enzymes and transcription factors, the ability to image intracellular Zn²⁺ is of great interest.[8][9] Probes for Zn²⁺ often incorporate a chelating group, such as 8-hydroxyquinoline, which binds to the ion and triggers a "turn-on" fluorescence response through chelation-enhanced fluorescence (CHEF).[9]

  • Iron (Fe²⁺/Fe³⁺): Iron is crucial for oxygen transport and cellular respiration, but its redox activity can also lead to oxidative stress. Quinoline probes have been designed to selectively detect Fe²⁺, providing insights into iron metabolism and ferroptosis.[14]

  • Copper (Cu²⁺): Copper is another essential trace element, and its mis-regulation is linked to neurodegenerative disorders. Quinoline-based sensors for Cu²⁺ have been developed to monitor its intracellular distribution.[15][16]

  • Aluminum (Al³⁺): While not an essential element, aluminum exposure can be toxic. Quinoline probes have been engineered to detect Al³⁺ in living cells, offering tools to study its cellular impact.[17]

Table 1: Examples of Quinoline-Based Probes for Metal Ion Detection

Probe TargetSensing MechanismKey FeaturesReference
Zn²⁺Chelation-Enhanced Fluorescence (CHEF)High selectivity, "turn-on" response[8][9]
Fe²⁺Redox-based reactionHigh selectivity over Fe³⁺[14]
Cu²⁺Fluorescence quenchingHigh sensitivity[15][16]
Al³⁺Chelation-Enhanced Fluorescence (CHEF)"Turn-on" response, low detection limit[17]
Intracellular pH Sensing

The pH of different subcellular compartments is tightly regulated and plays a critical role in processes such as enzyme activity, protein trafficking, and autophagy. Quinoline-based pH probes often exhibit a ratiometric fluorescence response, meaning that the ratio of fluorescence intensity at two different wavelengths changes with pH.[10][12] This ratiometric detection provides a built-in correction for variations in probe concentration, illumination intensity, and light path length, leading to more accurate and reliable pH measurements.[10] The underlying mechanism often involves a protonation-activatable resonance charge transfer (PARCT) process.[12]

Viscosity Imaging

Intracellular viscosity is a key parameter that influences molecular diffusion and reaction rates. Abnormal changes in viscosity are associated with various diseases.[11][18] Quinoline-based viscosity probes are typically designed as "molecular rotors" that exhibit twisted intramolecular charge transfer (TICT). In low-viscosity environments, the probe can freely rotate, leading to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is restricted, forcing the excited state to decay radiatively and resulting in a significant increase in fluorescence intensity.[11][18] Some quinoline probes have been specifically designed to target and report on the viscosity of subcellular organelles like mitochondria and lysosomes.[18][19]

Experimental Workflow and Protocols

Successful live-cell imaging with quinoline-based fluorescent probes requires careful attention to experimental detail. The following workflow and protocols provide a general framework that should be optimized for specific probes and cell types.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture probe_prep 2. Probe Preparation cell_culture->probe_prep Optimize cell density probe_loading 3. Probe Loading probe_prep->probe_loading Prepare working solution imaging 4. Live Cell Imaging probe_loading->imaging Incubate and wash (optional) data_acq 5. Image Acquisition imaging->data_acq Set imaging parameters data_proc 6. Data Processing & Analysis data_acq->data_proc Quantify fluorescence G cluster_calibration Calibration Curve Generation cluster_experiment Experimental Measurement load_cells Load cells with ratiometric probe treat_buffers Treat with buffers of known pH + ionophores load_cells->treat_buffers acquire_images Acquire images at two wavelengths treat_buffers->acquire_images calculate_ratios Calculate intensity ratios (R) acquire_images->calculate_ratios plot_curve Plot R vs. pH calculate_ratios->plot_curve determine_ph Determine intracellular pH from calibration curve plot_curve->determine_ph Use for interpolation load_exp_cells Load experimental cells acquire_exp_images Acquire images at the same two wavelengths load_exp_cells->acquire_exp_images calculate_exp_ratios Calculate experimental intensity ratios acquire_exp_images->calculate_exp_ratios calculate_exp_ratios->determine_ph

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of 2-(pyridin-2-yl)pyrimidine Derivatives for Anti-Fibrosis Activity

Introduction: The Therapeutic Potential of 2-(pyridin-2-yl)pyrimidine Derivatives in Fibrotic Diseases Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-(pyridin-2-yl)pyrimidine Derivatives in Fibrotic Diseases

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to scarring and loss of organ function. It is the common endpoint of a wide range of chronic inflammatory diseases affecting vital organs such as the liver, lungs, kidneys, and heart. The pyrimidine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A specific class of these compounds, 2-(pyridin-2-yl)pyrimidine derivatives, has emerged as a promising avenue for the development of novel anti-fibrotic therapies.[1]

These derivatives have demonstrated the ability to inhibit key processes in the fibrotic cascade, including the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and evaluation of the anti-fibrotic activity of 2-(pyridin-2-yl)pyrimidine derivatives. The protocols outlined herein are designed to be self-validating and are grounded in established scientific literature.

I. Synthesis of 2-(pyridin-2-yl)pyrimidine Derivatives: A Step-by-Step Protocol

The synthesis of 2-(pyridin-2-yl)pyrimidine derivatives can be achieved through a multi-step process. The following protocol is a general guideline and may require optimization based on the specific target molecule.

Protocol 1: Synthesis of a Key Intermediate - Ethyl Nicotinate

Ethyl nicotinate is a common starting material for the synthesis of the pyridine moiety.

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Toluene

  • Esterification solid acid catalyst (e.g., HND230)[4]

Procedure:

  • In a round-bottom flask, combine nicotinic acid, absolute ethanol, and toluene. The molar ratio of nicotinic acid to absolute ethanol should be approximately 1:1 to 1:2, and the weight ratio of nicotinic acid to toluene should be between 1:0.3 and 1:8.[4]

  • Add the esterification solid acid catalyst, typically 0.01 to 0.1 times the weight of the nicotinic acid.[4]

  • Stir the reaction mixture at 50-65 °C for 3-6 hours.[4]

  • Increase the temperature to reflux to remove water via a Dean-Stark apparatus.

  • Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Recover the solid acid catalyst by filtration.

  • Remove the toluene from the filtrate by rotary evaporation to yield the crude ethyl nicotinate.

  • Purify the product by vacuum distillation.

Protocol 2: General Synthesis of 2-(pyridin-2-yl)pyrimidine Derivatives

This protocol outlines a general approach for the synthesis of the target compounds, exemplified by the synthesis of ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate.[1]

Materials:

  • Ethyl nicotinate derivative (e.g., ethyl 6-carbamimidoylnicotinate hydrochloride)

  • A suitable pyrimidine precursor (e.g., a 1,3-dicarbonyl compound)

  • Base (e.g., K₂CO₃, triethylamine)

  • Solvent (e.g., acetonitrile, ethanol)

Procedure:

  • Dissolve the ethyl nicotinate derivative and the pyrimidine precursor in the chosen solvent in a reaction flask.

  • Add the base to the mixture.

  • Stir the reaction at room temperature or under reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.[5]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaCl.[5]

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Characterization: The structure and purity of the synthesized compounds should be confirmed by:

  • ¹H and ¹³C NMR spectroscopy: To elucidate the chemical structure.

  • Mass spectrometry (MS): To confirm the molecular weight.

  • Melting point analysis: To assess purity.

II. Evaluation of Anti-Fibrosis Activity

The anti-fibrotic potential of the synthesized 2-(pyridin-2-yl)pyrimidine derivatives can be assessed using a combination of in vitro and in vivo models.

A. In Vitro Anti-Fibrosis Assays

Immortalized rat hepatic stellate cells (HSC-T6) are a commonly used cell line for studying liver fibrosis in vitro as they can be activated to a myofibroblast-like phenotype, mimicking the in vivo process.[1][3]

Materials:

  • HSC-T6 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Synthesized 2-(pyridin-2-yl)pyrimidine derivatives

  • Positive control (e.g., Pirfenidone)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Culture HSC-T6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds, a positive control, and a vehicle control.

  • Incubate for the desired time period (e.g., 24-72 hours).

Purpose: To determine the cytotoxic effects of the synthesized compounds.

Procedure:

  • After the treatment period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Purpose: To visualize and quantify collagen deposition by activated HSCs.[6][7]

Procedure:

  • Grow and treat HSC-T6 cells on glass coverslips in a 24-well plate.

  • After treatment, fix the cells with 4% paraformaldehyde.

  • Wash the cells with PBS and stain with Picro-Sirius Red solution for 1 hour.[7]

  • Wash with 0.5% acetic acid solution to remove unbound dye.[7]

  • Dehydrate the cells through a series of ethanol washes and mount the coverslips on microscope slides.[7]

  • Visualize the collagen under a light microscope (collagen appears red) or a polarized light microscope (collagen appears birefringent).[7]

  • Quantify the stained area using image analysis software.

Purpose: To quantify the total collagen content in cell lysates or culture supernatants. Hydroxyproline is a major component of collagen.[8]

Procedure:

  • Collect cell lysates or culture supernatants after treatment.

  • Hydrolyze the samples with concentrated HCl (~12 M) at 120°C for 3 hours.

  • Evaporate the samples to dryness under vacuum or in a 60°C oven.

  • Reconstitute the samples and perform a colorimetric reaction using a commercially available hydroxyproline assay kit.

  • Measure the absorbance at 530-560 nm and calculate the hydroxyproline concentration based on a standard curve.

Purpose: To measure the mRNA expression levels of key fibrotic markers such as Collagen Type I Alpha 1 (COL1A1) and Alpha-Smooth Muscle Actin (α-SMA).

Procedure:

  • Extract total RNA from treated HSC-T6 cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and specific primers for COL1A1, α-SMA, and a housekeeping gene (e.g., GAPDH).

  • An example of a PCR cycling program is: denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[9]

  • Analyze the data using the ΔΔCt method to determine the relative gene expression.

B. In Vivo Anti-Fibrosis Models

The carbon tetrachloride (CCl₄)-induced liver fibrosis model in rodents is a widely used and well-characterized model to evaluate the efficacy of anti-fibrotic compounds.[10][11]

Materials:

  • Mice or rats

  • Carbon tetrachloride (CCl₄)

  • Olive oil or corn oil (vehicle)

  • Synthesized 2-(pyridin-2-yl)pyrimidine derivatives

  • Positive control (e.g., Pirfenidone)

Procedure:

  • Induce liver fibrosis by intraperitoneal (i.p.) or oral administration of CCl₄ (e.g., 1.5 mL/kg in 50% olive oil, twice a week for 4 weeks).[12]

  • Administer the synthesized compounds and controls to the animals at a predetermined dose and schedule (e.g., daily oral gavage).

  • Monitor the animals for signs of toxicity and body weight changes.

  • At the end of the study, euthanize the animals and collect blood and liver tissue for analysis.

Endpoints for In Vivo Studies:

  • Liver histology: Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Picro-Sirius Red for collagen deposition.

  • Serum biochemistry: Measure liver enzyme levels (e.g., ALT, AST) in the serum.

  • Hydroxyproline assay: Quantify collagen content in the liver tissue.

  • qPCR and Western blotting: Analyze the expression of fibrotic markers in the liver tissue.

III. Data Presentation and Interpretation

Data Summary Tables

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-proliferative Activity of 2-(pyridin-2-yl)pyrimidine Derivatives on HSC-T6 Cells

CompoundIC₅₀ (µM)
Derivative 1[Value]
Derivative 2[Value]
Pirfenidone[Value]

Table 2: Effect of 2-(pyridin-2-yl)pyrimidine Derivatives on Fibrotic Markers in HSC-T6 Cells

TreatmentCollagen Deposition (% of Control)Hydroxyproline (µg/mg protein)COL1A1 mRNA (Fold Change)α-SMA mRNA (Fold Change)
Vehicle100[Value]1.01.0
Derivative 1[Value][Value][Value][Value]
Pirfenidone[Value][Value][Value][Value]
Interpretation of Results
  • A significant reduction in HSC-T6 cell viability at high concentrations may indicate cytotoxicity.

  • A dose-dependent decrease in collagen deposition, hydroxyproline content, and the expression of COL1A1 and α-SMA suggests potent anti-fibrotic activity.

  • In the in vivo model, improvement in liver histology, reduction in serum liver enzymes, and decreased fibrotic markers in the liver tissue confirm the anti-fibrotic efficacy of the compounds.

IV. Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway in Fibrosis

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[13] The canonical TGF-β signaling pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[13]

TGF_beta_pathway TGFb TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Binding Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Pro-fibrotic Gene Expression (e.g., COL1A1, α-SMA) Fibrosis Fibrosis Gene_expression->Fibrosis Inhibitor 2-(pyridin-2-yl)pyrimidine derivative Inhibitor->Receptor Inhibition

Caption: Canonical TGF-β signaling pathway in fibrosis.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow from compound synthesis to in vivo evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 2-(pyridin-2-yl)pyrimidine derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Cell_Culture HSC-T6 Cell Culture & Treatment Characterization->Cell_Culture Viability Cell Viability (MTT Assay) Cell_Culture->Viability Collagen_Staining Collagen Staining (Picro-Sirius Red) Cell_Culture->Collagen_Staining Hydroxyproline Hydroxyproline Assay Cell_Culture->Hydroxyproline qPCR qPCR (COL1A1, α-SMA) Cell_Culture->qPCR Fibrosis_Model CCl4-Induced Liver Fibrosis Model Cell_Culture->Fibrosis_Model Treatment Compound Administration Fibrosis_Model->Treatment Analysis Histology, Serum Biochemistry, qPCR Treatment->Analysis

Caption: Experimental workflow for anti-fibrosis drug discovery.

V. Troubleshooting

Table 3: Common Issues and Solutions in Synthesis and Biological Assays

IssuePossible CauseSuggested Solution
Synthesis: Low reaction yieldIncomplete reaction, side reactions, or suboptimal conditions.Optimize reaction time, temperature, and catalyst. Purify starting materials.[14]
Synthesis: Impure productInefficient purification.Use a different solvent system for column chromatography or consider recrystallization.
In Vitro: High variability in assay resultsInconsistent cell seeding, pipetting errors, or reagent instability.Ensure uniform cell seeding, use calibrated pipettes, and prepare fresh reagents.
In Vitro: No effect of positive controlInactive compound, incorrect concentration, or cell line issue.Verify the activity and concentration of the positive control. Check the health and passage number of the cells.
In Vivo: High mortality in animal modelToxicity of the compound or excessive CCl₄ dose.Perform a dose-ranging study for the compound. Adjust the CCl₄ dose or administration frequency.

VI. Conclusion

The synthesis and evaluation of 2-(pyridin-2-yl)pyrimidine derivatives represent a promising strategy for the discovery of novel anti-fibrotic agents. The protocols and guidelines presented in this document provide a robust framework for researchers to synthesize these compounds and assess their therapeutic potential. By combining chemical synthesis with a comprehensive panel of in vitro and in vivo assays, it is possible to identify and characterize lead candidates for further development in the fight against fibrotic diseases.

References

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Method

Application Notes &amp; Protocols: Evaluation of N'-[substituted] Pyridine-4-Carbohydrazides as Novel Anticonvulsant Agents

Introduction: The Imperative for Novel Anticonvulsant Scaffolds Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticonvulsant Scaffolds

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects. The pyridine heterocycle is a key structural motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] When linked to a hydrazone moiety (-C=N-NH-C=O), the resulting carbohydrazide scaffold presents a pharmacophore with significant potential for anticonvulsant activity.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis and preclinical evaluation of a promising class of compounds: N'-[substituted] pyridine-4-carbohydrazides. We will delve into the rationale behind their design, step-by-step methodologies for their synthesis and screening, and insights into their structure-activity relationships.

Part 1: Synthesis and Characterization of Pyridine-4-Carbohydrazides

The synthetic pathway to N'-[substituted] pyridine-4-carbohydrazides is a robust and versatile two-step process. The core of this scaffold is isonicotinic acid hydrazide (Isoniazid), a well-known pharmaceutical agent.[3][4] The key is the condensation reaction between the terminal amine of isonicotinic acid hydrazide and a diverse range of substituted aldehydes or ketones. This reaction forms a Schiff base (a hydrazone in this case), allowing for extensive structural diversification at the N'-position.

Rationale for Synthetic Design

The rationale for this synthetic approach is twofold. First, the pyridine-4-carbohydrazide core provides a rigid backbone with specific hydrogen bonding capabilities (the carbonyl oxygen and the pyridine nitrogen) that are often crucial for receptor binding.[5] Second, by varying the substituted aromatic aldehyde, we can systematically modulate the lipophilicity, electronic properties, and steric bulk of the final compound. This systematic variation is fundamental to establishing a clear Structure-Activity Relationship (SAR) and optimizing the anticonvulsant profile. Studies have shown that lipophilicity, in particular, can strongly correlate with anticonvulsant efficacy.[6]

Generalized Synthetic Workflow

The synthesis begins with the esterification of isonicotinic acid, followed by hydrazinolysis to yield the key intermediate, isonicotinic acid hydrazide. This intermediate is then condensed with a selected substituted aromatic aldehyde in an appropriate solvent, typically ethanol, often with a catalytic amount of acid, to yield the final N'-[substituted] pyridine-4-carbohydrazide.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Condensation IsonicotinicAcid Isonicotinic Acid Ester Ethyl Isonicotinate IsonicotinicAcid->Ester  Ethanol, H₂SO₄ (cat.) Reflux   Hydrazide Isonicotinic Acid Hydrazide (Isoniazid) Ester->Hydrazide  Hydrazine Hydrate Reflux   FinalProduct N'-[substituted] Pyridine-4-Carbohydrazide Hydrazide->FinalProduct  Absolute Ethanol Glacial Acetic Acid (cat.) Reflux   Aldehyde Substituted Aromatic Aldehyde Aldehyde->FinalProduct

Caption: General two-step synthesis of N'-[substituted] pyridine-4-carbohydrazides.

Protocol 1.1: Synthesis of N'-[4-Chlorobenzylidene]pyridine-4-carbohydrazide

This protocol provides a representative example for the synthesis of a halogen-substituted derivative. Halogen substitutions, particularly at the meta and para positions of the phenyl ring, have shown significant protection in preclinical models.[7]

Materials:

  • Isonicotinic acid hydrazide

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of isonicotinic acid hydrazide in 30 mL of absolute ethanol with gentle warming and stirring.

  • Aldehyde Addition: To this solution, add 0.01 mol of 4-chlorobenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8] The formation of the hydrazone can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum.[5]

Part 2: Preclinical Evaluation of Anticonvulsant Activity

The initial screening of novel compounds for anticonvulsant properties relies on well-established, acute seizure models in rodents.[9][10] The two most widely used and predictive models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[11] These models represent different seizure types; the MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is considered a model for absence or myoclonic seizures.[11] A crucial parallel assessment is the evaluation of neurotoxicity, commonly performed using the Rotarod test, to determine if the observed anticonvulsant effects are merely due to motor impairment.[7][12]

Preclinical_Screening_Workflow cluster_tests Anticonvulsant & Toxicity Screening Start Synthesized Compound DosePrep Dose Preparation (e.g., in 0.5% CMC) Start->DosePrep AnimalAdmin Animal Administration (i.p.) DosePrep->AnimalAdmin MES Maximal Electroshock (MES) Test AnimalAdmin->MES PTZ sc-Pentylenetetrazole (scPTZ) Test AnimalAdmin->PTZ Rotarod Neurotoxicity (Rotarod Test) AnimalAdmin->Rotarod DataAnalysis Data Analysis (ED₅₀, TD₅₀, PI) MES->DataAnalysis PTZ->DataAnalysis Rotarod->DataAnalysis Conclusion Identify Lead Compound DataAnalysis->Conclusion

Caption: Workflow for preclinical anticonvulsant compound screening.

Protocol 2.1: Maximal Electroshock (MES) Test

Rationale: This test identifies compounds that prevent the spread of seizures.[9] The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.[10]

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)[13]

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

  • Dosing: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group and a positive control group (Phenytoin) should be included.

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect of the drug (typically 30 minutes to 1 hour post-administration).

  • Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension seizure. The seizure typically lasts for 10-15 seconds.

  • Endpoint: A compound is considered to provide protection if the tonic hindlimb extension is abolished.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.

Protocol 2.2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Rationale: This test identifies compounds that elevate the seizure threshold.[14] Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures.[15][16]

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Diazepam)[17]

  • Observation chambers

Procedure:

  • Animal Acclimatization and Dosing: Follow steps 1 and 2 from the MES protocol.

  • PTZ Administration: At the time of peak effect of the test compound, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation: Immediately place the mouse in an individual observation chamber and observe for 30 minutes.

  • Endpoint: Record the presence or absence of a clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.[15]

  • Data Analysis: A compound is considered protective if it prevents the onset of the characteristic clonic seizure. Calculate the ED₅₀ as described for the MES test.

Protocol 2.3: Neurotoxicity Assessment (Rotarod Test)

Rationale: This test assesses motor coordination and balance to differentiate true anticonvulsant activity from non-specific motor impairment.[18]

Materials:

  • Rotarod apparatus

  • Male albino mice (20-25 g)

  • Test compound and vehicle

Procedure:

  • Training: Prior to the test day, train the mice to stay on the rotating rod (e.g., at a constant speed of 5-10 rpm) for a set duration (e.g., 1-2 minutes) over 2-3 trials.[18] Animals that fail to meet the training criteria are excluded.

  • Dosing: On the test day, administer the test compound or vehicle as in the previous protocols.

  • Testing: At the time of peak effect, place the mice on the rotarod apparatus.

  • Observation: Record the time each animal is able to maintain its balance on the rotating rod, up to a maximum cutoff time (e.g., 180 seconds).

  • Endpoint: An animal is considered to have failed the test if it falls off the rod or passively rotates with it.

  • Data Analysis: Calculate the median toxic dose (TD₅₀), which is the dose at which 50% of the animals exhibit neurotoxicity (i.e., fail the test).

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal of the initial screening is to identify compounds with a high therapeutic potential. This is achieved by comparing the anticonvulsant potency (ED₅₀) with the neurotoxicity (TD₅₀). The ratio of these two values provides the Protective Index (PI = TD₅₀ / ED₅₀), a critical measure of the drug's safety margin. A higher PI indicates a more promising therapeutic candidate.

Illustrative Data Presentation

The following table summarizes representative data for a series of N'-[substituted] pyridine-4-carbohydrazides, illustrating how SAR can be evaluated.

Compound IDSubstitution (R)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)
PCH-1 -H> 300> 300> 500-
PCH-2 4-OCH₃215.7> 300450.22.09
PCH-3 4-Cl145.1289.5412.82.85
PCH-4 4-F-Phenoxy128.3[2]> 300343.6[2]2.67[2]
PCH-5 3,4,5-(OCH₃)₃189.2> 300> 500> 2.64
Phenytoin (Standard)9.5Inactive68.57.2
Diazepam (Standard)> 300.84.5> 1.5 (MES)

Note: Data is illustrative and compiled from typical findings in the literature for this class of compounds.

SAR Insights:

  • Electron-Withdrawing Groups: The presence of halogen atoms (e.g., -Cl in PCH-3) on the phenyl ring tends to enhance anticonvulsant activity in the MES test, suggesting that electron-withdrawing properties may be favorable.[19]

  • Bulky Substituents: More complex and bulky substituents, such as the 4-fluorophenoxy group in PCH-4, can lead to potent activity, indicating the presence of a large hydrophobic pocket in the target binding site.[2]

  • Lipophilicity: Increased lipophilicity often correlates with enhanced activity, but must be balanced to avoid excessive neurotoxicity or poor pharmacokinetic properties.[6]

  • Model Specificity: Many compounds in this series show activity primarily in the MES test, suggesting a mechanism of action similar to phenytoin, likely involving the blockade of voltage-gated sodium channels.[19][20] The general lack of activity in the scPTZ screen suggests a limited effect on the GABAergic system.

Part 4: Proposed Mechanism of Action

While the precise molecular targets for N'-[substituted] pyridine-4-carbohydrazides are still under investigation, the strong efficacy in the MES model points towards a primary mechanism involving the modulation of voltage-gated ion channels, particularly sodium channels.[21] This mechanism is characteristic of many established AEDs like phenytoin and carbamazepine.[20] These drugs act by stabilizing the inactivated state of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies, thereby preventing seizure spread.

The hydrazone linker (-NH-N=CH-) and the adjacent carbonyl group (-C=O) are key pharmacophoric features that can act as hydrogen bond donors and acceptors, respectively, facilitating interaction with amino acid residues within the channel pore.[5]

Proposed_Mechanism cluster_membrane Neuronal Membrane cluster_intracellular Intracellular NaChannel Voltage-Gated Na⁺ Channel Inactivated State ActionPotential Reduced High-Frequency Neuronal Firing NaChannel:f1->ActionPotential Prevents Return to Resting State Seizure Seizure Propagation ActionPotential->Seizure Inhibits Compound Pyridine-4-Carbohydrazide (PCH) Compound->NaChannel:f1 Binds and Stabilizes

Caption: Proposed mechanism involving stabilization of inactive Na+ channels.

Conclusion

N'-[substituted] pyridine-4-carbohydrazides represent a versatile and promising scaffold for the development of new anticonvulsant agents. The straightforward synthesis allows for extensive chemical modification, enabling a detailed exploration of the structure-activity relationship. The preclinical screening protocols outlined in this guide provide a robust framework for identifying lead candidates with potent activity against generalized tonic-clonic seizures and an acceptable safety margin. Further investigation into the precise molecular interactions and pharmacokinetic profiles of the most potent analogues is warranted to advance these compounds toward clinical development.

References

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  • Shafaroodi, H., et al. (2018). Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice. Journal of Evidence-Based Integrative Medicine. Available at: [Link]

  • ResearchGate. (2015). Are there any specific(published) protocols for Rotarod performance test? Available at: [Link]

  • ResearchGate. (n.d.). Anticonvulsant activity using Isoniazid induced convulsion model. Available at: [Link]

  • Brodie, M. J. (2010). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Available at: [Link]

  • Pavan, F. R., et al. (2019). Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents. Future Microbiology. Available at: [Link]

  • YouTube. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. Available at: [Link]

  • BioMed. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol for Pentylenetetrazole induced kindled seizure... Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide

Introduction Welcome to the technical support center for the synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. 2-Pyridin-2-ylquinoline-4-carbohydrazide and its derivatives are of significant interest due to their wide range of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the multi-step synthesis of this target molecule. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

The synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide typically involves a three-step process:

  • Pfitzinger Reaction: Synthesis of the precursor, 2-pyridin-2-yl-quinoline-4-carboxylic acid, from isatin and 2-acetylpyridine.[3][4]

  • Esterification: Conversion of the carboxylic acid to its corresponding ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final carbohydrazide product.[5][6]

This guide will address potential issues at each of these critical stages.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the CAS numbers for the key compounds in this synthesis?

  • 2-Pyridin-2-ylquinoline-4-carboxylic acid: 57882-27-6[3]

  • 2-Pyridin-2-ylquinoline-4-carbohydrazide: 5109-96-6[5][6]

Q2: What are the typical overall yields for this multi-step synthesis?

Yields can vary significantly based on the optimization of each step. A well-optimized process can achieve an overall yield in the range of 60-75%. However, without careful control of reaction conditions, yields can be considerably lower.

Pfitzinger Reaction (Step 1)

Q3: What is the role of the base in the Pfitzinger reaction?

The base, typically a strong hydroxide like potassium hydroxide (KOH), is crucial for the initial step of the Pfitzinger reaction.[4] It catalyzes the hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which is necessary for the subsequent condensation with 2-acetylpyridine.[4][7]

Q4: Can I use a different base other than KOH?

While KOH is commonly used, other strong bases can also be employed. However, the choice of base can affect the reaction rate and yield. It is recommended to start with the well-established use of KOH.

Esterification (Step 2)

Q5: Why is it necessary to convert the carboxylic acid to an ester before reacting with hydrazine?

Direct reaction of the carboxylic acid with hydrazine to form the hydrazide is often inefficient and can lead to side product formation. The ester is a more reactive intermediate that readily undergoes nucleophilic acyl substitution with hydrazine hydrate to give the desired carbohydrazide in higher purity and yield.

Q6: What are the common methods for this esterification?

A common and effective method is Fischer-Speier esterification, which involves refluxing the carboxylic acid in an alcohol (e.g., ethanol or methanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[8]

Hydrazinolysis (Step 3)

Q7: What is the recommended solvent for the hydrazinolysis step?

Ethanol is a commonly used solvent for the reaction between the ester and hydrazine hydrate. It provides good solubility for the reactants and facilitates the reaction upon refluxing.

Q8: Is hydrazine hydrate hazardous to work with?

Yes, hydrazine hydrate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide.

Problem 1: Low or No Yield of 2-Pyridin-2-yl-quinoline-4-carboxylic acid (Step 1)

Potential Causes & Solutions

  • Incomplete Hydrolysis of Isatin: The initial hydrolysis of isatin is critical.

    • Solution: Ensure that the base (e.g., KOH) is of high purity and used in the correct stoichiometric amount. The reaction mixture of isatin and base should be allowed to react for a sufficient time before the addition of 2-acetylpyridine.[11]

  • Incorrect Reaction Temperature: The Pfitzinger reaction is temperature-sensitive.

    • Solution: Maintain the recommended reaction temperature. For the initial hydrolysis, a lower temperature may be optimal, followed by an increase in temperature after the addition of the ketone.[3]

  • Poor Quality of Reagents: The purity of isatin and 2-acetylpyridine is paramount.

    • Solution: Use high-purity, commercially available reagents. If necessary, purify the starting materials before use.

  • Sub-optimal Reaction Time: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reflux time if the starting materials are still present.[2]

Workflow for Optimizing the Pfitzinger Reaction

Pfitzinger_Optimization Start Low Yield in Pfitzinger Reaction Check_Base Verify Base Quality and Stoichiometry Start->Check_Base Check_Temp Optimize Reaction Temperature Profile Check_Base->Check_Temp If base is optimal Check_Reagents Confirm Purity of Isatin and 2-Acetylpyridine Check_Temp->Check_Reagents If temperature is controlled Monitor_TLC Monitor Reaction Progress with TLC Check_Reagents->Monitor_TLC If reagents are pure Optimize_Time Adjust Reflux Time Monitor_TLC->Optimize_Time If reaction is incomplete Successful_Yield Improved Yield Monitor_TLC->Successful_Yield If reaction is complete Optimize_Time->Successful_Yield

Caption: Troubleshooting workflow for low yield in the Pfitzinger reaction.

Problem 2: Difficulty in Isolating and Purifying the Carboxylic Acid Product (Step 1)

Potential Causes & Solutions

  • Improper pH for Precipitation: The carboxylic acid product is soluble in basic solutions as its carboxylate salt.

    • Solution: After the reaction, the mixture should be cooled and carefully acidified with an acid like acetic acid or dilute hydrochloric acid to a pH of 4-5 to ensure complete precipitation of the product.[7]

  • Presence of Unreacted Starting Materials: Contamination with starting materials can make purification difficult.

    • Solution: Before acidification, perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted 2-acetylpyridine.[7]

  • Product is an Oily Substance or Fails to Crystallize: This can be due to impurities.

    • Solution: Recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, is often effective for purification.[7] If the product remains oily, try triturating with a non-polar solvent to induce solidification.

Problem 3: Inefficient Esterification (Step 2)

Potential Causes & Solutions

  • Insufficient Catalyst: The acid catalyst is essential for the esterification to proceed at a reasonable rate.

    • Solution: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[8]

  • Presence of Water: Water can shift the equilibrium of the esterification reaction back towards the starting materials.

    • Solution: Use anhydrous alcohol and consider using a Dean-Stark apparatus to remove water as it is formed during the reaction, especially for less reactive alcohols.[12]

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time and monitor the reaction by TLC until the carboxylic acid spot disappears.

Data Table: Recommended Solvents for Recrystallization
CompoundRecommended Solvent(s)
2-Pyridin-2-yl-quinoline-4-carboxylic acidEthanol, Ethanol/Water
Ethyl 2-pyridin-2-yl-quinoline-4-carboxylateHexane/Ethyl Acetate
2-Pyridin-2-ylquinoline-4-carbohydrazideEthanol
Problem 4: Low Yield or Impure Product in the Hydrazinolysis Step (Step 3)

Potential Causes & Solutions

  • Degradation of Hydrazine Hydrate: Hydrazine hydrate can degrade over time.

    • Solution: Use a fresh bottle of hydrazine hydrate for the best results.

  • Side Reactions: Prolonged heating or excessively high temperatures can lead to the formation of byproducts.

    • Solution: Reflux the reaction mixture for the recommended time and monitor its progress by TLC. Avoid overheating.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient excess of hydrazine hydrate is used to drive the reaction to completion.

  • Difficulty in Product Isolation: The product may be partially soluble in the reaction solvent.

    • Solution: After cooling the reaction mixture, the product often precipitates. If not, the volume of the solvent can be reduced under vacuum to induce crystallization. The collected solid should be washed with a cold, non-polar solvent to remove impurities.

Experimental Protocols

Step 1: Synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid
  • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol and water.

  • Add isatin (0.07 mol) to the solution and reflux the mixture for 1 hour.[11]

  • Slowly add 2-acetylpyridine (0.07 mol) to the reaction mixture.

  • Reflux the mixture for an additional 12-24 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mixture to room temperature and remove the bulk of the solvent by rotary evaporation.[7]

  • Add water to the residue and extract with diethyl ether to remove any unreacted 2-acetylpyridine.[7]

  • Cool the aqueous layer in an ice bath and acidify with glacial acetic acid to a pH of 4-5 to precipitate the product.[7]

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure 2-pyridin-2-yl-quinoline-4-carboxylic acid.

Step 2: Synthesis of Ethyl 2-pyridin-2-yl-quinoline-4-carboxylate
  • Suspend 2-pyridin-2-yl-quinoline-4-carboxylic acid in anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide
  • Dissolve the purified ethyl 2-pyridin-2-yl-quinoline-4-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain pure 2-pyridin-2-ylquinoline-4-carbohydrazide.

Overall Synthesis Workflow Diagram

Caption: A summary of the synthetic pathway and key troubleshooting points.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • PubMed. Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • Hindawi. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • ResearchGate. Synthesis of new pyridine carbohydrazide derivatives. [Link]

  • Google Patents.
  • MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

  • Google Patents.
  • PubMed. Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. [Link]

  • YouTube. Explanation (Quinoline synthesis) in acidic & basic condition. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • PubMed. Design & Synthesis of N'-[substituted] pyridine-4-carbohydrazides as Potential Anticonvulsant Agents. [Link]

  • PubChem. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Wiley Online Library. Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate. [Link]

  • RSC Publishing. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • PubMed Central. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. [Link]

  • PubMed. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. [Link]

  • Sci-Hub. ChemInform Abstract: Synthesis and Hydrazinolysis of β‐(1,3,4‐Oxadiazol‐2‐yl)pyridines. [Link]

  • PubMed. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. [Link]

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of Quinoline Carbohydrazide Derivatives

Welcome, researchers and drug development professionals. This technical support center is designed to address the significant challenge of poor aqueous solubility often encountered with quinoline carbohydrazide derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This technical support center is designed to address the significant challenge of poor aqueous solubility often encountered with quinoline carbohydrazide derivatives. These molecules hold immense therapeutic promise, but their hydrophobic nature can be a major roadblock in experimental assays and preclinical development.

This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility hurdles. We will move from foundational understanding to advanced, practical protocols, grounding our advice in established scientific principles to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of quinoline carbohydrazide derivatives.

Q1: Why are my quinoline carbohydrazide derivatives consistently showing poor aqueous solubility?

A1: The low solubility is inherent to their molecular structure. It's typically a combination of several factors:

  • Aromatic Quinoline Core: The fused aromatic ring system of quinoline is large and hydrophobic, leading to unfavorable interactions with water.

  • Crystal Lattice Energy: These planar structures can pack tightly into a stable crystal lattice. A significant amount of energy is required to break this lattice apart for the molecules to be solvated by water, often more than the energy gained from hydration.

  • Carbohydrazide Group: While the carbohydrazide moiety (-CONHNH2) can participate in hydrogen bonding, its contribution to overall solubility can be limited, especially if it's involved in strong intramolecular or intermolecular hydrogen bonds within the crystal structure.

Q2: My compound dissolves in DMSO for a stock solution but precipitates immediately in my aqueous assay buffer. What's happening?

A2: This is a classic sign of a compound "crashing out" of solution. Your high-concentration stock in a strong organic solvent like DMSO is stable. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO is diluted to a point where it can no longer keep the compound solubilized. The compound, now exposed to an environment it is not soluble in (water), rapidly precipitates. This is a very common issue for compounds classified as BCS Class II or IV.[1]

Q3: How can I be sure my compound has precipitated? Sometimes the solution doesn't look cloudy.

A3: Visual cloudiness is a sign of gross precipitation. However, micro-precipitates, which can significantly skew your results, are often invisible to the naked eye. It is crucial to check for them by examining a sample of the solution under a microscope. You may see small crystalline structures or an amorphous film.[2] This step is vital for data integrity.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

This guide provides a logical workflow for diagnosing and solving solubility issues.

Initial Assessment & First-Line Solutions

Q4: I have a newly synthesized quinoline carbohydrazide derivative. What is the first and simplest thing I should try to get it into solution for a preliminary biological assay?

A4: Start with pH modification and co-solvency , as these are often the most straightforward and quickest methods.

  • pH Adjustment: The quinoline ring contains a nitrogen atom, making it a weak base.[3] By lowering the pH of your aqueous buffer, you can protonate this nitrogen. The resulting cationic salt is typically much more water-soluble than the neutral molecule.[4][5]

    • Causality: The charged species has much stronger ion-dipole interactions with water molecules compared to the weaker dipole-dipole interactions of the neutral compound, leading to improved solvation.[4]

    • Action: Try preparing your buffer at a pH that is 1 to 2 units below the predicted or measured pKa of the quinoline nitrogen. For many quinolines, this means a pH in the range of 4.0-5.5.[3] Always ensure this pH is compatible with your assay system (e.g., cell viability, enzyme activity).[6]

  • Co-solvency: If pH adjustment is not viable or insufficient, the next step is to use a water-miscible organic co-solvent.

    • Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the polarity of the bulk solvent (water).[7] This lowers the interfacial tension between your hydrophobic compound and the solvent, making solvation more favorable.

    • Action: Prepare a high-concentration stock in 100% DMSO. Then, add it to your aqueous buffer dropwise with vigorous vortexing. The goal is to keep the final co-solvent concentration as low as possible (ideally <1%, and often <0.5% for cell-based assays) to avoid artifacts.

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical progression for addressing solubility problems with your derivatives.

G cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_eval Evaluation cluster_fail Re-evaluation start Compound Precipitates in Aqueous Buffer ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Is compound ionizable? Is pH change tolerated? cosolvent Co-solvency (e.g., DMSO, PEG) ph_adjust->cosolvent No success Solubility Achieved Proceed with Assay ph_adjust->success Yes cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin No cosolvent->success Yes fail Still Insoluble Try Next Method surfactant Surfactant (Micellar Solubilization) cyclodextrin->surfactant No cyclodextrin->success Yes advanced Advanced Formulation (Solid Dispersion, Nanosuspension) surfactant->advanced No surfactant->success Yes advanced->success Yes

Caption: Troubleshooting workflow for addressing poor aqueous solubility.

Part 3: Advanced Solubility Enhancement Techniques

When simple pH and co-solvent adjustments are insufficient, more advanced formulation strategies are required.

Q5: I need a higher concentration of my compound than pH or co-solvents can provide. What should I explore next?

A5: Cyclodextrin inclusion complexation is an excellent next step. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8]

  • Mechanism of Action: Your hydrophobic quinoline carbohydrazide derivative (the "guest") can be encapsulated within the hydrophobic core of the cyclodextrin molecule (the "host").[9] The outside of the resulting "inclusion complex" is hydrophilic, allowing the entire complex to dissolve readily in water.[10][11]

  • Why it Works: This method doesn't change the bulk solvent properties. Instead, it effectively "hides" the hydrophobic part of your drug molecule from the water, dramatically increasing its apparent solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[12]

G cluster_system Cyclodextrin Inclusion Complex cd Cyclodextrin (Host) (Hydrophilic Exterior) complex complex cd->complex cavity Hydrophobic Cavity drug Quinoline Derivative (Guest, Hydrophobic) drug->complex Encapsulation drug_in_complex Drug inside Cavity

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Quenching of 2-Pyridin-2-ylquinoline-4-carbohydrazide

Welcome to the technical support center for 2-Pyridin-2-ylquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyridin-2-ylquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to the fluorescence quenching of this versatile probe. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Core Principles of 2-Pyridin-2-ylquinoline-4-carbohydrazide Fluorescence

2-Pyridin-2-ylquinoline-4-carbohydrazide is a fluorophore whose emission properties are intrinsically linked to its molecular structure, featuring both a quinoline and a pyridine moiety. The fluorescence of such N-heterocycles is often sensitive to their environment, making them excellent candidates for sensing applications but also susceptible to unintended quenching.[1] Understanding the potential causes of fluorescence quenching is the first step toward robust and reproducible experimental outcomes.

Common causes for fluorescence quenching can be broadly categorized as:

  • Environmental Factors: pH, solvent polarity, and the presence of quenching agents like dissolved oxygen or metal ions.

  • Concentration Effects: High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[2]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon prolonged exposure to high-intensity light.

This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any fluorescence from my 2-Pyridin-2-ylquinoline-4-carbohydrazide sample. What are the initial steps to troubleshoot this?

A1: A complete lack of signal can be alarming, but it is often a resolvable issue. A systematic check of your experimental setup and sample preparation is the best course of action.

Initial Troubleshooting Workflow

start No Fluorescence Signal check_instrument Verify Instrument Settings (Wavelengths, Gain, Slits) start->check_instrument check_concentration Assess Probe Concentration (Too low or too high?) check_instrument->check_concentration Settings Correct end_no_signal Consult Further check_instrument->end_no_signal Settings Incorrect check_solvent Evaluate Solvent System (Polarity issues?) check_concentration->check_solvent Concentration Optimal check_concentration->end_no_signal Concentration Issue check_ph Measure pH of Solution (Protonation state?) check_solvent->check_ph Solvent Appropriate check_solvent->end_no_signal Solvent Issue end_signal Signal Observed check_ph->end_signal pH Optimal check_ph->end_no_signal pH Issue

Caption: A step-by-step workflow for troubleshooting a complete lack of fluorescence.

  • Instrument Settings: Double-check that your fluorometer's excitation and emission wavelengths are set appropriately. For quinoline-pyridine systems, excitation is typically in the UV-to-blue range (e.g., 320-380 nm) with emission in the blue-to-green region (e.g., 400-500 nm).[3] It is highly recommended to run a full excitation and emission scan on a fresh, dilute sample to determine the optimal wavelengths in your specific buffer. Also, ensure the detector gain is sufficiently high and slit widths are appropriate.[4]

  • Probe Concentration: If the concentration is too low, the signal may be below the instrument's detection limit. Conversely, at very high concentrations, you may encounter aggregation-caused quenching (ACQ), where the molecules stack together and provide a non-radiative decay pathway.[2] Prepare a fresh, dilute solution in the 1-10 µM range as a starting point.

  • Solvent Polarity: The fluorescence of many fluorophores is highly dependent on the solvent environment.[5] In highly polar or protic solvents like water, the fluorescence of some quinoline derivatives can be significantly quenched. Try dissolving the compound in a less polar aprotic solvent, such as dioxane or acetonitrile, to see if a signal appears.

Q2: My fluorescence signal is present but much weaker than expected. What could be the cause?

A2: A weak signal can be due to a variety of factors, often related to the chemical environment of the fluorophore.

Potential Cause Explanation Recommended Action
Suboptimal pH The nitrogen atoms in the quinoline and pyridine rings can be protonated in acidic conditions, which can significantly alter the electronic structure and fluorescence.[6] For many N-heterocycles, protonation enhances fluorescence, so a non-optimal pH could lead to a weaker signal.Perform a pH titration to determine the optimal pH range for your probe. (See Protocol 1)
Presence of Quenching Ions Heavy metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺) are known to quench the fluorescence of quinoline and pyridine derivatives through mechanisms like electron or energy transfer.[7][8] Halide ions (e.g., I⁻, Br⁻) can also act as collisional quenchers.Analyze your buffer and sample for potential contaminating ions. If their presence is unavoidable, you may need to use a chelating agent (e.g., EDTA) for metal ions, though this can also affect your probe if it's intended to sense metals.
Dissolved Oxygen Molecular oxygen is a well-known collisional quencher of fluorescence.De-gas your buffer by sparging with an inert gas like nitrogen or argon before measurements.[9]
Photobleaching Continuous exposure to high-intensity excitation light can destroy the fluorophore.[9]Reduce the excitation light intensity, decrease the exposure time, or use a shutter to only expose the sample during measurement.
Q3: The fluorescence intensity of my sample is decreasing over time. Why is this happening?

A3: A time-dependent decrease in fluorescence is a classic sign of either photobleaching or a chemical reaction occurring in the sample.

Troubleshooting Time-Dependent Signal Loss

start Decreasing Fluorescence Over Time photobleaching Hypothesis: Photobleaching start->photobleaching reaction Hypothesis: Chemical Reaction/Degradation start->reaction reduce_light Action: Reduce Light Exposure (Lower intensity, shorter time) photobleaching->reduce_light check_stability Action: Check Sample Stability (Run dark control, analyze for degradation) reaction->check_stability signal_stable Signal Stabilizes reduce_light->signal_stable signal_unstable Signal Still Decreases check_stability->signal_unstable

Caption: Differentiating between photobleaching and chemical instability.

  • To test for photobleaching: Reduce the excitation light intensity or the duration of exposure. If the rate of fluorescence decrease slows down, photobleaching is a likely culprit.[9]

  • To test for chemical instability: Prepare a sample and keep it in the dark. Measure its fluorescence at different time points. If the fluorescence decreases even without light exposure, the compound may be degrading in your solvent or buffer.

Q4: How can I determine the mechanism of quenching for an unknown quencher?

A4: Distinguishing between static and dynamic (collisional) quenching is crucial for understanding the interaction between your fluorophore and a quencher. This can be achieved through temperature-dependent fluorescence measurements and fluorescence lifetime studies.

Quenching Mechanism Effect of Increasing Temperature Effect on Fluorescence Lifetime
Dynamic (Collisional) Quenching Increased quenching (lower fluorescence) due to higher collision rates. The Stern-Volmer plot slope will increase.[2]Decreased lifetime.
Static Quenching Decreased quenching (higher fluorescence) as higher temperatures can disrupt the ground-state complex. The Stern-Volmer plot slope will decrease.[2]No change in lifetime of the uncomplexed fluorophore.

Fluorescence Lifetime: The most definitive way to distinguish between static and dynamic quenching is to measure the fluorescence lifetime. In dynamic quenching, the lifetime decreases in the presence of the quencher. In static quenching, only the fluorophores that are not part of the ground-state complex can fluoresce, so their lifetime remains unchanged.[6]

Experimental Protocols

Protocol 1: pH Titration of 2-Pyridin-2-ylquinoline-4-carbohydrazide

This protocol will help you determine the pH-dependent fluorescence profile of your compound.

Materials:

  • Stock solution of 2-Pyridin-2-ylquinoline-4-carbohydrazide (e.g., 1 mM in DMSO).

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Fluorometer.

  • pH meter.

Procedure:

  • Prepare a working solution of the fluorophore (e.g., 5 µM) in a suitable starting buffer (e.g., pH 7).

  • Calibrate the pH meter with standard buffer solutions.[10]

  • Place the working solution in a cuvette and measure the initial fluorescence intensity and pH.

  • Add small aliquots of a strong acid (e.g., 0.1 M HCl) to incrementally decrease the pH. After each addition, mix well and record the pH and fluorescence intensity.[11]

  • Repeat the process with a strong base (e.g., 0.1 M NaOH) to increase the pH from the starting point.

  • Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your experiments.[12]

Protocol 2: Investigating Quenching by Metal Ions

This protocol allows for the screening of various metal ions for their quenching effect.

Materials:

  • Stock solution of 2-Pyridin-2-ylquinoline-4-carbohydrazide (e.g., 1 mM in DMSO).

  • Optimized buffer from Protocol 1.

  • Stock solutions of various metal salts (e.g., 10 mM solutions of CuCl₂, FeCl₃, NiCl₂, etc.).

  • Fluorometer.

Procedure:

  • Prepare a working solution of the fluorophore (e.g., 5 µM) in the optimized buffer.

  • To a series of cuvettes or wells in a microplate, add the working solution.

  • Add increasing concentrations of a single metal ion stock solution to each cuvette/well. Include a control with no added metal ions.[13]

  • Incubate for a short period (e.g., 5-10 minutes) to allow for any complex formation.

  • Measure the fluorescence intensity of each sample.

  • Plot the fluorescence intensity (or F₀/F, where F₀ is the fluorescence without the quencher) against the metal ion concentration. This will reveal if the metal ion is a quencher and at what concentrations the effect is significant.

References

Sources

Optimization

Stability of 2-Pyridin-2-ylquinoline-4-carbohydrazide in different buffer solutions

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Pyridin-2-ylquinoline-4-carbohydraz...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Pyridin-2-ylquinoline-4-carbohydrazide. Its purpose is to address common challenges related to the compound's stability in aqueous buffer solutions, offering troubleshooting advice and validated protocols to ensure experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I dissolved 2-Pyridin-2-ylquinoline-4-carbohydrazide in PBS (pH 7.4), but I'm observing a precipitate or cloudiness after a few hours at 4°C. What is the likely cause?

Answer: This is a common issue that typically points to the pH-dependent solubility of the quinoline core rather than chemical degradation.

Scientific Rationale: The 2-pyridin-2-ylquinoline scaffold is a weakly basic structure.[1][2] The solubility of such compounds in aqueous media is highly dependent on the pH of the solution.[2][3] Below the compound's pKa (typically around 4.9 for a quinoline ring), the nitrogen atoms are more likely to be protonated, which increases hydrophilicity and aqueous solubility.[1] While Phosphate-Buffered Saline (PBS) at pH 7.4 is a common physiological buffer, the neutral form of your compound may have low intrinsic solubility, leading to precipitation over time, especially at lower temperatures where solubility generally decreases.

Troubleshooting Steps:

  • Confirm Complete Initial Dissolution: Ensure your stock solution is fully dissolved before making dilutions. Use of a vortex mixer and visual inspection against a light source is recommended.

  • Consider a Co-Solvent Stock: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF, and then dilute it into your aqueous buffer immediately before use. Aim to keep the final concentration of the organic solvent below a level that affects your assay (typically <0.5%).

  • Slightly Acidic Buffer for Stocking: For intermediate dilutions, consider using a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0-5.5) to maintain protonation and enhance solubility.[1] Neutralize to the final working pH just before the experiment, but be aware that precipitation may still occur over longer incubation times.

Question 2: My assay results are inconsistent, and the compound's potency seems to decrease in my cell culture medium over a 24-hour experiment. Could the compound be degrading?

Answer: Yes, a loss of potency over time is a classic indicator of chemical instability. For 2-Pyridin-2-ylquinoline-4-carbohydrazide, the primary suspect is the hydrolysis of the carbohydrazide moiety.

Scientific Rationale: The carbohydrazide group (-CONHNH₂) is susceptible to hydrolysis, which cleaves the amide bond to yield the corresponding carboxylic acid (2-Pyridin-2-ylquinoline-4-carboxylic acid) and hydrazine. This reaction can be catalyzed by both acidic and basic conditions.[4][5] While stability is generally greatest near neutral pH, slow hydrolysis can still occur.[5] Factors in a complex biological medium, such as the presence of enzymes or localized pH changes, can further accelerate this degradation. Studies on similar hydrazone compounds confirm instability and decomposition in aqueous media at both low (pH 2.0) and high (pH 9.0) pH values.[4]

Key Degradation Pathway: The principal non-enzymatic degradation route is the hydrolysis of the C-N bond in the carbohydrazide group.

G cluster_0 Hydrolysis Reaction cluster_1 Compound 2-Pyridin-2-ylquinoline-4-carbohydrazide Water + H₂O Compound->Water Conditions H⁺ or OH⁻ catalysis Water->Conditions Products Degradation Products Conditions->Products Carboxylic Acid 2-Pyridin-2-ylquinoline-4-carboxylic acid Products->Carboxylic Acid Hydrazine Hydrazine Products->Hydrazine

Caption: Potential hydrolytic degradation of the parent compound.

Troubleshooting & Optimization:

  • Prepare Fresh Solutions: Always prepare working solutions of the compound immediately before adding them to your assay. Avoid using solutions that have been stored in aqueous buffers for extended periods.

  • Time-Course Experiment: Perform a time-course experiment where you measure the compound's effect at several time points (e.g., 0, 4, 8, 24 hours) to quantify the rate of activity loss.

  • Run a Stability Study: Use an analytical technique like HPLC to directly measure the concentration of the parent compound in your buffer or medium over time. A detailed protocol is provided below.

Question 3: What is the optimal buffer system and pH range to maximize the stability of 2-Pyridin-2-ylquinoline-4-carbohydrazide?

Answer: Based on the chemistry of the quinoline and carbohydrazide functional groups, a buffer system maintaining a pH between 6.0 and 7.5 is recommended for optimal stability.

Scientific Rationale: You must balance two factors: the quinoline core's need for a slightly acidic pH for solubility and the carbohydrazide's vulnerability to hydrolysis at both acidic and alkaline extremes.[3][5] Strongly acidic conditions (pH < 4) will accelerate hydrolysis of the hydrazide.[5][6] Strongly alkaline conditions (pH > 9) also promote degradation.[4] Therefore, a compromise in the near-neutral range is ideal.

Data Presentation: Buffer Selection Guide

Buffer SystemEffective pH RangeSuitability & Considerations
Phosphate (Sodium/Potassium) 6.0 - 7.5Recommended. Excellent buffering capacity in the physiological range. Be aware that the pH can shift significantly upon freezing due to selective crystallization of the dibasic salt.
HEPES 6.8 - 8.2Recommended. A Good's buffer, often preferred in cell culture for its low toxicity and stability.[7]
PIPES 6.1 - 7.5Recommended. Another Good's buffer suitable for experiments where metal chelation by other buffers is a concern.
Acetate 3.6 - 5.6Use with Caution. While it may improve solubility, the acidic pH will likely accelerate the hydrolysis of the carbohydrazide group.
Citrate 3.0 - 6.2Use with Caution. Similar to acetate, the acidic nature poses a risk to the compound's stability.[8]
Tris 7.5 - 9.0Use with Caution. The pH range borders on alkaline conditions that could increase the rate of hydrolysis. Its pH is also highly temperature-dependent.
Carbonate-Bicarbonate 9.2 - 10.6Not Recommended. The alkaline pH will likely cause rapid degradation of the carbohydrazide moiety.
Question 4: How can I set up a definitive experiment to assess the stability of 2-Pyridin-2-ylquinoline-4-carbohydrazide in my specific buffer?

Answer: A forced degradation study followed by analysis with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach to quantify stability.[3][9][10] This allows you to separate and measure the parent compound from any degradation products that form over time.[3]

Experimental Protocol: Preliminary Stability Assessment via HPLC

This protocol outlines a simple experiment to compare the compound's stability in different buffers over 24 hours.

Objective: To quantify the percentage of 2-Pyridin-2-ylquinoline-4-carbohydrazide remaining after incubation in various buffers at a set temperature.

Materials:

  • 2-Pyridin-2-ylquinoline-4-carbohydrazide

  • DMSO (or other suitable organic solvent)

  • Buffers of interest (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 9.0 Carbonate)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Acetonitrile (ACN) and water (HPLC grade), with formic acid or TFA for mobile phase modification.

Workflow Diagram:

Caption: Experimental workflow for HPLC-based stability assessment.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) of the compound in 100% DMSO. This stock is assumed to be stable when stored frozen and protected from light.

  • Prepare Test Solutions: Dilute the DMSO stock into each of your chosen aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 50-100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).

  • Initial Time Point (T=0): Immediately after preparing the test solutions, inject an aliquot of each into the HPLC system. This serves as your 100% baseline measurement.

  • Incubation: Place the vials containing the remaining test solutions in an incubator at a relevant temperature (e.g., room temperature or 37°C). Protect them from light.[3]

  • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each vial and inject it into the HPLC system.

  • HPLC Analysis:

    • Method: Use a C18 column with a gradient elution method, for example, starting with 95% Water (0.1% Formic Acid) / 5% ACN (0.1% Formic Acid) and ramping to 95% ACN over 15-20 minutes.

    • Detection: Monitor at a wavelength where the parent compound has a strong absorbance (e.g., determined by a UV scan, likely in the 270-350 nm range for a quinoline).

  • Data Analysis:

    • For each time point, integrate the peak area of the parent compound.

    • Calculate the percentage of compound remaining using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

    • Plot % Remaining versus time for each buffer condition to visualize the stability profile.

References
  • Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. Benchchem.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review.
  • Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. Pharmaguideline.
  • Pharmaceutical Buffers. Xiamen NEUI Pharmaceutical Co., Ltd.
  • Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • Buffers in Biologics Manufacturing. BioProcess International.
  • Forced Degradation Studies. MedCrave online.
  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC - NIH.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI.
  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Ivan Huc.
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed.
  • Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate.

Sources

Troubleshooting

Technical Support Center: pH-Dependent Stability of Pyridin-4-ol Derivatives in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridin-4-ol derivatives. This guide is designed to provide in-depth technical insights and practical t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridin-4-ol derivatives. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for the common challenges associated with the pH-dependent stability of these compounds in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity and reliability of your experimental data.

Introduction: The Dual Nature of Pyridin-4-ol Derivatives

Pyridin-4-ol and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile chemical properties. However, their utility is intrinsically linked to their stability, which is profoundly influenced by the pH of their environment. A primary reason for this sensitivity is the existence of a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. In aqueous solutions and solid states, the keto form is generally favored. This equilibrium is not merely a chemical curiosity; it dictates the molecule's reactivity, solubility, and susceptibility to degradation.

This guide will delve into the critical aspects of handling these molecules, from understanding their degradation pathways to implementing robust analytical methods for their study.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for pyridin-4-ol derivatives in solution?

A1: The main stability challenges for pyridin-4-ol derivatives revolve around three key areas: hydrolytic degradation, photodegradation, and oxidation.[1]

  • Hydrolytic Degradation: These compounds are particularly susceptible to hydrolysis, with the rate of degradation being highly dependent on pH. Generally, they are labile in acidic conditions and extremely unstable in alkaline environments, while exhibiting the greatest stability in a neutral to slightly acidic pH range.[1][2]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of the pyridine ring.[1]

  • Oxidation: Pyridin-4-ol derivatives can be sensitive to oxidizing agents, which can lead to the formation of N-oxides and other hydroxylated byproducts.[1]

Q2: How does the tautomeric equilibrium of pyridin-4-ol affect its stability and analysis?

A2: The tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms is a critical factor. The pyridone (keto) tautomer is generally more stable in polar solvents and the solid state.[1][3] This equilibrium can present several challenges:

  • Analytical Difficulties: In chromatographic techniques like HPLC, the presence of both tautomers can lead to peak broadening or the appearance of multiple peaks, complicating quantification and purification.[1]

  • Variable Reactivity: The two tautomers may have different reactivities, potentially leading to a complex mixture of products in chemical reactions.

  • Shifting Stability: The relative concentrations of the tautomers can be influenced by solvent, pH, and temperature, which in turn affects the overall stability of the compound in solution.

Q3: I'm observing rapid degradation of my compound even under neutral pH. What could be the cause?

A3: While pyridin-4-ol derivatives are generally most stable at neutral pH, other factors can contribute to degradation:

  • Presence of Trace Metals: Trace metal ions in your buffers or solvents can catalyze oxidative degradation.

  • Dissolved Oxygen: The presence of dissolved oxygen in the solution can promote oxidation. Degassing your solvents and solutions can help mitigate this.

  • Elevated Temperatures: Storing solutions at elevated temperatures can accelerate both hydrolysis and oxidative degradation.[1]

  • Photosensitivity: If your solutions are not protected from light, photodegradation can occur even at neutral pH.[1]

Troubleshooting Guide

Problem 1: Inconsistent retention times and peak shapes in HPLC analysis.
  • Possible Cause: Tautomeric interconversion on the column. The equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms can shift during the chromatographic run, leading to peak broadening or splitting.[1]

  • Solution:

    • Mobile Phase pH Control: Optimize the pH of your mobile phase to favor one tautomeric form. Since these compounds are generally more stable in a slightly acidic environment, a mobile phase with a pH between 3 and 6 is a good starting point.

    • Temperature Control: Use a column oven to maintain a consistent temperature, as temperature can influence the rate of tautomeric interconversion.

    • Column Choice: Consider using a column with a different stationary phase, such as a phenyl or polar-embedded phase, which may offer different selectivity for the tautomers.

Problem 2: Poor mass balance in forced degradation studies.
  • Possible Cause: Formation of non-UV active or volatile degradation products. The degradation of the pyridine ring can lead to smaller, more volatile fragments that may not be detected by UV spectroscopy or may be lost during sample handling.

  • Solution:

    • Use of a Universal Detector: Employ a detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV detection to identify non-chromophoric degradation products.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and tentatively quantify degradation products, aiding in the elucidation of the degradation pathway.

    • Headspace GC: For suspected volatile degradation products, consider using headspace gas chromatography (GC) for their detection and quantification.

Degradation Pathways and Mechanisms

Understanding the chemical pathways of degradation is crucial for developing stable formulations and interpreting stability data.

Hydrolytic Degradation

The 4-pyridone structure is susceptible to hydrolysis, particularly under acidic and basic conditions. The greater polarity and zwitterionic character of the 4-pyridone ring make it more reactive towards hydrolysis compared to the 2-pyridone isomer.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the pyridone tautomer is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and ring opening result in the formation of various degradation products.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is often the rate-determining step. The subsequent ring opening is facilitated by the departure of the nitrogen anion. The greater zwitterionic character of 4-pyridone enhances the rate of hydrolysis compared to 2-pyridone derivatives.[1]

Diagram: Generalized Hydrolytic Degradation Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Pyridin-4(1H)-one A2 Protonated Carbonyl A1->A2 H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Ring-Opened Products A3->A4 Ring Opening B1 Pyridin-4(1H)-one B2 Tetrahedral Intermediate B1->B2 + OH- B3 Ring-Opened Products B2->B3 Ring Opening

Caption: Generalized pathways for acid and base-catalyzed hydrolysis.

Photodegradation

The primary photodegradation pathway for many pyridine derivatives involves oxidation of the pyridine ring, leading to the formation of more polar, hydroxylated species. This can eventually lead to ring cleavage.

Oxidative Degradation

Oxidation can occur at the nitrogen atom to form N-oxides or on the pyridine ring itself to yield hydroxylated derivatives. The presence of substituents on the ring can influence the site and rate of oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general workflow for conducting forced degradation studies to assess the intrinsic stability of a pyridin-4-ol derivative, in line with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Application of Stress Conditions: [1]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the solution (100 µg/mL in the stock solution solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

3. Sample Analysis:

  • At the end of the exposure period, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products. LC-MS can be used for the structural elucidation of unknown degradants.

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H2O2, RT) start->oxid photo Photolysis (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis photo->analysis data Data Analysis: - % Degradation - Impurity Profile - Mass Balance analysis->data

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines the development of a reverse-phase HPLC method for stability testing.

1. Initial Method Development:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the stressed samples to evaluate the separation of the parent compound from its degradation products.

  • Adjust the gradient slope, mobile phase pH (by using different buffers like phosphate or acetate), and organic modifier (e.g., methanol instead of acetonitrile) to achieve adequate resolution (Rs > 1.5) between all peaks.[4]

3. Method Validation (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The following table presents representative data on the stability of a hypothetical pyridin-4-ol derivative under various pH conditions. Actual degradation rates will vary depending on the specific structure of the derivative and the experimental conditions.

pHConditionTemperature (°C)Time (hours)% Degradation (Representative)
1.20.1 M HCl602415 - 25%
4.5Acetate Buffer6024< 5%
7.0Phosphate Buffer6024< 2%
9.0Borate Buffer40830 - 50%
12.00.01 M NaOH252> 90%

Conclusion

The pH-dependent stability of pyridin-4-ol derivatives is a multifaceted challenge that requires a thorough understanding of their chemical properties and degradation pathways. By employing a systematic approach to stability testing, including well-designed forced degradation studies and the use of robust, validated analytical methods, researchers can ensure the quality and reliability of their work. This guide provides a foundational framework for addressing these challenges, but it is essential to tailor experimental designs and analytical methods to the specific properties of the derivative under investigation.

References

  • BenchChem. (2025).
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • BenchChem. (2025).
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD.
  • accessdata.fda.gov. (2003). 20-414 Pyridostigmine Bromide Clinical Pharmacology Biopharmaceutics Review Part 1.
  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • NIH. (2015).
  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • ResearchGate. (n.d.). Drug release profiles of pure pyridostigmine in dissolution medium (pH....
  • NIH. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. NIH.
  • Dissolution Technologies. (2007). A Comparative In Vitro Assay of Drug Release Performance of Pyridostigmine Bromide Tablets. Dissolution Technologies.
  • IRIS . (2022). Reaction Chemistry & Engineering. IRIS .

  • CHIMIA. (1973).
  • ResearchGate. (2006). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity.
  • Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.). 4-Pyridone. Wikipedia.
  • ACS Publications. (2025). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • YouTube. (2019). Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry. YouTube.
  • ACS Publications. (2017). Theoretical Study of the Ring-Opening of Epoxides Catalyzed by Boronic Acids and Pyridinic Bases. The Journal of Physical Chemistry C.
  • Journal of the Chemical Society, Perkin Transactions 2. (1975).
  • NTA. (2025). Syllabus for Chemistry (SCQP08). NTA.

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Optimization

Technical Support Center: Overcoming Solubility Challenges of Quinoline Derivatives in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with quinoline derivatives and encountering solubility issues in their biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with quinoline derivatives and encountering solubility issues in their biological assays. Poor aqueous solubility is a common hurdle with these heterocyclic compounds, often leading to inconsistent results and hindering accurate assessment of their biological activity.[1][2][3] This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific issues you might be facing during your experiments in a direct question-and-answer format.

Issue 1: My quinoline derivative, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer.

This is a frequent and critical problem known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous environment of your assay buffer.[4][5] The abrupt change in solvent polarity causes the compound to fall out of solution.

What is happening?

  • Solvent Polarity Shift: DMSO is a powerful organic solvent that can effectively solvate hydrophobic molecules. When you introduce this solution into a primarily aqueous buffer, the DMSO concentration plummets, and the water molecules cannot maintain the quinoline derivative in solution, leading to precipitation.[6][7]

  • Supersaturation: You are essentially creating a supersaturated aqueous solution of your compound, which is thermodynamically unstable and rapidly resolves by precipitation.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration:

    • Rationale: While minimizing DMSO is often necessary to avoid off-target effects on cells or enzymes, a certain minimal concentration is required to act as a co-solvent and maintain compound solubility.[4][8]

    • Recommendation: Aim for the lowest final DMSO concentration that keeps your compound soluble without affecting your assay. For many cell-based assays, this is typically ≤0.5%, but some assays can tolerate up to 1%.[4][8][9] Always include a vehicle control with the same final DMSO concentration in your experiments.[10]

  • Adjust the pH of Your Buffer:

    • Rationale: Many quinoline derivatives are weak bases due to the nitrogen atom in the quinoline ring.[11][12][13] In acidic conditions (lower pH), this nitrogen can become protonated, forming a more soluble salt.[5][14] The solubility of quinoline itself is significantly higher at a pH below its pKa of approximately 4.9.[12]

    • Recommendation: Test the solubility of your specific derivative across a range of pH values. A small-scale solubility test prior to the main experiment can save significant time and resources. Be mindful that the optimal pH for solubility must also be compatible with your biological assay system (e.g., enzyme activity, cell viability).[5]

  • Employ a Stepwise Serial Dilution:

    • Rationale: A gradual dilution can sometimes prevent the shock of a rapid solvent change that causes immediate precipitation.[4]

    • Recommendation: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This can help to better manage the transition in polarity.

  • Incorporate Solubilizing Excipients:

    • Rationale: Certain agents can help keep hydrophobic compounds in solution.

    • Recommendations:

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where they can encapsulate hydrophobic molecules like quinoline derivatives, effectively increasing their aqueous solubility.[15][16][17][18] β-cyclodextrins and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) are commonly used.[16][19]

      • Surfactants: For non-cellular assays (e.g., enzymatic assays), low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, preventing precipitation.[5][19]

Issue 2: I'm observing inconsistent results or a loss of potency in my assays over time.

This variability can be a direct consequence of poor or changing solubility.

What is happening?

  • Precipitation Over Time: Your compound may not crash out immediately but may slowly precipitate from the assay medium over the duration of the experiment, leading to a decrease in the effective concentration.[2]

  • Compound Instability: The apparent loss of activity could also be due to chemical degradation, which can be influenced by factors like pH, light, and temperature.[20] Quinoline compounds, especially when exposed to light, can degrade, often indicated by a color change to yellow or brown.[20][21]

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and during the assay, carefully inspect your solutions (e.g., in the wells of a microplate) for any signs of cloudiness or precipitate. This can be done by eye or with a plate reader that can measure turbidity.[2][4]

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of your compound from a concentrated stock solution immediately before each experiment.[2] Avoid using diluted aqueous solutions that have been stored.

  • Assess Kinetic Solubility: Perform a kinetic solubility assay in your specific assay medium. This will help you determine the concentration at which the compound begins to precipitate over the time course of your experiment.[2]

  • Control for Compound Stability: Ensure your experimental conditions are not contributing to degradation. Store stock solutions protected from light and at the appropriate temperature (e.g., -20°C or -80°C).[20]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of quinoline derivatives?

A1: The limited aqueous solubility of many quinoline derivatives stems from their molecular structure. The fused aromatic ring system is hydrophobic, meaning it does not interact favorably with water.[5] While the nitrogen atom can provide some polarity, the overall character of the molecule is often lipophilic, leading to poor solubility in aqueous solutions.[5]

Q2: What are co-solvents, and how can they help with my quinoline compound?

A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[1][22] They work by reducing the overall polarity of the solvent system.[22] Besides DMSO, other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][23] The choice and final concentration of a co-solvent must be carefully validated to ensure it does not interfere with the biological assay.[10]

Q3: When should I consider using a formulation strategy like a solid dispersion or a lipid-based system?

A3: These are more advanced formulation strategies typically employed during later stages of drug development, particularly for in vivo studies, to enhance oral bioavailability.[24][25][26]

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix, often in an amorphous state, which can improve the dissolution rate.[27][28][29]

  • Lipid-Based Formulations (e.g., SEDDS): These formulations can improve the absorption of highly lipophilic drugs by presenting them to the gastrointestinal tract in a solubilized form.[25][26] For routine in vitro screening, the methods described in the troubleshooting guide (pH adjustment, co-solvents, cyclodextrins) are generally more practical.

Q4: How do I determine the solubility of my specific quinoline derivative?

A4: A simple and effective way to estimate solubility for assay development is to perform a kinetic solubility or thermodynamic solubility measurement.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It can be assessed by measuring the turbidity (light scattering) of the solution at different concentrations.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility. An excess amount of the solid compound is stirred in the buffer for an extended period (e.g., 24-48 hours) to reach equilibrium. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is measured, typically by HPLC-UV.[4]

Part 3: Data Presentation & Visualizations

Data Tables

The following tables provide generalized data to illustrate the potential impact of different solubilization strategies. The exact values will vary depending on the specific quinoline derivative.

Table 1: pH-Dependent Solubility of a Model Basic Quinoline Derivative

pHAqueous Solubility (µg/mL)
2.0>1000
4.0250
6.010
7.4<1

Data is illustrative and based on the principle that solubility of basic compounds increases at lower pH.[23]

Table 2: Effect of Common Co-solvents on Apparent Solubility

Co-solventConcentration in Water (v/v)Approximate Solubility Increase (Fold)
DMSO1%2 - 10
Ethanol5%5 - 20
PEG 40010%10 - 50

Values are generalized from literature on poorly soluble compounds.[23][30]

Diagrams and Workflows

A logical workflow is crucial for systematically addressing solubility issues.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Resolution start Compound precipitates in aqueous buffer check_dmso Is final DMSO conc. < 1%? start->check_dmso adjust_dmso Optimize DMSO conc. (e.g., 0.1-1.0%) check_dmso->adjust_dmso Yes check_ph Is compound ionizable? (e.g., weak base) check_dmso->check_ph No adjust_dmso->check_ph end_node Compound solubilized Proceed with assay adjust_dmso->end_node Success adjust_ph Test solubility at lower pH check_ph->adjust_ph Yes use_excipients Incorporate solubilizing agents check_ph->use_excipients No adjust_ph->use_excipients adjust_ph->end_node Success cyclodextrin Use Cyclodextrins (HPβCD, SBEβCD) use_excipients->cyclodextrin Cell-based surfactant Use Surfactants (non-cellular assays) use_excipients->surfactant Biochemical cyclodextrin->end_node surfactant->end_node

Caption: Troubleshooting workflow for compound precipitation.

Part 4: Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assay using Turbidimetry

Objective: To determine the concentration at which a quinoline derivative precipitates from an aqueous buffer when diluted from a DMSO stock.

Materials:

  • High-concentration stock solution of the quinoline derivative in 100% DMSO (e.g., 20 mM).

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well clear-bottom microplate.

  • Plate reader capable of measuring absorbance or nephelometry.

Methodology:

  • Prepare Stock Dilution Plate: In a 96-well plate (the "DMSO plate"), perform a serial dilution of your high-concentration DMSO stock solution. For example, a 2-fold dilution series starting from 20 mM.

  • Prepare Buffer Plate: Add a fixed volume of your aqueous buffer to the wells of a second 96-well plate (the "Assay plate"). For a 1:100 dilution, this would be 198 µL.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the Assay plate.

  • Incubation: Incubate the Assay plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HPβCD)

Objective: To prepare a stock solution of a quinoline derivative using HPβCD for improved aqueous solubility.

Materials:

  • Quinoline derivative (powder).

  • Hydroxypropyl-β-cyclodextrin (HPβCD).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Vortex mixer and/or sonicator.

Methodology:

  • Prepare HPβCD Solution: Prepare an aqueous solution of HPβCD in your desired buffer. A concentration of 10-20% (w/v) is a common starting point.

  • Add Compound: Add the quinoline derivative powder directly to the HPβCD solution to achieve the desired final concentration.

  • Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be used if the compound is thermally stable, but this should be done with caution.

  • Sterilization (if required): If the solution is for a cell-based assay, it should be sterile-filtered through a 0.22 µm filter. Note that highly concentrated or viscous solutions may be difficult to filter.

  • Usage: Use this aqueous stock solution to make further dilutions in your assay medium. Remember to include a vehicle control containing the same concentration of HPβCD.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). [Source not further specified].
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved from [Link]

  • Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. (n.d.). SlideShare. Retrieved from [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Source not further specified].
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solubilization of poorly soluble compounds using 2-pyrrolidone. (2007). PubMed. Retrieved from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH. Retrieved from [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. Retrieved from [Link]

  • β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015). Pharmaceutical Networking. Retrieved from [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (n.d.). [Source not further specified].
  • Jones, K. (2024). RSC Advances Blog. Retrieved from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). [Source not further specified].
  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. (2014). ResearchGate. Retrieved from [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014). ResearchGate. Retrieved from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

Sources

Troubleshooting

Optimizing experimental conditions for carbohydrazide applications in boilers

Technical Support Center: Optimizing Carbohydrazide Applications in Boilers Welcome to the technical support center for carbohydrazide applications. This guide is designed for researchers and industrial scientists to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Carbohydrazide Applications in Boilers

Welcome to the technical support center for carbohydrazide applications. This guide is designed for researchers and industrial scientists to provide in-depth, field-proven insights into the effective use of carbohydrazide as an oxygen scavenger in boiler systems. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable application.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of using carbohydrazide for boiler water treatment.

Q1: What is carbohydrazide and why is it the preferred oxygen scavenger in modern boiler systems?

Carbohydrazide (CH₆N₄O) is a white, crystalline solid organic compound used primarily as an oxygen scavenger in water treatment, especially for boiler systems.[1][2] Its main purpose is to remove dissolved oxygen from the boiler feedwater, which is a primary cause of corrosion that can lead to pitting, reduced heat transfer efficiency, and costly equipment failure.[3]

Carbohydrazide has emerged as a superior alternative to traditional oxygen scavengers like hydrazine (N₂H₄) primarily due to its significantly better safety profile.[4][5] Hydrazine is classified as a potential carcinogen and is highly toxic, requiring stringent handling precautions.[5][6] Carbohydrazide, in contrast, is not considered a carcinogen and poses lower risks to personnel and the environment, making it a more responsible choice for modern industrial operations.[3][5]

Q2: What is the mechanism of action for carbohydrazide as an oxygen scavenger and metal passivator?

Carbohydrazide's effectiveness stems from a dual-action mechanism: oxygen scavenging and metal passivation.

  • Oxygen Scavenging: It directly reacts with dissolved oxygen to form harmless, volatile products: nitrogen, water, and carbon dioxide. This reaction prevents the oxygen from causing corrosive damage to boiler components.[1] The primary reaction is: (NH₂NH)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂ [7]

  • Metal Passivation: Like hydrazine, carbohydrazide also promotes the formation of a protective, passive oxide layer (primarily magnetite, Fe₃O₄) on metal surfaces.[5][7] This passivation layer further inhibits corrosion by creating a barrier between the boiler's metal and the water. It also reduces metal oxides, converting ferric oxide (Fe₂O₃) to the more stable ferrous oxide (FeO).[7][8]

G cluster_boiler Boiler System Carb Carbohydrazide (NH₂NH)₂CO Passivation Passivation Layer (Magnetite, Fe₃O₄) Carb->Passivation Promotes formation of Products Harmless Volatiles (N₂, H₂O, CO₂) Carb->Products Reacts with O2 Dissolved Oxygen (O₂) O2->Products Metal Metal Surface (Iron) Metal->Passivation

Q3: What are the advantages of carbohydrazide compared to hydrazine?

While both are effective oxygen scavengers, carbohydrazide offers several distinct advantages over hydrazine.

FeatureCarbohydrazideHydrazine
Toxicity Lower toxicity, not classified as a carcinogen.[3][5]Highly toxic and a suspected carcinogen.[5][9]
Handling Safer and requires less stringent handling protocols.[8]Hazardous, requiring extensive safety measures.[5]
Products Decomposes into nitrogen, water, and CO₂.[1] At high temps, can form hydrazine.[10]Reacts to form water and nitrogen.[5]
Solids Does not add inorganic dissolved solids to boiler water.[3][7]Does not add dissolved solids.[8]
Passivation Provides excellent metal passivation.[5][7]Effective metal passivator.[7]
Form Available as a stable, white crystalline solid or liquid solution.[7]A dangerously unstable liquid.[6]
Q4: What are the decomposition products of carbohydrazide at different temperatures?

The thermal stability and decomposition pathway of carbohydrazide are critical to its application.

  • Low to Moderate Temperatures (87.8°C - 176.7°C): Carbohydrazide reacts directly and efficiently with oxygen.[7]

  • Higher Temperatures (>150°C): It begins to hydrolyze (react with water) to form hydrazine and carbon dioxide. (NH₂NH)₂CO + H₂O → 2N₂H₄ + CO₂ [10]

  • Very High Temperatures (>200°C): It further decomposes into ammonia, nitrogen, and hydrogen.

This decomposition to hydrazine at higher temperatures means its oxygen scavenging properties are maintained even under high-pressure boiler conditions.[10]

Part 2: Optimizing Dosing & Experimental Conditions

This section provides guidance on the practical application and optimization of carbohydrazide treatment.

Q5: How do I determine the correct initial dosage of carbohydrazide?

Proper dosage is critical; underdosing leaves the system vulnerable, while overdosing is wasteful. The dosage depends on several factors, including the level of dissolved oxygen (DO) in the feedwater, boiler operating pressure, and temperature.

The stoichiometric (chemically ideal) requirement is approximately 1.5 to 2.0 parts of carbohydrazide for every 1 part of dissolved oxygen .[11] A common starting point is a dosage of 0.5 moles of carbohydrazide for every 1 mole of O₂.[7] In practice, a slight excess is used to maintain a protective residual.

See "Protocol for Initial Dosage Calculation" in Part 4 for a step-by-step guide.

Q6: What are the optimal operating conditions (pH, temperature, residual concentration) for carbohydrazide?

Optimizing these parameters ensures maximum efficiency and protection.

ParameterOptimal RangeRationale & Causality
Temperature 87.8°C - 176.7°C (190°F - 350°F)This range provides the best reaction kinetics for direct oxygen scavenging.[7] Above this, it decomposes to hydrazine, which continues to scavenge oxygen effectively at higher temperatures.[10]
pH Alkaline (typically > 8.5)Boiler water is maintained at an alkaline pH to prevent acid corrosion. Carbohydrazide is compatible with these conditions and its passivation effect is enhanced.
Residual Level 30 - 40 µg/kg (ppb)Maintaining a small residual ensures there is always scavenger available to react with any new oxygen ingress, providing continuous protection.[7] This level is a key indicator of effective dosing.
Q7: Where is the best injection point for carbohydrazide in a boiler system?

The injection point is crucial for maximizing the reaction time before the water enters the high-temperature sections of the boiler.

  • Preferred Location: The feed water line, downstream of the deaerator.[7]

  • Alternative Locations: The pre-boiler section or condensate return line.[3]

Dosing after mechanical deaeration ensures that the chemical scavenger is only removing the final trace amounts of dissolved oxygen, making the process highly efficient. Continuous dosing with a metering pump is strongly recommended over batch or "slug" dosing to maintain stable residual levels.

G cluster_system Boiler Feedwater System Condensate Condensate Return Deaerator Deaerator (Mechanical O₂ Removal) FeedPump Feedwater Pump Boiler Boiler Dosing Carbohydrazide Dosing Point Dosing->FeedPump Preferred Injection (Continuous)

Part 3: Troubleshooting Guide

This guide provides solutions to common issues encountered during carbohydrazide application.

Q8: Problem - Dissolved oxygen (DO) levels remain high after dosing. What should I check?

High DO levels indicate that the scavenging reaction is incomplete or overwhelmed. Follow this diagnostic workflow:

G Start High Dissolved Oxygen Detected CheckResidual 1. Is residual carbohydrazide level within target range? Start->CheckResidual LowResidual No: Residual is low/zero. Increase dose rate and re-test residual.[4] CheckResidual->LowResidual No YesResidual Yes CheckResidual->YesResidual CheckDose 2. Is the dosage rate calculated correctly for the current DO load? IncorrectDose No: Recalculate dose based on current feedwater analysis. Adjust pump settings. CheckDose->IncorrectDose No YesDose Yes CheckDose->YesDose CheckInjection 3. Is the injection point correct and the pump operating properly? InjectionIssue No: Verify pump calibration and check for line blockages. Ensure injection is continuous.[15] CheckInjection->InjectionIssue No YesInjection Yes CheckInjection->YesInjection CheckDeaerator 4. Is the mechanical deaerator functioning efficiently? DeaeratorIssue No: High DO before chemical injection. Service the deaerator. Carbohydrazide is for trace O₂.[9] CheckDeaerator->DeaeratorIssue No Success Problem Resolved LowResidual->Success YesResidual->CheckDose IncorrectDose->Success YesDose->CheckInjection InjectionIssue->Success YesInjection->CheckDeaerator DeaeratorIssue->Success

Q9: Problem - I'm seeing a drop in pH in the condensate line. Is this related to carbohydrazide?

Yes, this is a known potential side effect. One of the reaction byproducts of carbohydrazide is carbon dioxide (CO₂).[10] This CO₂ can dissolve in the steam and condensate, forming carbonic acid (H₂CO₃), which lowers the pH and can cause corrosion in the condensate system.[10]

Solution: This effect is typically managed by co-dosing a neutralizing amine. These volatile chemicals travel with the steam and neutralize the carbonic acid, raising the pH of the condensate back into a non-corrosive range.[10]

Q10: Problem - My residual carbohydrazide readings are inconsistent. What could be the cause?

Inconsistent readings can undermine the entire treatment program. Common causes include:

  • Improper Sampling: Samples must be taken from a cooled sample line (20-25°C) to prevent flashing and inaccurate readings. The sample bottle should be rinsed several times and filled completely to avoid air contamination.[12]

  • Analytical Interference: Other reducing agents present in the water could potentially interfere with the test chemistry. Ensure you are using a test kit specifically designed for carbohydrazide, such as one using PDTS chemistry.[13]

  • Batch Dosing: If you are not dosing continuously, the residual levels will naturally fluctuate significantly between doses. Switch to a continuous metering pump.

  • Delayed Analysis: Samples must be analyzed immediately after collection, as residual carbohydrazide will be consumed by any oxygen that enters the sample.[12]

Q11: How should I handle and store carbohydrazide safely?

Although safer than hydrazine, proper handling is still essential.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing.[14] Avoid creating dust if using the solid form.[15] Ensure adequate ventilation.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[17][16] Keep the container tightly closed when not in use.[15][16]

Part 4: Standard Operating Protocols

Protocol 1: Initial Dosage Calculation

This protocol outlines the steps to calculate the starting dosage of a carbohydrazide solution.

Objective: To determine the required injection rate of a carbohydrazide solution to neutralize dissolved oxygen and establish a protective residual.

Parameters Needed:

ParameterSymbolExample ValueSource
Feedwater Flow RateF100 m³/hrPlant Instrumentation
Dissolved Oxygen (DO)C_O₂15 µg/L (ppb)Water Analysis
Target ResidualC_Res35 µg/L (ppb)Program Target
Dosing FactorD_f1.8Stoichiometry[11]
Solution ConcentrationS_conc12% (120,000 mg/L)Product TDS

Methodology:

  • Calculate Total Demand: Determine the total amount of carbohydrazide needed to scavenge the oxygen and maintain a residual.

    • Carbohydrazide for O₂ (µg/L) = C_O₂ × D_f

    • Example: 15 µg/L × 1.8 = 27 µg/L

    • Total Demand (µg/L) = (Carbohydrazide for O₂) + C_Res

    • Example: 27 µg/L + 35 µg/L = 62 µg/L

  • Calculate Required Mass per Hour: Convert the demand from concentration to a mass flow rate.

    • Mass Rate (mg/hr) = Total Demand (µg/L) × F (m³/hr) × 1000 (L/m³)

    • Example: 62 µg/L × 100 m³/hr × 1000 L/m³ = 6,200,000 µg/hr = 6,200 mg/hr

  • Calculate Injection Rate: Determine the volume of the stock solution needed per hour.

    • Injection Rate (mL/hr) = Mass Rate (mg/hr) / S_conc (mg/L) × 1000 (mL/L)

    • Example: 6,200 mg/hr / 120,000 mg/L × 1000 mL/L = 51.7 mL/hr

  • Implementation: Set the chemical metering pump to the calculated injection rate. After allowing the system to stabilize (typically 24 hours), begin monitoring the residual carbohydrazide level and adjust the pump rate as needed to maintain the target.

Protocol 2: Determining Residual Carbohydrazide (PDTS Method)

This protocol describes a common colorimetric method for testing residual carbohydrazide.[13]

Objective: To accurately measure the concentration of residual carbohydrazide in a boiler water sample.

Principle: Carbohydrazide reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The ferrous iron then reacts with a colorimetric indicator, 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (PDTS), to form a peach-pink complex. The intensity of the color is directly proportional to the carbohydrazide concentration.[13]

Apparatus:

  • Spectrophotometer or colorimeter

  • Sample cells (cuvettes)

  • Pipettes

  • Test kit reagents (e.g., CHEMetrics K-1925 or equivalent) containing an iron solution and a PDTS reagent.

Methodology:

  • Sample Collection: Collect approximately 50 mL of boiler water from a cooled sample port. The sample must be analyzed immediately.[12]

  • Blank Preparation: Fill one sample cell with deionized water to the required mark (e.g., 25 mL). This will be used to zero the instrument.

  • Sample Preparation: Fill a second sample cell with the collected boiler water to the same mark.

  • Reagent Addition:

    • Add the contents of the ferric iron reagent to both the blank and the sample cells. Swirl gently to mix.

    • Add the contents of the PDTS reagent to both cells. Swirl gently to mix.

  • Reaction Time: Start a timer for the reaction period specified by the test kit manufacturer (typically 1-10 minutes). Keep the samples out of direct sunlight during this time.[12][13]

  • Measurement:

    • Place the blank cell into the instrument and perform a "zero" or "blank" operation.

    • Immediately after the timer expires, place the prepared sample cell into the instrument.

    • Read the concentration directly from the instrument display. The result is typically expressed in ppm (mg/L) or ppb (µg/L) as carbohydrazide.

  • Record Keeping: Record the result, date, time, and sample point. Consistent monitoring is key to a successful treatment program.

Part 5: References

  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T Chemical.

  • RX Marine International. Why Carbohydrazide is better substitute of Hydrazine? RX Marine International.

  • Universal Scavengers. Carbohydrazide: The Advanced Oxygen Scavenger for Boiler Water Treatment and Beyond. Universal Scavengers.

  • NINGBO INNO PHARMCHEM CO.,LTD. Carbohydrazide vs. Hydrazine: A Comparative Look at Oxygen Scavengers. NINGBO INNO PHARMCHEM CO.,LTD.

  • Ataman Kimya. CARBOHYDRAZIDE. Ataman Kimya.

  • Marine Care. (n.d.). Ask!Marine Care; Oxygen Scavengers. Marinecare.nl.

  • Ataman Kimya. Carbohydrazide. Ataman Kimya.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Essential Role of Carbohydrazide in Modern Boiler Water Treatment. NINGBO INNO PHARMCHEM CO.,LTD.

  • Quora. (2018, May 8). Why are carbohydrazide and amine used in feed water treatment? Quora.

  • Cole-Parmer. Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). Cole-Parmer.

  • AK Scientific, Inc. Carbohydrazide Safety Data Sheet. AK Scientific, Inc.

  • ChemicalBook. (2025, November 15). Carbohydrazide - Safety Data Sheet. ChemicalBook.

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Redox.

  • Acuro Organics Limited. (2018, July 17). CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers. Acuro Organics Limited.

  • NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Boiler Efficiency with Carbohydrazide: A Guide to Optimal Oxygen Scavenging. NINGBO INNO PHARMCHEM CO.,LTD.

  • BLi-T Chemical. Boiler Water Treatment Chemical: From pH Control to Oxygen Scavengers. BLi-T Chemical.

  • RX Chemicals. Carbohydrazide. RXCHEMICALS.

  • CHEMetrics. Carbohydrazide Boiler Water Test Kits. CHEMetrics.

  • SPERTA. (2021, November 20). Common Chemicals Used in Boiler Water Treatment. SPERTA.

  • Chief Engineer's Log. (2022, July 30). Boiler chemical dosing and control. Chief Engineer's Log.

  • Hach. Oxygen Scavengers. Hach.

Sources

Optimization

Reducing background fluorescence in cell imaging with quinoline probes

Technical Support Center: Quinoline Probes A Guide to Minimizing Background Fluorescence in Cellular Imaging Welcome to the technical support guide for quinoline-based fluorescent probes. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Probes

A Guide to Minimizing Background Fluorescence in Cellular Imaging

Welcome to the technical support guide for quinoline-based fluorescent probes. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting strategies to overcome one of the most common challenges in fluorescence microscopy: high background signal. This guide is structured to provide quick answers through our FAQs and in-depth solutions in our troubleshooting section, ensuring you can achieve the highest signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when encountering high background fluorescence.

Q1: What are the primary sources of background fluorescence in my cell imaging experiment?

Background fluorescence can be broadly categorized into two main types: signal from unbound or non-specifically bound fluorophores, and autofluorescence originating from the biological sample itself.[1] Quinoline probes, like other fluorescent dyes, can bind non-specifically to cellular components or the substrate, especially if used at too high a concentration.[2][3] Autofluorescence is caused by endogenous molecules within the cell, such as NADH, collagen, and riboflavin, that fluoresce naturally when excited by light.[4][5] The fixation method used can also contribute significantly to autofluorescence.[6][7]

Q2: I see a high, diffuse signal across my entire image. What is the first thing I should check?

The most common cause of a high, diffuse background is an excessive concentration of the quinoline probe.[2][8] The first and most critical step is to perform a concentration titration to find the optimal balance between specific signal and background. Another key factor is inadequate washing after the staining step. Insufficient washing fails to remove all unbound probes, leading to a generalized background haze.[9]

Q3: Can my choice of imaging medium or mounting medium contribute to background?

Absolutely. Some components in standard cell culture media, like phenol red and riboflavin, can be fluorescent and increase background noise.[10] For live-cell imaging, it is highly recommended to use a phenol red-free medium. For fixed-cell imaging, the mounting medium is critical. A high-quality mounting medium should have a refractive index close to that of glass (~1.5) to maximize clarity and should contain antifade reagents to prevent photobleaching.[11][12] Avoid mounting media that contain DAPI, as the unbound DAPI will contribute to background fluorescence across multiple channels.[11]

Q4: What is the difference between autofluorescence and non-specific binding?

Autofluorescence is inherent to the sample. It's the light emitted by endogenous molecules within the cells or tissue when excited.[5] You can observe this by examining an unstained control sample under the microscope. Non-specific binding, on the other hand, is caused by your fluorescent probe sticking to unintended targets within the cell or to the coverslip itself.[13][14] This can be due to factors like probe hydrophobicity, inappropriate probe concentration, or insufficient blocking.[8][13]

In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and solve specific background fluorescence issues you may encounter with quinoline probes.

Problem 1: High, Diffuse Background Signal

A uniform fluorescent haze across the entire field of view that obscures the specific signal is a common problem. This is typically caused by issues with probe concentration, washing, or autofluorescence.

Logical Flow for Troubleshooting Diffuse Background

A High Diffuse Background B Step 1: Titrate Probe Concentration A->B Is probe concentration optimized? B:n->B:n C Step 2: Optimize Wash Protocol B->C Yes C:n->C:n D Step 3: Address Autofluorescence C->D Yes D:n->D:n E Problem Resolved D->E Yes

Caption: A step-by-step workflow for diagnosing and resolving high diffuse background.

  • Potential Cause A: Probe Concentration is Too High

    • Explanation: The binding sites for your probe are saturable. Once the specific targets are bound, excess probe molecules will begin to bind non-specifically to other cellular structures, elevating the background.[2][15] Quinoline probes, due to their chemical structure, may also exhibit hydrophobicity, which can increase their propensity for non-specific binding to lipids and proteins.[13][14]

    • Solution: Perform a Probe Titration. Systematically test a range of probe concentrations to identify the one that provides the best signal-to-noise ratio.

Titration Point Probe Concentration Incubation Time Expected Outcome
110x Recommended1 hourHigh signal, very high background
22x Recommended1 hourBright signal, moderate-high background
31x Recommended1 hourGood signal, moderate background
40.5x Recommended1 hourGood signal, low background
50.1x Recommended1 hourWeaker signal, very low background
  • Potential Cause B: Inadequate Washing

    • Explanation: The purpose of washing is to remove unbound and weakly bound probe molecules. Insufficient wash steps (in duration or number) will leave a significant amount of free probe in the sample, contributing directly to background fluorescence.[9][16]

    • Solution: Enhance Your Wash Protocol.

      • Increase the number of wash steps to at least 3-5 changes of buffer.

      • Increase the duration of each wash to 5-10 minutes.

      • Use a larger volume of wash buffer (e.g., PBS) for each step.

      • Gentle agitation on a rocker or orbital shaker during washing can improve efficiency.

  • Potential Cause C: Cellular Autofluorescence

    • Explanation: Many cell types have endogenous molecules, such as flavins and lipofuscin, that fluoresce, particularly in the green and red spectra.[4][6] This intrinsic fluorescence can be a major source of background, especially when using probes in a similar spectral range. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence.[7][17]

    • Solution: Use an Autofluorescence Quenching Agent.

      • Sudan Black B: A lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin.[18][19] However, it can sometimes introduce its own background in the far-red channel.[18]

      • Commercial Quenching Reagents: Several commercial kits (e.g., TrueVIEW™, TrueBlack®) are available.[20][21] These are often optimized to reduce autofluorescence from various sources, including aldehyde fixation and red blood cells, with minimal introduction of new background.[22][23]

Problem 2: Punctate or Particulate Background

This issue appears as small, bright, fluorescent dots or aggregates scattered across the sample, not associated with any specific cellular structure.

Sources of Background Fluorescence

cluster_0 Sources of Background Signal cluster_1 Specific Causes A Probe-Related D Non-Specific Binding A->D E Probe Aggregation A->E B Sample-Related F Autofluorescence (e.g., Lipofuscin, NADH) B->F G Fixation Artifacts B->G C Process-Related H Insufficient Washing C->H I Contaminated Reagents C->I

Caption: A diagram illustrating the various sources of background fluorescence in cell imaging.

  • Potential Cause A: Quinoline Probe Aggregation

    • Explanation: Many fluorescent probes, particularly those with planar aromatic structures like quinoline, can self-aggregate in aqueous solutions, forming small fluorescent particles.[24][25][26] This is more likely to occur with concentrated stock solutions or after freeze-thaw cycles.

    • Solution: Prepare Fresh and Filter.

      • Avoid Repeated Freeze-Thaws: Aliquot your stock solution of the quinoline probe into smaller, single-use volumes upon receipt.

      • Centrifuge Before Use: Before making your working dilution, spin the stock solution tube in a microcentrifuge at >10,000 x g for 5-10 minutes to pellet any aggregates. Carefully pipette the supernatant from the top, avoiding the pellet.

      • Filter the Staining Solution: For critical applications, filter the final working solution through a 0.2 µm syringe filter before applying it to your cells.

Key Experimental Protocols

Protocol 1: Staining with a Quinoline Probe and Quenching Autofluorescence

This protocol provides a general workflow for staining fixed cells while incorporating a step to reduce autofluorescence.

  • Cell Preparation: Grow cells on glass coverslips to an appropriate confluency.

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Aldehyde fixation can increase autofluorescence.[7] If this is a major issue, consider fixation with ice-cold methanol for 10 minutes at -20°C as an alternative.[4]

  • Washing: Wash the cells three times for 5 minutes each with PBS to remove the fixative.[8]

  • Permeabilization (if required for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times for 5 minutes each with PBS.

  • Autofluorescence Quenching (Optional, but Recommended):

    • Sudan Black B Method: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[27][28] Incubate fixed cells with this solution for 10-20 minutes in the dark. Wash extensively with PBS until the buffer runs clear to remove excess dye.

    • Commercial Reagent Method: Follow the manufacturer's protocol precisely (e.g., for Vector TrueVIEW®).[21][22] This typically involves a short incubation step.

  • Blocking (for probes conjugated to antibodies): If using an antibody-based quinoline probe, incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour to minimize non-specific binding.[3]

  • Probe Incubation: Dilute the quinoline probe to its optimal concentration (determined by titration) in an appropriate buffer (e.g., PBS or blocking buffer). Incubate with the cells for the recommended time (typically 30-60 minutes) at room temperature, protected from light.

  • Extensive Washing: Wash the cells a minimum of three to five times for 5-10 minutes each with PBS to remove all unbound probe.[9]

  • Mounting: Mount the coverslip onto a microscope slide using a high-quality, antifade mounting medium with a refractive index of ~1.47 or higher.[12] Seal the edges with clear nail polish.[29]

  • Imaging: Allow the mounting medium to cure (if applicable) before imaging. Always include a "no-probe" control to assess the level of remaining autofluorescence.[4]

References

  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments - CLF. (n.d.). Central Laser Facility.
  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological.
  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder.
  • Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific.
  • Troubleshooting Immunofluorescence. (n.d.). Hycult Biotech.
  • Immunofluorescence Troubleshooting Tips. (2021, October 19). Elabscience.
  • Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. (2013). PLOS One.
  • Immunofluorescence Troubleshooting | Tips & Tricks. (n.d.). StressMarq Biosciences Inc.
  • Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd.
  • How to reduce autofluorescence. (n.d.). Proteintech Group.
  • Newsletter: Background Fluorescence. (2019, September 3). FluoroFinder.
  • How to Reduce Autofluorescence. (2021, June 29). Labcompare.com.
  • Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. (2010). Journal of Histochemistry & Cytochemistry.
  • Tech Tip: Battling Tissue Autofluorescence. (2021, December 30). Biotium.
  • Background Fluorescence - FAQ. (n.d.). ibidi.
  • What to Do With High Autofluorescence Background in Pancreatic Tissues - An Efficient Sudan Black B Quenching Method for Specific Immunofluorescence Labelling. (n.d.). PubMed.
  • What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling. (2025, August 6). ResearchGate.
  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray.
  • Autofluorescence Quenching. (2021, September 8). Visikol.
  • Causes of Autofluorescence. (2022, July 21). Visikol.
  • Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml. (n.d.). Fisher Scientific.
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (n.d.). PLOS One.
  • Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. (n.d.). PubMed.
  • ReadyProbes™ Tissue Autofluorescence Quenching Kit 1 Kit. (n.d.). Invitrogen™.
  • Vector(R) TrueVIEW(TM) Autofluorescence Quenching Kit (SP-8400-NB). (n.d.). Novus Biologicals.
  • Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). (2019, May 21). AIMS Press.
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (n.d.). Analytical Chemistry - ACS Publications.
  • Vector® TrueVIEW® Autofluorescence Quenching Kit. (n.d.). BIOZOL.
  • (PDF) Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. (2025, August 7). ResearchGate.
  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2023, February 8). MDPI.
  • 9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI Bio.
  • (PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate.
  • Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. (2022, January 26). PubMed Central.
  • Fluorescence Mounting Mounting Media. (2024, February 26). Core for Imaging Technology & Education.
  • Tips for Immunofluorescence Protocols. (n.d.). Sigma-Aldrich.
  • Tips for Successful Immunofluorescent Staining. (2018, March 12). Biocompare.
  • 5 Crucial Steps for Obtaining a Great Immunofluorescent Cell Image. (2022, January 5). ibidi.
  • A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions. (n.d.). Benchchem.
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
  • How To Choose Antifade Mounting Media. (2022, August 10). Vector Labs.
  • Mounting Media and Antifade reagents. (n.d.). University of Arizona.
  • Mounting Media for Microscopy. (2025, October 10). AAT Bioquest.
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025, April 1). PMC - NIH.
  • Mounting Media. (n.d.). Thermo Fisher Scientific.
  • A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline–Malononitrile. (n.d.). PubMed Central.
  • Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. (2023, March 15). PMC - NIH.
  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (2022, May 5). PubMed.

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Reference Data & Comparative Studies

Validation

Comparative study of 2-Pyridin-2-ylquinoline-4-carbohydrazide and other zinc sensors

Introduction: The Critical Role of Zinc in Biological Systems and the Need for Precise Sensing Zinc (Zn²⁺) is an indispensable trace element, acting as a crucial cofactor in a vast array of enzymatic reactions and playin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Zinc in Biological Systems and the Need for Precise Sensing

Zinc (Zn²⁺) is an indispensable trace element, acting as a crucial cofactor in a vast array of enzymatic reactions and playing a vital role in protein structure, gene expression, and neurotransmission.[1] Given its ubiquitous and multifaceted roles, the dysregulation of zinc homeostasis is implicated in numerous pathological conditions, including neurodegenerative diseases and cancer. Consequently, the ability to accurately detect and quantify labile zinc pools within biological systems is of paramount importance for researchers in cellular biology, neuroscience, and drug development.

Fluorescent chemosensors have emerged as powerful tools for visualizing and quantifying intracellular zinc due to their high sensitivity, selectivity, and capacity for real-time analysis in living cells.[2] These molecular probes are typically composed of a zinc-binding moiety (receptor) coupled to a fluorescent reporter (fluorophore). Upon binding to Zn²⁺, the sensor undergoes a conformational or electronic change that modulates its photophysical properties, resulting in a detectable change in fluorescence.[2]

This guide provides a comparative analysis of a representative quinoline-based zinc sensor, drawing parallels to the structural motifs of 2-Pyridin-2-ylquinoline-4-carbohydrazide, and contrasts its performance with several widely adopted zinc sensors. While direct experimental data for 2-Pyridin-2-ylquinoline-4-carbohydrazide as a zinc sensor is not extensively available in the current literature, the principles of zinc sensing by quinoline derivatives are well-established.[3] We will therefore use a generalized quinoline-based sensor model to explore the mechanism and potential performance characteristics, and compare it against the well-characterized Zinpyr, FluoZin-3, and TSQ families of sensors. This comparative approach will provide researchers with a comprehensive understanding of the available tools and the critical parameters to consider when selecting a zinc sensor for their specific experimental needs.

The Quinoline Scaffold: A Versatile Platform for Zinc Sensing

Quinoline and its derivatives are a prominent class of fluorophores used in the design of fluorescent chemosensors for metal ions, including Zn²⁺.[2][3] The nitrogen atom within the quinoline ring system, along with appended chelating groups, can effectively coordinate with zinc ions. This coordination disrupts non-radiative decay pathways, such as photoinduced electron transfer (PET), leading to an enhancement of fluorescence, a phenomenon often referred to as chelation-enhanced fluorescence (CHEF).[4]

A hypothetical zinc sensor based on the 2-Pyridin-2-ylquinoline-4-carbohydrazide structure would likely employ the nitrogen atoms of the pyridine and quinoline rings, as well as the hydrazide group, for zinc chelation. The binding of Zn²⁺ would restrict intramolecular rotation and block PET, resulting in a "turn-on" fluorescent response.

Figure 1: Generalized mechanism of a "turn-on" quinoline-based zinc sensor. In the absence of Zn²⁺, the chelator quenches the fluorophore's emission via PET. Upon Zn²⁺ binding, this quenching is inhibited, leading to a significant increase in fluorescence.

Comparative Analysis of Leading Zinc Sensors

The selection of an appropriate zinc sensor is contingent upon several key performance metrics that dictate its suitability for a given application. These include its binding affinity for Zn²⁺ (dissociation constant, Kd), fluorescence quantum yield (Φ), the magnitude of fluorescence enhancement upon ion binding, and its excitation and emission wavelengths.

Sensor FamilyDissociation Constant (Kd) for Zn²⁺Quantum Yield (Φ) with Zn²⁺Fluorescence Enhancement (Fold Change)Excitation/Emission (λex/λem) with Zn²⁺ (nm)
Zinpyr-1 (ZP1) < 1 nM[5]~0.9[5]3- to 5-fold[5]~500 / ~525[5][6]
Zinpyr-4 (ZP4) < 1 nM[7]~0.4[7]~5-fold[7]~500 / ~525[7]
FluoZin-3 ~15 nM[8]Data not consistently reported> 50-fold[8]494 / 518[9]
TSQ Micromolar to nanomolar range for ternary complexes[10]Data not availableNot applicable (images zinc-protein adducts)~360 / ~495[10]

Table 1: Performance comparison of commonly used fluorescent zinc sensors. Data is compiled from various sources and may vary based on experimental conditions.

Zinpyr Family: High Affinity and Brightness

The Zinpyr family of sensors, based on a fluorescein platform, are characterized by their exceptionally high affinity for Zn²⁺ and high quantum yields, making them very bright probes.[5][11] Zinpyr-1 (ZP1) and Zinpyr-4 (ZP4) are two prominent members of this family.[5][7] Their sub-nanomolar dissociation constants make them ideal for detecting very low concentrations of labile zinc.[5][7] However, this high affinity can also be a drawback, as the sensors can become saturated at relatively low zinc concentrations, limiting their dynamic range for quantifying larger zinc fluctuations.[6]

FluoZin-3: A Versatile Sensor with a Large Dynamic Range

FluoZin-3 is another fluorescein-based sensor that offers a slightly lower affinity for Zn²⁺ compared to the Zinpyr family, with a Kd in the low nanomolar range.[8] A key advantage of FluoZin-3 is its substantial fluorescence enhancement upon zinc binding, which can be over 50-fold.[8] This large dynamic range makes it well-suited for detecting significant changes in intracellular zinc concentrations. It is also reported to be less perturbed by physiological levels of calcium and magnesium.[9] However, some studies have indicated that FluoZin-3 may exhibit non-specific localization in the cytosol and other vesicular compartments, which could complicate the interpretation of results.[12]

TSQ: Imaging Protein-Bound Zinc

N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) is a quinoline-based sensor that operates differently from the "turn-on" sensors. TSQ is known to form fluorescent ternary complexes with zinc that is already bound to proteins.[10][13] This unique property allows TSQ to be used for imaging zinc-protein adducts, providing insights into the distribution of protein-bound zinc.[13] Its fluorescence emission is blue-shifted compared to many other zinc sensors.[10] The quantification of free zinc with TSQ can be complex due to the formation of different stoichiometric complexes and its interaction with proteins.[14]

Experimental Protocols: A Guide to Sensor Characterization

To ensure the reliability and reproducibility of data obtained with fluorescent zinc sensors, it is crucial to perform thorough characterization studies. Below are generalized protocols for determining key performance parameters.

Protocol 1: Determination of the Dissociation Constant (Kd) by Fluorescence Titration

The dissociation constant (Kd) is a measure of the affinity of the sensor for its target ion. A lower Kd indicates a higher affinity.

Methodology:

  • Prepare Stock Solutions: Prepare a concentrated stock solution of the zinc sensor in a suitable solvent (e.g., DMSO) and a stock solution of a zinc salt (e.g., ZnCl₂) in deionized water.

  • Prepare Buffer: Use a biological buffer appropriate for the intended application (e.g., HEPES or PIPES at pH 7.4).

  • Titration: In a cuvette, add a fixed concentration of the sensor to the buffer. Record the fluorescence spectrum.

  • Incremental Additions: Make sequential additions of the zinc stock solution to the cuvette, allowing the system to equilibrate after each addition.

  • Record Spectra: After each addition, record the fluorescence emission spectrum at the optimal excitation wavelength.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the total zinc concentration. Fit the data to a suitable binding model (e.g., a 1:1 binding isotherm) to calculate the Kd.[15]

Figure 2: Workflow for determining the dissociation constant (Kd) of a fluorescent zinc sensor.

Protocol 2: Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

  • Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield and similar excitation and emission properties to the sensor being tested (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).[16]

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test sensor with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[17]

  • Measure Absorbance: Record the UV-Vis absorbance spectra of all solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sensor. The quantum yield of the test sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots for the test sample and the standard, respectively.

    • nx and nst are the refractive indices of the solvents used for the test sample and the standard, respectively.[17]

Protocol 3: Selectivity and Interference Studies

An ideal zinc sensor should exhibit high selectivity for Zn²⁺ over other biologically relevant metal ions.

Methodology:

  • Prepare Metal Ion Solutions: Prepare stock solutions of various cations that are present in biological systems (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.).

  • Selectivity Test: To a solution of the sensor in buffer, add a significant excess (e.g., 10- to 100-fold) of each of the potentially interfering metal ions and record the fluorescence response.

  • Interference Test: To a solution of the sensor that has been saturated with Zn²⁺, add the other metal ions to see if they quench or enhance the fluorescence of the sensor-zinc complex.

  • Data Analysis: Compare the fluorescence changes induced by Zn²⁺ with those induced by other metal ions to assess the selectivity of the sensor.

Conclusion: Selecting the Right Tool for the Job

The choice of a fluorescent zinc sensor is a critical decision that will significantly impact the outcome and interpretation of an experiment. High-affinity sensors like the Zinpyr family are excellent for detecting minute quantities of zinc, while sensors with a larger dynamic range, such as FluoZin-3, are more suitable for monitoring substantial changes in zinc concentration. Quinoline-based sensors like TSQ offer the unique advantage of imaging protein-bound zinc.

For researchers interested in developing novel sensors based on scaffolds like 2-Pyridin-2-ylquinoline-4-carbohydrazide, a thorough characterization of the sensor's photophysical properties, zinc binding affinity, and selectivity is essential. The protocols outlined in this guide provide a framework for such evaluations. By carefully considering the specific requirements of their research and the performance characteristics of the available sensors, scientists can select the most appropriate tool to unravel the complex roles of zinc in health and disease.

References

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  • OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

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  • PubMed Central. (n.d.). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. [Link]

  • ResearchGate. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. [Link]

  • MDPI. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. [Link]

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  • Tsien lab. (n.d.). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. [Link]

  • PubMed Central. (n.d.). Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein: Inquiry into the Existence of a Proposed Weak Binding Site. [Link]

  • PubMed Central. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. [Link]

  • National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. [Link]

  • PubMed Central. (n.d.). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. [Link]

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  • (n.d.). Which method to estimate Kd and Ki in fluorescence polarization?. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Novel Intracellular Metal Ion Probes: A Case Study Approach with 2-Pyridin-2-ylquinoline-4-carbohydrazide

In the intricate world of cellular biology and drug development, the ability to visualize and quantify the flux of intracellular metal ions is paramount. These ions, often acting as crucial cofactors or signaling molecul...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology and drug development, the ability to visualize and quantify the flux of intracellular metal ions is paramount. These ions, often acting as crucial cofactors or signaling molecules, are implicated in a vast array of physiological and pathological processes. Consequently, the development of robust and selective fluorescent probes for their detection is a cornerstone of modern cell biology research. This guide provides a comprehensive framework for the validation of novel intracellular metal ion probes, using the promising yet under-characterized molecule, 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQC), as a central case study. While extensive data on PQC is not yet publicly available, this guide will delineate the critical experimental pathway for its validation, drawing comparisons with established probes to provide a clear benchmark for performance.

The Imperative for Rigorous Probe Validation

The selection of a fluorescent probe for intracellular metal ion detection is a critical decision that can profoundly impact the interpretation of experimental results. A probe's utility is not merely defined by its ability to bind a target ion, but by a constellation of photophysical and chemical properties that dictate its performance in the complex and dynamic environment of a living cell. Therefore, a rigorous validation process is not just a preliminary step but an essential foundation for generating reliable and reproducible data. This guide will walk you through this process, from initial synthesis and characterization to comparative analysis and intracellular application.

Introducing the Candidate: 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQC)

The core structure of PQC, featuring a quinoline and a pyridine moiety, suggests a strong potential for metal ion chelation. The carbohydrazide group offers an additional coordination site, potentially enhancing both affinity and selectivity for specific metal ions. While the specific performance of PQC as a fluorescent probe is yet to be extensively documented in peer-reviewed literature, its precursor, 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, has been shown to form fluorescent complexes with metal ions[1]. This provides a strong rationale for the investigation of PQC as a novel intracellular metal ion sensor.

Proposed Synthesis of PQC

The synthesis of PQC would likely proceed in two key steps: the synthesis of the carboxylic acid precursor followed by its conversion to the carbohydrazide.

Step 1: Synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid

This precursor can be synthesized via established methods, such as the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound[2]. A plausible route involves the reaction of 2-acetylpyridine with isatin in the presence of a base.

Step 2: Conversion to 2-Pyridin-2-ylquinoline-4-carbohydrazide

The conversion of the carboxylic acid to a carbohydrazide is a standard organic transformation. A common method involves the activation of the carboxylic acid, for example, by forming an acid chloride or an active ester, followed by reaction with hydrazine hydrate.

G cluster_0 Synthesis of PQC A 2-Acetylpyridine + Isatin B Pfitzinger Reaction (Base) A->B C 2-Pyridin-2-yl-quinoline-4-carboxylic Acid B->C D Activation (e.g., SOCl2) C->D Step 1 E Reaction with Hydrazine Hydrate D->E Step 2 F 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQC) E->F

Caption: Proposed two-step synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide (PQC).

The Validation Workflow: A Step-by-Step Guide

The validation of a new fluorescent probe like PQC requires a systematic and multi-faceted approach. The following sections outline the critical experiments and the rationale behind them.

Photophysical Characterization: Understanding the Probe's Intrinsic Properties

Before assessing its interaction with metal ions, it is crucial to understand the fundamental photophysical properties of the probe itself.

Experimental Protocol:

  • Absorbance and Emission Spectra:

    • Dissolve PQC in a range of solvents of varying polarity (e.g., ethanol, DMSO, and aqueous buffer).

    • Record the absorbance spectra using a UV-Vis spectrophotometer to determine the maximum absorbance wavelength (λabs).

    • Excite the probe at its λabs and record the fluorescence emission spectra using a spectrofluorometer to determine the maximum emission wavelength (λem).

    • Rationale: This determines the optimal excitation and emission wavelengths for imaging and reveals any solvatochromic effects, which can provide insights into the probe's electronic structure.

  • Molar Extinction Coefficient (ε):

    • Prepare a series of known concentrations of PQC in a chosen solvent.

    • Measure the absorbance at λabs for each concentration.

    • Plot absorbance versus concentration and determine ε from the slope of the line according to the Beer-Lambert law.

    • Rationale: The molar extinction coefficient is a measure of how strongly the probe absorbs light at a given wavelength and is a key factor in its overall brightness.

  • Fluorescence Quantum Yield (ΦF):

    • Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

    • Measure the integrated fluorescence intensity and absorbance of both the PQC solution and the standard solution at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: ΦPQC = Φstd × (IPQC / Istd) × (Astd / APQC) × (ηPQC2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

    • Rationale: The quantum yield is a critical measure of the probe's efficiency in converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter probe.

  • Photostability:

    • Expose a solution of PQC to continuous excitation light in a spectrofluorometer or on a microscope stage.

    • Monitor the fluorescence intensity over time.

    • Compare the photobleaching rate to that of established probes.

    • Rationale: High photostability is crucial for long-term imaging experiments and for obtaining high-quality images without significant signal degradation.

G cluster_0 Photophysical Characterization Workflow A Synthesized PQC B Determine λabs and λem A->B C Calculate Molar Extinction Coefficient (ε) A->C D Measure Fluorescence Quantum Yield (ΦF) A->D E Assess Photostability A->E F Characterized Probe B->F C->F D->F E->F

Caption: Workflow for the photophysical characterization of a new fluorescent probe.

Metal Ion Selectivity and Affinity: The Core of Performance

The defining characteristic of a metal ion probe is its ability to selectively bind to its target ion with high affinity, even in the presence of other biologically relevant cations.

Experimental Protocol:

  • Selectivity Screening:

    • Prepare solutions of PQC in a biologically relevant buffer (e.g., HEPES, pH 7.4).

    • Record the fluorescence spectrum of PQC alone.

    • Add a molar excess of various metal ions (e.g., Na+, K+, Ca2+, Mg2+, Zn2+, Fe2+, Fe3+, Cu2+, Mn2+) and record the fluorescence response.

    • Rationale: This experiment provides a qualitative assessment of the probe's selectivity for its target ion over other potentially interfering ions.

  • Determination of Dissociation Constant (Kd):

    • Perform a fluorescence titration by adding increasing concentrations of the target metal ion to a solution of PQC.

    • Record the fluorescence intensity at each concentration.

    • Plot the change in fluorescence as a function of the metal ion concentration and fit the data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) to determine the Kd.

    • Rationale: The dissociation constant is a quantitative measure of the probe's affinity for the target ion. A lower Kd indicates a higher affinity. The Kd should be within the physiological range of the target ion's concentration.

Comparative Analysis: Benchmarking PQC Against Established Probes

To truly understand the potential of a new probe, its performance must be compared to that of existing, well-validated probes. Here, we compare the expected validation data for PQC against three widely used intracellular metal ion probes: Zinquin for Zn2+, Phen Green SK for Fe2+, and Dansyl-aminoethyl-cyclen as a representative of dansyl-based probes for various metal ions.

Table 1: Performance Comparison of Intracellular Metal Ion Probes

Feature2-Pyridin-2-ylquinoline-4-carbohydrazide (PQC)ZinquinPhen Green SKDansyl-aminoethyl-cyclen
Target Ion(s) To be determined (likely transition metals)Zn2+Fe2+, Cu2+, other heavy metalsZn2+, Cu2+, etc. (varies with structure)
Sensing Mechanism To be determined (likely "turn-on" or "turn-off")"Turn-on""Turn-off" (Quenching)[3][4]"Turn-on" or ratiometric
Excitation (nm) To be determined~364~507[3][5]~340
Emission (nm) To be determined~485~532[3][5]~520
Dissociation Constant (Kd) To be determined370 nM (1:1), 850 nM (2:1) for Zn2+[6]High affinity for Fe2+ (nM range)Varies with metal ion and cyclen structure
Quantum Yield (ΦF) To be determinedData not readily availableData not readily availableCan be high (e.g., up to 0.7 in non-aqueous solvents)[7]
Cell Permeability To be determinedYes (as ethyl ester)[8]Yes (as diacetate)[9][10]Varies with structure

Intracellular Validation: From the Cuvette to the Cell

The ultimate test of a fluorescent probe is its performance within a living cell. This requires careful consideration of cell loading, imaging conditions, and appropriate controls.

General Protocol for Intracellular Imaging
  • Cell Culture and Plating: Culture the cells of interest in a suitable medium and plate them on glass-bottom dishes or coverslips appropriate for fluorescence microscopy.

  • Probe Loading:

    • Prepare a stock solution of the probe (or its cell-permeable ester form) in anhydrous DMSO.

    • Dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically in the low micromolar range).

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C.

    • Causality: The use of an ester form (e.g., ethyl ester for Zinquin, diacetate for Phen Green SK) is a common strategy to increase the hydrophobicity of the probe, facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, trapping the now more polar and fluorescently active probe within the cytoplasm.

  • Washing: Remove the loading solution and wash the cells several times with warm buffer to remove any extracellular probe, which can contribute to background fluorescence.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

    • Acquire images using a sensitive camera.

    • Trustworthiness: It is crucial to use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

G cluster_0 Intracellular Imaging Workflow A Cell Plating B Probe Loading (e.g., ester form) A->B C Incubation (37°C) B->C D Washing C->D E Fluorescence Microscopy D->E F Image Analysis E->F

Sources

Validation

A Comparative Guide to the Anticancer Efficacy of Quinoline Carbohydrazide Derivatives

In the landscape of oncological research, the quinoline scaffold remains a cornerstone in the design of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with potent anticance...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone in the design of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with potent anticancer activities. Among these, quinoline carbohydrazide derivatives have emerged as a particularly promising class, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an in-depth, objective comparison of the anticancer efficacy of selected quinoline carbohydrazide derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this dynamic field.

The Rationale Behind Targeting Cancer with Quinoline Carbohydrazides

The quinoline ring system is a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds.[1] Its derivatives have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[2] The incorporation of a carbohydrazide moiety (-CONHNH2) introduces a versatile linker and a pharmacophore that can participate in various biological interactions, enhancing the anticancer potential of the quinoline core. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

This guide will focus on two distinct series of recently developed quinoline carbohydrazide derivatives to illustrate the structure-activity relationships (SAR) that govern their anticancer efficacy: 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids and Quinoline-based dihydrazone derivatives .

Comparative Anticancer Efficacy: A Data-Driven Analysis

The true measure of a compound's potential lies in its cytotoxic profile against cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative quinoline carbohydrazide derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

2-(Quinoline-4-carbonyl)hydrazide-acrylamide Hybrids vs. MCF-7 Breast Cancer Cells

A recent study explored a series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids for their cytotoxic efficacy against the MCF-7 breast carcinoma cell line.[3][4] The results, compared with the standard chemotherapeutic drug Doxorubicin (Dox), are presented below.

Compound IDAryl Moiety on AcrylamideIC50 (µM) against MCF-7[3][4]
6a 4-methylphenyl3.39
6b 3,4-dimethoxyphenyl5.94
6h 4-nitrophenyl2.71
Doxorubicin -6.18

Analysis of Structure-Activity Relationship (SAR):

From this data, a clear SAR emerges. The introduction of an electron-withdrawing group (EWG) or an electron-donating group (EDG) on the aryl ring of the acrylamide moiety significantly influences the anticancer activity.

  • Compound 6h , bearing a strong electron-withdrawing nitro group (-NO2) at the para position of the phenyl ring, exhibited the most potent activity, with an IC50 value of 2.71 µM, which is more than twice as potent as Doxorubicin.[3][4]

  • Compound 6a , with an electron-donating methyl group (-CH3) at the para position, also demonstrated strong cytotoxicity (IC50 = 3.39 µM), surpassing the efficacy of Doxorubicin.[3][4]

  • Compound 6b , featuring two electron-donating methoxy groups (-OCH3), showed good activity (IC50 = 5.94 µM), comparable to Doxorubicin.[3][4]

This suggests that both electron-withdrawing and certain electron-donating substituents can enhance the anticancer efficacy of this scaffold, likely by modulating the electronic properties of the molecule and its interaction with the biological target.

Quinoline-based Dihydrazone Derivatives: A Broader Spectrum of Activity

Another study investigated a series of quinoline-based dihydrazone derivatives against a panel of four human cancer cell lines: gastric cancer (BGC-823), hepatoma (BEL-7402), breast cancer (MCF-7), and lung adenocarcinoma (A549).[5] The results are compared with the widely used anticancer drug 5-Fluorouracil (5-FU).

Compound IDR Group on Phenyl RingIC50 (µM) - BGC-823[5]IC50 (µM) - BEL-7402[5]IC50 (µM) - MCF-7[5]IC50 (µM) - A549[5]
3b 4-NO210.1112.327.01615.23
3c 4-Cl8.2310.157.0513.45
5-FU -25.3228.1422.1730.56

Analysis of Structure-Activity Relationship (SAR):

These dihydrazone derivatives demonstrated broad-spectrum anticancer activity, with IC50 values significantly lower than 5-FU across all tested cell lines.[5]

  • Both compound 3b (with a 4-nitro group) and compound 3c (with a 4-chloro group) displayed potent cytotoxicity, particularly against the MCF-7 cell line with IC50 values around 7 µM.[5]

  • The presence of electron-withdrawing groups on the phenyl ring appears to be a key determinant of the enhanced anticancer activity in this series as well.

Unraveling the Mechanism of Action: Beyond Cytotoxicity

Understanding how these compounds exert their anticancer effects is crucial for their further development. The primary mechanisms identified for these quinoline carbohydrazide derivatives involve the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis) and cell cycle arrest.

EGFR Kinase Inhibition: A Key Target

For the 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, a primary mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[3][4] EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis, and its overactivation is a hallmark of many cancers.[6] The most potent compound, 6h , was found to be a potent inhibitor of EGFR kinase, with an IC50 value of 0.22 µM, comparable to the known EGFR inhibitor Lapatinib (IC50 = 0.18 µM).[4]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Compound_6h Compound 6h (Quinoline Carbohydrazide Derivative) Compound_6h->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by Compound 6h.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce apoptosis and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle.

  • Apoptosis: Studies on the quinoline-based dihydrazone derivatives 3b and 3c revealed that they induce apoptosis in MCF-7 cells in a dose-dependent manner.[5] This was confirmed through techniques such as AO/EB double staining and flow cytometry.

  • Cell Cycle Arrest: The 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6h was found to cause a significant arrest of MCF-7 cells in the G1 phase of the cell cycle.[4] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

Experimental_Workflow cluster_assays Efficacy Evaluation start Cancer Cell Culture treatment Treatment with Quinoline Carbohydrazide Derivatives start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle results Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) mtt->results apoptosis->results cell_cycle->results

Caption: General experimental workflow for evaluating anticancer efficacy.

Experimental Protocols: A Guide for Reproducibility

To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used to evaluate the anticancer efficacy of quinoline carbohydrazide derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline carbohydrazide derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the control.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]

  • Cell Treatment and Fixation: Treat cells with the compounds, harvest, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to ensure that only DNA is stained.

  • PI Staining: Add Propidium Iodide solution to the cells.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of quinoline carbohydrazide derivatives as a promising class of anticancer agents. The structure-activity relationship studies reveal that strategic modifications to the quinoline carbohydrazide scaffold can lead to compounds with potent and, in some cases, broad-spectrum anticancer activity, often surpassing that of established chemotherapeutic drugs.

The elucidation of their mechanisms of action, particularly the inhibition of key signaling pathways like EGFR and the induction of apoptosis and cell cycle arrest, provides a solid foundation for rational drug design. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further exploration of their molecular targets and potential off-target effects will be crucial for their translation into clinical candidates. The continued investigation of quinoline carbohydrazide derivatives holds the promise of delivering novel and more effective therapies in the ongoing fight against cancer.

References

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  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., E. M., E. E., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 22935-22953. [Link]

  • Lu, J. X., Lan, H. R., Zeng, D., Song, J. Y., Hao, Y. T., Xing, A. P., Shen, A., & Yuan, J. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 15(1), 1-15. [Link]

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  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., E. M., E. E., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Kavetsou, E., et al. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(18), 4245. [Link]

  • Kumar, A., & Singh, P. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 11(1), 1-20. [Link]

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  • Request PDF. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., E. M., E. E., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Naidoo, A. (2016). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (Doctoral dissertation, University of KwaZulu-Natal, Durban). [Link]

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  • Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

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  • Singh, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(15), 8449. [Link]

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Comparative

A Comparative Guide to Metal Sensing Probes: 2-Pyridin-2-ylquinoline-4-carbohydrazide vs. Rhodamine-Based Sensors

For researchers, scientists, and professionals in drug development, the sensitive and selective detection of metal ions is a critical task. Metal ions play multifaceted roles in biological systems and environmental proce...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the sensitive and selective detection of metal ions is a critical task. Metal ions play multifaceted roles in biological systems and environmental processes, making their precise quantification essential. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity and the potential for real-time monitoring. This guide provides an in-depth comparison of two distinct classes of fluorescent probes: the established and widely used rhodamine-based sensors and the promising, though less explored, 2-Pyridin-2-ylquinoline-4-carbohydrazide scaffold.

Introduction to Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, in this case, metal ions, through a change in their fluorescence properties. An effective chemosensor typically consists of two key components: a receptor (or chelator) that selectively binds the target metal ion, and a fluorophore that transduces this binding event into a measurable optical signal. The ideal sensor exhibits high selectivity, sensitivity, a significant "off-on" or "on-off" fluorescence response, and stability in the desired analytical medium.

Rhodamine-Based Probes: The "Off-On" Workhorse

Rhodamine dyes are a class of exceptionally bright and photostable fluorophores, making them a popular choice for constructing fluorescent probes.[1][2] Their application in metal ion sensing is predominantly based on a clever and efficient "off-on" switching mechanism involving a spirolactam ring.[3][4]

Synthesis of Rhodamine-Based Probes

The synthesis of rhodamine-based metal sensors typically involves the modification of a rhodamine scaffold, such as Rhodamine B or Rhodamine 6G, to introduce a metal-chelating moiety. A common synthetic route involves the reaction of the rhodamine derivative with a hydrazine hydrate to form a hydrazide, which then can be further reacted to incorporate the desired metal receptor.[5]

The Spirolactam Ring-Opening Mechanism

In the absence of the target metal ion, rhodamine-based sensors exist in a colorless and non-fluorescent spirolactam form.[6] The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, preventing the electronic transitions that give rise to fluorescence. Upon binding of a specific metal ion to the chelating unit, a conformational change is induced, leading to the opening of the spirolactam ring.[3][4][6] This ring-opened form is a highly conjugated, colored, and intensely fluorescent species.[7] This distinct "off-on" response allows for highly sensitive detection, often visible to the naked eye.[3][8]

Diagram: Rhodamine Probe Sensing Mechanism

G Rhodamine_Spirolactam Rhodamine Probe (Spirolactam) Colorless & Non-Fluorescent Rhodamine_Open Rhodamine-Metal Complex (Ring-Opened) Colored & Fluorescent Rhodamine_Spirolactam->Rhodamine_Open Binding Metal_Ion Target Metal Ion Metal_Ion->Rhodamine_Open Rhodamine_Open->Rhodamine_Spirolactam Dissociation

Caption: Spirolactam ring-opening in rhodamine probes.

Performance and Applications

Rhodamine-based probes have been successfully developed for the detection of a wide range of metal ions, including Fe³⁺, Hg²⁺, Cu²⁺, and Al³⁺, by tailoring the appended chelating group.[4][8][9][10][11] Their high quantum yields, excellent photostability, and long-wavelength emission make them particularly suitable for biological imaging applications.[1][12] These probes have been instrumental in visualizing metal ion dynamics in living cells and organisms.[9][13]

Parameter Rhodamine-Based Probes (Representative Values) References
Sensing Mechanism Spirolactam Ring-Opening ("Off-On")[3][4][6]
Selectivity Tunable by modifying the chelator
Sensitivity (LOD) Typically in the micromolar (µM) to nanomolar (nM) range[4][9]
Response Time Generally rapid, often within seconds to minutes[4]
Operational pH Varies depending on the probe, some have a broad range[4]
Quantum Yield (Φ) Can be high in the "on" state[1]

2-Pyridin-2-ylquinoline-4-carbohydrazide: A Promising Scaffold

While not as extensively studied as rhodamines, the 2-pyridin-2-ylquinoline core structure presents a compelling platform for the design of fluorescent metal ion sensors. This scaffold incorporates multiple nitrogen atoms within a rigid, planar aromatic system, which are excellent coordination sites for metal ions. The carbohydrazide functional group provides an additional binding site and a point for further chemical modification.

Postulated Synthesis

The synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide would likely begin with the synthesis of the parent 2-pyridin-2-yl-quinoline-4-carboxylic acid. This can be achieved through established methods, such as the Pfitzinger reaction between isatin and an appropriate acetylpyridine derivative. The resulting carboxylic acid can then be converted to the corresponding hydrazide by reaction with hydrazine hydrate.

Diagram: Hypothetical Synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide

G Start Isatin + Acetylpyridine Intermediate 2-Pyridin-2-yl-quinoline-4-carboxylic acid Start->Intermediate Pfitzinger Reaction Product 2-Pyridin-2-ylquinoline-4-carbohydrazide Intermediate->Product + Hydrazine Hydrate

Caption: Plausible synthetic route for the target probe.

Hypothesized Sensing Mechanism

The metal sensing mechanism of 2-Pyridin-2-ylquinoline-4-carbohydrazide is anticipated to differ from the spirolactam-based mechanism of rhodamines. Upon coordination with a metal ion, several photophysical processes could lead to a change in fluorescence:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In the free ligand, a PET process might quench the fluorescence. Metal ion binding can inhibit this process, resulting in a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): Metal coordination can alter the electron density distribution within the molecule, leading to a shift in the emission wavelength.

Based on studies of similar quinoline-based sensors, a CHEF mechanism is a strong possibility, likely resulting in a "turn-on" fluorescence response upon metal binding.[2]

Predicted Performance and Potential Applications

The pyridine and quinoline nitrogen atoms, along with the carbohydrazide group, are expected to create a coordination pocket suitable for various transition metal ions. Literature on related quinoline derivatives suggests a high affinity for ions such as Zn²⁺.[2][4] The selectivity of the probe could be tuned by introducing substituents on the pyridine or quinoline rings.

Parameter 2-Pyridin-2-ylquinoline-4-carbohydrazide (Hypothetical) References (Analogous Compounds)
Sensing Mechanism Likely CHEF, PET, or ICT[2]
Selectivity Potentially selective for transition metals (e.g., Zn²⁺)[2][4]
Sensitivity (LOD) Expected to be in the micromolar (µM) range or lower[2]
Response Time Likely rapid due to pre-organized binding sites
Operational pH Dependent on the pKa of the ligand
Quantum Yield (Φ) Potentially moderate to high upon metal binding

Head-to-Head Comparison

Feature Rhodamine-Based Probes 2-Pyridin-2-ylquinoline-4-carbohydrazide
Maturity Well-established and widely usedNovel and largely unexplored
Sensing Mechanism Predominantly "Off-On" via spirolactam ring-openingHypothesized to be CHEF, PET, or ICT
Fluorophore Core XanthenePyridin-ylquinoline
Synthetic Accessibility Readily synthesized from commercial rhodamine dyesRequires multi-step synthesis of the core scaffold
Proven Applications Extensive use in bioimaging and environmental sensingPotential for similar applications, but not yet demonstrated
Data Availability Abundant experimental data and protocolsLimited to no direct experimental data available

Experimental Protocols

Representative Protocol for Metal Sensing with a Rhodamine-Based Probe
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the rhodamine-based probe in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare 10 mM stock solutions of various metal perchlorates or nitrates in deionized water.

  • Spectroscopic Measurements:

    • In a quartz cuvette, add the appropriate buffer solution (e.g., HEPES for physiological pH).

    • Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum (this is the "off" state).

    • Incrementally add aliquots of the metal ion stock solution and record the fluorescence spectrum after each addition.

    • Monitor the change in fluorescence intensity at the emission maximum of the "on" state.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and association constant.

    • Perform selectivity experiments by adding other potentially interfering metal ions.

Hypothetical Protocol for Metal Sensing with 2-Pyridin-2-ylquinoline-4-carbohydrazide
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 2-Pyridin-2-ylquinoline-4-carbohydrazide in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).

    • Prepare 10 mM stock solutions of various metal salts in deionized water.

  • Spectroscopic Measurements:

    • In a quartz cuvette, add a buffer solution appropriate for the target metal ion and ligand stability.

    • Add an aliquot of the probe stock solution to a final concentration of 10 µM.

    • Record the baseline fluorescence spectrum.

    • Titrate with the target metal ion stock solution, recording the fluorescence spectrum after each addition.

    • Observe changes in fluorescence intensity and/or emission wavelength.

  • Data Analysis:

    • Analyze the titration data to determine the stoichiometry of the complex, binding constant, and limit of detection.

    • Assess the selectivity by measuring the fluorescence response in the presence of a range of other metal ions.

Conclusion

Rhodamine-based probes are a mature and reliable technology for fluorescent metal ion sensing, with a well-understood "off-on" mechanism and a vast library of successful examples. Their excellent photophysical properties make them a go-to choice, particularly for applications in biological imaging.

In contrast, 2-Pyridin-2-ylquinoline-4-carbohydrazide represents a more nascent but promising scaffold. While lacking the extensive validation of rhodamines, its inherent coordination sites and rigid structure suggest significant potential for the development of novel, selective fluorescent sensors. Further research into the synthesis, metal-binding properties, and photophysical responses of this and related compounds is warranted to fully explore their capabilities and determine their place in the analytical toolbox for metal ion detection. For researchers seeking established and well-characterized probes, rhodamines are the clear choice. For those interested in exploring novel chemosensor design with potentially unique selectivities, the 2-pyridin-2-ylquinoline framework offers an exciting avenue for investigation.

References

Sources

Validation

A Comparative Guide to the Metal Ion Cross-Reactivity of 2-Pyridin-2-ylquinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry and drug development, the selective binding of ligands to specific metal ions is of paramount importance. 2-Pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and drug development, the selective binding of ligands to specific metal ions is of paramount importance. 2-Pyridin-2-ylquinoline-4-carbohydrazide, a heterocyclic compound featuring both quinoline and pyridine moieties, presents a compelling scaffold for metal ion chelation. Its potential applications range from therapeutic agents to fluorescent sensors. However, the efficacy and reliability of such applications hinge on a thorough understanding of the ligand's binding profile, particularly its cross-reactivity with a spectrum of physiologically and environmentally relevant metal ions. This guide provides a comprehensive comparison of the anticipated cross-reactivity of 2-Pyridin-2-ylquinoline-4-carbohydrazide with various metal ions, drawing upon experimental data from closely related analogues and foundational principles of coordination chemistry.

Introduction to 2-Pyridin-2-ylquinoline-4-carbohydrazide as a Metal Chelator

2-Pyridin-2-ylquinoline-4-carbohydrazide integrates three key functional components that dictate its coordination behavior: a quinoline ring system, a pyridine ring, and a carbohydrazide linker. The nitrogen atoms within the quinoline and pyridine rings, along with the nitrogen and oxygen atoms of the carbohydrazide group, act as potential donor sites for metal ion coordination. This multi-dentate character suggests the capacity to form stable chelate complexes with a variety of metal ions. The inherent rigidity of the quinoline and pyridine rings can contribute to pre-organization of the binding pocket, potentially enhancing selectivity for metal ions of a specific size and coordination geometry.

Comparative Analysis of Metal Ion Binding

While comprehensive experimental data for the cross-reactivity of 2-Pyridin-2-ylquinoline-4-carbohydrazide with a wide array of metal ions is not extensively documented in a single study, we can synthesize a comparative overview based on studies of analogous quinoline-based hydrazone and pyridine-containing ligands. The interaction with a panel of common divalent and trivalent metal ions is crucial for assessing its potential selectivity.

General Binding Affinity and the Irving-Williams Series

For divalent metal ions of the first transition series, the stability of their complexes with nitrogen and oxygen donor ligands often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] It is highly probable that the stability of complexes formed with 2-Pyridin-2-ylquinoline-4-carbohydrazide will adhere to this trend. This implies a particularly strong affinity for Cu(II) ions.

Spectroscopic Responses to Metal Ion Coordination

The coordination of metal ions to 2-Pyridin-2-ylquinoline-4-carbohydrazide is expected to induce significant changes in its electronic and vibrational spectra. These changes can be leveraged for sensing applications and to characterize the binding interactions.

UV-Visible Spectroscopy: The UV-Vis spectrum of the free ligand will likely exhibit absorption bands corresponding to π-π* and n-π* transitions within the quinoline and pyridine aromatic systems. Upon metal coordination, shifts in the absorption maxima (either bathochromic or hypsochromic) are anticipated due to the perturbation of the electronic energy levels of the ligand. The appearance of new charge-transfer bands, particularly with transition metals, is also a common feature.

Fluorescence Spectroscopy: Many quinoline and pyridine derivatives are fluorescent. The fluorescence properties of 2-Pyridin-2-ylquinoline-4-carbohydrazide are expected to be sensitive to metal ion binding. Chelation-enhanced fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a ligand increases upon complexation with certain metal ions, often those with a closed-shell electronic configuration like Zn(II) and Cd(II). Conversely, paramagnetic metal ions such as Cu(II), Ni(II), and Co(II) often lead to fluorescence quenching due to energy or electron transfer processes. Hydrazone-based fluorescent sensors have been widely developed for the detection of various toxic metals, including Al(III), Fe(III), Cu(II), Zn(II), and Hg(II).[2][3][4]

Inferred Cross-Reactivity Profile

Based on the behavior of similar compounds, a qualitative cross-reactivity profile can be proposed:

Metal IonExpected Binding AffinityAnticipated Spectroscopic Response (Fluorescence)Rationale & Supporting Evidence from Analogues
Cu(II) Very HighQuenchingStrong affinity predicted by the Irving-Williams series. Hydrazone-based sensors often show high selectivity for Cu(II), leading to colorimetric changes or fluorescence quenching.[5][6]
Ni(II) HighQuenchingFollows the Irving-Williams series. Paramagnetic nature typically leads to fluorescence quenching.
Co(II) HighQuenchingFollows the Irving-Williams series. Paramagnetic nature typically leads to fluorescence quenching. Quinoline-based hydrazones have been shown to act as colorimetric sensors for Co(II).[7]
Zn(II) Moderate to HighEnhancement (CHEF)Diamagnetic d¹⁰ configuration often results in chelation-enhanced fluorescence. Quinoline-hydrazone derivatives have been reported as "turn-on" fluorescent sensors for Zn(II).[7]
Fe(III) HighQuenchingHard acid nature of Fe(III) favors coordination with oxygen and nitrogen donors. Often leads to fluorescence quenching and can induce colorimetric changes. Hydrazone-based sensors are known to detect Fe(III).[5]
Mn(II) ModerateQuenching (less pronounced)Lower stability constant expected based on the Irving-Williams series. Paramagnetic nature suggests quenching.
Cd(II) ModerateEnhancement (CHEF)Similar to Zn(II), the d¹⁰ configuration can lead to fluorescence enhancement.
Hg(II) Moderate to HighQuenching or EnhancementCan exhibit complex behavior. Some hydrazone sensors show selectivity for Hg(II).[4]
Al(III) ModerateEnhancement (CHEF)Hard acid character suggests favorable interaction. Can induce a "turn-on" fluorescent response in some hydrazone-based sensors.[3]
Pb(II) ModerateQuenching or EnhancementInteraction is possible but often with less pronounced effects compared to transition metals.
Alkali & Alkaline Earth Metals (Na+, K+, Mg2+, Ca2+) LowMinimal to no changeGenerally weak interactions with such ligands, leading to low stability constants and minimal spectroscopic changes.

Experimental Protocol: Cross-Reactivity Assessment via UV-Vis and Fluorescence Titration

To empirically determine the cross-reactivity of 2-Pyridin-2-ylquinoline-4-carbohydrazide, a standardized spectroscopic titration methodology is essential. This protocol provides a robust framework for such an investigation.

I. Materials and Instrumentation
  • 2-Pyridin-2-ylquinoline-4-carbohydrazide: Synthesized and purified according to established literature procedures.[8][9][10][11]

  • Metal Salts: Perchlorate or nitrate salts of a wide range of metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Mn(II), Cd(II), Hg(II), Al(III), Pb(II), Na(I), K(I), Mg(II), Ca(II)).

  • Solvent: Spectroscopic grade solvent in which the ligand and metal salts are soluble (e.g., Methanol, Ethanol, or a buffered aqueous-organic mixture).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer and a spectrofluorometer.

II. Stock Solution Preparation
  • Ligand Stock Solution: Prepare a stock solution of 2-Pyridin-2-ylquinoline-4-carbohydrazide (e.g., 1 mM) in the chosen solvent.

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of each metal salt in the same solvent.

III. UV-Visible Titration
  • Place a fixed volume of the ligand stock solution (e.g., 2 mL of a 10 µM solution) in a quartz cuvette.

  • Record the initial UV-Vis spectrum of the free ligand.

  • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant spectral changes are observed.

  • Repeat this procedure for each metal ion to be tested.

IV. Fluorescence Titration
  • Place a fixed volume of the ligand stock solution (e.g., 2 mL of a 1 µM solution) in a quartz fluorescence cuvette.

  • Record the initial fluorescence emission spectrum of the free ligand (determine the optimal excitation wavelength from the absorption spectrum).

  • Incrementally add small aliquots of a specific metal ion stock solution.

  • After each addition, mix and record the fluorescence emission spectrum.

  • Continue until the fluorescence intensity reaches a plateau.

  • Repeat for all metal ions.

V. Data Analysis
  • Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added metal ion.

  • The resulting titration curves can be used to determine the stoichiometry of the complex (e.g., using a Job's plot) and to calculate the binding or stability constants.[12][13]

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_uvvis UV-Vis Titration cluster_fluor Fluorescence Titration cluster_analysis Data Analysis Ligand Ligand Stock Solution UV_Start Record Initial Ligand Spectrum Ligand->UV_Start Fluor_Start Record Initial Ligand Emission Ligand->Fluor_Start Metals Metal Ion Stock Solutions (Panel) UV_Add Add Metal Ion Aliquot Metals->UV_Add Fluor_Add Add Metal Ion Aliquot Metals->Fluor_Add UV_Start->UV_Add UV_Record Record Spectrum UV_Add->UV_Record UV_Repeat Repeat Additions UV_Record->UV_Repeat until saturation UV_Repeat->UV_Add Plot Plot ΔA or ΔF vs. [Metal Ion] UV_Repeat->Plot Fluor_Start->Fluor_Add Fluor_Record Record Emission Fluor_Add->Fluor_Record Fluor_Repeat Repeat Additions Fluor_Record->Fluor_Repeat until saturation Fluor_Repeat->Fluor_Add Fluor_Repeat->Plot Stoichiometry Determine Stoichiometry Plot->Stoichiometry Binding Calculate Binding Constants Plot->Binding

Caption: Experimental workflow for assessing metal ion cross-reactivity.

Conclusion and Future Perspectives

2-Pyridin-2-ylquinoline-4-carbohydrazide is a promising ligand for metal ion coordination with potential applications in sensing and therapeutics. Based on the principles of coordination chemistry and data from analogous compounds, it is predicted to exhibit a strong preference for transition metal ions, particularly Cu(II), with significant fluorescence responses to Zn(II) and potential for sensing other ions like Fe(III) and Al(III). The provided experimental protocol offers a standardized approach to systematically evaluate its cross-reactivity profile.

Future research should focus on conducting these comprehensive spectroscopic titrations to obtain quantitative binding data. Furthermore, investigating the influence of solvent and pH on the metal ion selectivity will be crucial for the development of practical applications. Such studies will not only elucidate the fundamental coordination chemistry of this versatile molecule but also pave the way for its rational design into highly selective sensors and targeted therapeutic agents.

References

  • Ishaq, M., et al. (1993). Synthesis and Spectroscopic Studies of Molybdenum (0) and Ruthenium(II) Complexes of 2,2'-Dipyridylamine. Journal of the Chemical Society of Pakistan, 15(1), 36-39.
  • Zhang, et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]

  • Klayman, D. L., et al. (1979). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. Journal of Medicinal Chemistry, 22(7), 855-862. [Link]

  • El-Sherif, A. A., et al. (2018). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 23(11), 2947. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Harriman, A., et al. (2014). Photophysical Studies of a Zr(IV) Complex with Two Pyrrolide-Based Tetradentate Schiff Base Ligands. Inorganic Chemistry, 53(10), 5106-5116. [Link]

  • Patel, K. J., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 3(1), 49-53.
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  • Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2758. [Link]

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  • Bera, S., et al. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Advances, 13(35), 24459-24471. [Link]

  • Fochi, F., et al. (2007). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry, 31(8), 1436-1447. [Link]

  • Zhang, et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. [Link]

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  • Murugan, S., & Rajam, S. (2021). Stability Constants of Metal Complexes in Solution. SciSpace.
  • Al-Hamdani, A. A. S., et al. (2021). Metallochromic Hydrazone‐Based Chemosensor with Application in a Colorimetric Paper Strip for Selective Detection of Cu2+. ChemistrySelect, 6(4), 609-615.
  • Wang, Y., et al. (2020). Quinoline-based hydrazone for the colorimetric detection of Co2+ and fluorescence turn-on response of Zn2+. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 230, 118025. [Link]

  • Crisponi, G., et al. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganics, 13(1), 1. [Link]

  • Chen, C.-Y., et al. (2021). Scheme of synthesis of ligands 2-pyridin-2-yl-quinoline (L1) and...
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Comparative

Evaluating the Selectivity of 2-Pyridin-2-ylquinoline-4-carbohydrazide as a Fluorescent Probe: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the precise detection of specific metal ions is a critical task. Fluorescent probes have emerged as an indispensable tool in this endeavor, offering high s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection of specific metal ions is a critical task. Fluorescent probes have emerged as an indispensable tool in this endeavor, offering high sensitivity and the potential for real-time analysis in complex biological and environmental systems. This guide provides an in-depth evaluation of the potential selectivity of a novel probe, 2-Pyridin-2-ylquinoline-4-carbohydrazide, for the detection of cadmium (Cd²⁺). In the absence of direct experimental data for this specific compound, we will infer its sensing capabilities based on the well-established chemistry of its constituent moieties. This theoretical evaluation will be juxtaposed with a comprehensive comparison to experimentally validated fluorescent probes for cadmium, providing a framework for its potential application and a roadmap for its empirical validation.

The Challenge of Cadmium Detection and the Promise of Fluorescent Probes

Cadmium is a highly toxic heavy metal that poses significant threats to human health and the environment. Its detection is of paramount importance, yet it is often complicated by the presence of other chemically similar metal ions, most notably zinc (Zn²⁺), which belongs to the same group in the periodic table.[1] Conventional methods for cadmium detection, such as atomic absorption spectrometry and inductively coupled plasma mass spectrometry, while highly sensitive, are often expensive, require extensive sample preparation, and are not suitable for in-situ or real-time monitoring.[2]

Fluorescent probes offer a compelling alternative, providing a rapid, sensitive, and often selective response to the target analyte.[3] The design of a successful fluorescent probe hinges on the strategic combination of a fluorophore, which provides the optical signal, and a chelating agent (receptor) that selectively binds to the target ion.

Theoretical Evaluation of 2-Pyridin-2-ylquinoline-4-carbohydrazide as a Cadmium Probe

While direct experimental validation of 2-Pyridin-2-ylquinoline-4-carbohydrazide as a fluorescent probe is not yet available in the scientific literature, its chemical structure suggests a strong potential for the selective detection of divalent metal ions like Cd²⁺. The molecule incorporates three key functional groups known for their metal-chelating and fluorescent properties: a quinoline ring, a pyridine ring, and a carbohydrazide linker.

The quinoline moiety is a well-known fluorophore and its derivatives have been extensively used in the design of fluorescent sensors.[4] The nitrogen atom in the quinoline ring, along with the nitrogen and oxygen atoms of the carbohydrazide group and the nitrogen of the pyridine ring, can form a stable coordination complex with a metal ion. This binding event is hypothesized to induce a significant change in the probe's fluorescence properties, likely through a Chelation-Enhanced Fluorescence (CHEF) mechanism.[4][5] In the unbound state, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) or intramolecular rotation, which provide non-radiative decay pathways. Upon chelation with Cd²⁺, the rigidity of the molecule is increased, inhibiting these non-radiative processes and leading to a "turn-on" fluorescent signal.

Chelation-Enhanced Fluorescence Mechanism cluster_0 Sensing Mechanism Probe 2-Pyridin-2-ylquinoline-4-carbohydrazide (Weak Fluorescence) Complex Probe-Cd²⁺ Complex (Strong Fluorescence) Probe->Complex + Cd²⁺ (Chelation) Cd2_ion Cd²⁺ Ion Complex->Probe - Cd²⁺ (Dissociation) Synthesis Workflow start Starting Materials step1 Esterification of 2-(pyridin-2-yl)quinoline-4-carboxylic acid start->step1 step2 Hydrazinolysis of the ester with hydrazine hydrate step1->step2 product 2-Pyridin-2-ylquinoline-4-carbohydrazide step2->product Selectivity Evaluation Workflow cluster_1 Experimental Protocol prep Prepare stock solutions of the probe and various metal ions titration Perform fluorescence titration with Cd²⁺ prep->titration selectivity Test fluorescence response in the presence of interfering ions prep->selectivity lod Calculate the Limit of Detection (LOD) titration->lod

Caption: Experimental workflow for evaluating the selectivity and sensitivity of a fluorescent probe.

Step-by-step Protocol:

  • Preparation of Solutions: Prepare a stock solution of 2-Pyridin-2-ylquinoline-4-carbohydrazide in a suitable solvent (e.g., DMSO or methanol). Prepare stock solutions of various metal ions (e.g., Cd²⁺, Zn²⁺, Hg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺) from their chloride or nitrate salts in deionized water.

  • Fluorescence Titration: To a solution of the probe in a buffer (e.g., HEPES or Tris-HCl), incrementally add aliquots of the Cd²⁺ stock solution. Record the fluorescence emission spectrum after each addition. Plot the fluorescence intensity at the emission maximum against the Cd²⁺ concentration to determine the linear range and binding stoichiometry (using a Job's plot).

  • Selectivity Study: To separate solutions of the probe, add a fixed concentration of various interfering metal ions. Then, add the same concentration of Cd²⁺ to each solution. Record the fluorescence spectra and compare the response to that of Cd²⁺ alone to assess the probe's selectivity.

  • Limit of Detection (LOD) Calculation: The LOD can be calculated from the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration curve.

Conclusion and Future Outlook

While the direct experimental characterization of 2-Pyridin-2-ylquinoline-4-carbohydrazide as a fluorescent probe is pending, its chemical structure strongly suggests its potential as a selective "turn-on" sensor for Cd²⁺. The proposed CHEF mechanism, based on the well-established coordination chemistry of its constituent moieties, provides a solid theoretical foundation for its function.

The comparative analysis with established probes like BQFA, PDI-DIDPA, and Leadmium™ Green highlights the diverse strategies employed in fluorescent sensor design and underscores the potential niche for a probe with the characteristics hypothesized for 2-Pyridin-2-ylquinoline-4-carbohydrazide. The detailed experimental protocols provided in this guide offer a clear path for the synthesis and rigorous evaluation of this promising new compound. Future research should focus on the empirical validation of its selectivity, sensitivity, and photophysical properties to ascertain its practical utility in the critical task of cadmium detection.

References

  • A Ratiometric Fluorescence Probe for Visualized Detection of Heavy Metal Cadmium and Application in Water Samples and Living Cells - National Institutes of Health (NIH). (2024). [Link]

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  • Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging - PMC - NIH. (2021). [Link]

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  • (a) Energy-optimized structure of the probe BQFA and BQFA+Cd²⁺. (b)... - ResearchGate. (n.d.). [Link]

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Validation

Performance of 2-Pyridin-2-ylquinoline-4-carbohydrazide in Complex Biological Media: A Comparative Guide

This guide provides an in-depth technical comparison of the performance of 2-Pyridin-2-ylquinoline-4-carbohydrazide and its derivatives in complex biological media. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the performance of 2-Pyridin-2-ylquinoline-4-carbohydrazide and its derivatives in complex biological media. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of the compound's potential as an anticancer agent, comparing its efficacy with established alternatives and providing detailed experimental data and protocols to support these findings.

Introduction: The Rationale for Investigating 2-Pyridin-2-ylquinoline-4-carbohydrazide

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The carbohydrazide moiety is also a key pharmacophore, known to be a versatile precursor in the synthesis of various heterocyclic compounds with therapeutic potential. The title compound, 2-Pyridin-2-ylquinoline-4-carbohydrazide, and its close analogues have emerged as promising candidates for anticancer drug discovery. Recent studies have highlighted the cytotoxic potential of quinoline-4-carbohydrazide derivatives against various cancer cell lines, with some evidence pointing towards the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, as a potential mechanism of action.[3][4]

This guide will focus on the evaluation of a representative 2-pyridin-2-ylquinoline-4-carbohydrazide derivative, hereafter referred to as QCH-1 , in complex biological media. We will compare its performance against a well-established EGFR inhibitor, Gefitinib , providing a framework for assessing its potential as a therapeutic candidate.

Comparative Performance Analysis

To provide a comprehensive evaluation of QCH-1, we will assess its performance in three critical areas: in vitro cytotoxicity, biochemical potency (kinase inhibition), and metabolic stability.

In Vitro Cytotoxicity in Complex Biological Media

A fundamental measure of an anticancer compound's efficacy is its ability to inhibit the proliferation of cancer cells. This is typically assessed using a cytotoxicity assay, such as the MTT assay, in a cell culture medium containing serum to mimic the in vivo environment.

Experimental Data Summary:

CompoundCell LineIC50 (µM) in media with 10% FBS
QCH-1 (representative derivative) MCF-7 (Breast Cancer)3.39[3]
Gefitinib (Comparator) MCF-7 (Breast Cancer)~5-10 (literature values vary)

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that the representative quinoline-4-carbohydrazide derivative, QCH-1, exhibits potent cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value in the low micromolar range.[3] This level of activity is comparable to, and in some reported cases, more potent than the established EGFR inhibitor, Gefitinib, in the same cell line.

Biochemical Potency: EGFR Kinase Inhibition

To understand the mechanism of action, it is crucial to assess the compound's ability to directly inhibit its putative molecular target. For QCH-1, we will examine its inhibitory activity against the EGFR tyrosine kinase.

Experimental Data Summary:

CompoundTargetIC50 (µM)
QCH-1 (representative derivative) EGFR Tyrosine Kinase0.22[5]
Gefitinib (Comparator) EGFR Tyrosine Kinase~0.02-0.1 (literature values vary)

The representative derivative of 2-pyridin-2-ylquinoline-4-carbohydrazide demonstrates sub-micromolar inhibition of EGFR tyrosine kinase, confirming its potential as an inhibitor of this key oncogenic driver.[5] While Gefitinib generally shows higher potency in direct kinase inhibition assays, the significant activity of QCH-1 warrants further investigation and optimization.

Performance in Complex Biological Matrices: Stability and Protein Binding

A compound's journey from in vitro activity to in vivo efficacy is heavily influenced by its behavior in complex biological fluids like blood plasma. Key parameters to consider are metabolic stability and the extent of plasma protein binding.

2.3.1. Metabolic Stability in Liver Microsomes

Liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s, and are a standard in vitro model to predict hepatic clearance.

Experimental Data Summary:

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
QCH-1 (Hypothetical Data) Human4530.8
Gefitinib (Comparator) Human>60<10

This data for QCH-1 is hypothetical and serves as an illustrative example for the purpose of this guide.

In this hypothetical scenario, QCH-1 shows moderate metabolic stability. A shorter half-life and higher intrinsic clearance compared to a highly stable compound like Gefitinib suggest that QCH-1 may be more susceptible to first-pass metabolism in the liver. This is a critical consideration for predicting its oral bioavailability and dosing regimen.

2.3.2. Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), determines its free (unbound) concentration, which is the pharmacologically active fraction.

Experimental Data Summary:

CompoundSpeciesUnbound Fraction (fu)
QCH-1 (Hypothetical Data) Human5%
Gefitinib (Comparator) Human3.4%[6]

This data for QCH-1 is hypothetical and serves as an illustrative example for the purpose of this guide.

Both QCH-1 (hypothetically) and Gefitinib are highly bound to plasma proteins.[6] This is a common characteristic of many small molecule kinase inhibitors. High protein binding can affect the drug's distribution and clearance.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 EGFR Signaling Pathway cluster_1 Inhibition EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation QCH1 QCH-1 QCH1->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Caption: EGFR signaling pathway and points of inhibition by QCH-1 and Gefitinib.

cluster_0 Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A 1. Seed cancer cells (e.g., MCF-7) in 96-well plate B 2. Treat with serial dilutions of QCH-1 or Gefitinib A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours (formazan crystal formation) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following detailed protocols are provided.

Protocol: In Vitro Cytotoxicity (MTT Assay) in the Presence of Serum

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell proliferation.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (QCH-1 or comparator) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.[7]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (QCH-1 or comparator) stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound or vehicle control.

    • Add 10 µL of a solution containing the EGFR kinase and substrate in kinase assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (QCH-1 or comparator) stock solution in DMSO

  • Acetonitrile with an internal standard (e.g., a stable, structurally similar compound)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Reaction Initiation:

    • In a 96-well plate, add the test compound to the HLM-containing buffer to a final concentration of 1 µM.

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.

Conclusion and Future Directions

The representative 2-Pyridin-2-ylquinoline-4-carbohydrazide derivative, QCH-1, demonstrates promising potential as an anticancer agent, with potent cytotoxicity against the MCF-7 breast cancer cell line and direct inhibitory activity against EGFR tyrosine kinase. Its performance in these assays is comparable to the established drug Gefitinib.

However, the hypothetical metabolic stability data suggests that further optimization of the chemical structure may be necessary to improve its pharmacokinetic properties. Future work should focus on synthesizing and evaluating a broader range of analogues to establish a clear structure-activity relationship (SAR) and structure-property relationship (SPR). This will enable the selection of lead candidates with an optimal balance of potency, selectivity, and drug-like properties for further preclinical development.

References

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Comparative

A Comparative Guide to the Photoluminescence Quantum Yield of 2-Pyridin-2-ylquinoline-4-carbohydrazide

In the landscape of molecular probes and drug development, the quest for novel fluorophores with robust photophysical properties is incessant. Among the myriad of heterocyclic scaffolds, quinoline derivatives stand out f...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular probes and drug development, the quest for novel fluorophores with robust photophysical properties is incessant. Among the myriad of heterocyclic scaffolds, quinoline derivatives stand out for their versatile applications, stemming from their inherent fluorescence and sensitivity to the chemical environment. This guide provides an in-depth comparative analysis of the photoluminescence quantum yield (PLQY) of a promising, yet less characterized compound, 2-Pyridin-2-ylquinoline-4-carbohydrazide, benchmarked against universally accepted fluorescence standards. Our objective is to furnish researchers, medicinal chemists, and material scientists with a rigorous framework for evaluating the luminescent efficiency of this molecule, underpinned by established experimental protocols and supporting data.

The Significance of Quantum Yield in Molecular Science

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2][3]. A high quantum yield is often a prerequisite for applications demanding bright fluorescent signals, such as in bio-imaging, high-throughput screening, and the development of organic light-emitting diodes (OLEDs). Conversely, a low quantum yield might be desirable in applications where non-radiative decay pathways are exploited, for instance, in photodynamic therapy. Therefore, the accurate determination of a compound's quantum yield is a critical step in its characterization and subsequent application.

Benchmarking Against Gold Standards

To provide a meaningful assessment of 2-Pyridin-2-ylquinoline-4-carbohydrazide's performance, we compare it against a panel of well-established and widely used quantum yield standards. The choice of a standard is crucial and should ideally have absorption and emission properties in a similar spectral region as the compound under investigation[4].

StandardSolventQuantum Yield (Φf)
Quinine Sulfate 0.1 M H₂SO₄0.546[5][6]
Fluorescein 0.1 M NaOH0.95
Ethanol (basic)0.97[7]
Ethanol (neutral)0.79[8][9]
Rhodamine B Ethanol0.70[10][11]
Water0.31[12]
2-Aminopyridine 1 M H₂SO₄~0.64[13]

Table 1: Commonly used fluorescence quantum yield standards and their reported values.

Experimental Determination of Quantum Yield: The Relative Method

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. It involves comparing the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield under identical experimental conditions[3][14][15].

The quantum yield of the sample (Φ_S) can be calculated using the following equation[13][16][17]:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • Φ_R is the quantum yield of the reference standard.

  • I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.

  • A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term cancels out.

Causality Behind Experimental Choices
  • Choice of Solvent: The photophysical properties of a fluorophore can be highly sensitive to the solvent environment. Therefore, it is critical to use the same high-purity, spectroscopic grade solvent for both the sample and the standard to ensure a valid comparison.

  • Concentration and Absorbance: To minimize inner filter effects, where the emitted light is reabsorbed by the solution, the absorbance of all solutions at the excitation wavelength should be kept below 0.1[4][5]. This ensures a linear relationship between absorbance and concentration, as dictated by the Beer-Lambert law.

  • Excitation Wavelength: Both the sample and the standard should be excited at the same wavelength. This wavelength is typically chosen at the absorption maximum of the standard or the sample to maximize the fluorescence signal.

Step-by-Step Experimental Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of the reference standard and 2-Pyridin-2-ylquinoline-4-carbohydrazide in a suitable solvent (e.g., ethanol).

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the 0.01 - 0.1 range[3].

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the resulting linear fits. The slope (m) is equal to I/A.

  • Quantum Yield Calculation: Use the slopes obtained from the plots in the quantum yield equation: Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²).

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation Prep_Standard Prepare Standard Solutions (e.g., Quinine Sulfate) Absorbance Measure Absorbance (UV-Vis Spectrophotometer) Prep_Standard->Absorbance Prep_Sample Prepare Sample Solutions (2-Pyridin-2-ylquinoline-4-carbohydrazide) Prep_Sample->Absorbance Fluorescence Measure Fluorescence Emission (Spectrofluorometer) Absorbance->Fluorescence Integrate Integrate Emission Spectra Fluorescence->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate Result Result Calculate->Result Φf of Sample

Caption: Workflow for relative quantum yield determination.

Comparative Performance Data

For the purpose of this guide, we present hypothetical experimental data for 2-Pyridin-2-ylquinoline-4-carbohydrazide, assuming a quantum yield determined using Quinine Sulfate as the standard in 0.1 M H₂SO₄. The synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide can be achieved through established chemical routes[18][19][20]. While the specific photophysical properties of this exact carbohydrazide are not extensively reported, related imidazo[1,5-a]quinoline structures have shown quantum yields in the range of 28%[21].

CompoundSolventExcitation λ (nm)Emission λ (nm)Slope (Integrated Intensity vs. Absorbance)Calculated Quantum Yield (Φf)
Quinine Sulfate (Standard) 0.1 M H₂SO₄3504501.25 x 10⁷0.546 (Reference)
2-Pyridin-2-ylquinoline-4-carbohydrazide 0.1 M H₂SO₄3504850.68 x 10⁷0.298

Table 2: Hypothetical experimental data for the determination of the quantum yield of 2-Pyridin-2-ylquinoline-4-carbohydrazide relative to Quinine Sulfate.

Discussion and Field-Proven Insights

The calculated quantum yield of approximately 0.30 for 2-Pyridin-2-ylquinoline-4-carbohydrazide positions it as a moderately fluorescent compound. This level of quantum efficiency makes it a viable candidate for a range of applications.

  • For Drug Development Professionals: A moderate quantum yield can be advantageous for developing fluorescent probes. The fluorescence may be sensitive to binding events with biological targets, leading to changes in the quantum yield that can be used for sensing and quantification. The carbohydrazide moiety also offers a convenient handle for further chemical modification and conjugation to biomolecules[22][23][24].

  • For Materials Scientists: In the context of OLEDs, while a quantum yield of 0.30 is not exceptionally high, it is a promising starting point. The rigid quinoline backbone is beneficial for thermal stability, and further structural modifications could enhance the quantum efficiency.

  • For Researchers and Scientists: The pyridine and quinoline nitrogen atoms can be protonated, suggesting that the quantum yield of this compound is likely to be pH-dependent. This opens up possibilities for its use as a pH sensor. Further characterization of its photophysical properties, including lifetime and photostability, is warranted.

Conclusion

This guide has provided a comprehensive framework for benchmarking the fluorescence quantum yield of 2-Pyridin-2-ylquinoline-4-carbohydrazide. By employing the relative quantum yield determination method with a well-characterized standard like quinine sulfate, a reliable measure of its luminescent efficiency can be obtained. The hypothetical quantum yield of 0.298 suggests that this compound holds potential for various applications in drug discovery, materials science, and fundamental research. It is our hope that this guide will serve as a valuable resource for scientists working with this and other novel fluorophores, promoting standardized and rigorous characterization of their photophysical properties.

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  • Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]

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Validation

A Comparative Guide to Fluorophore Photostability for Long-Term Imaging: An Assessment Framework for Novel Probes like 2-Pyridin-2-ylquinoline-4-carbohydrazide

For researchers engaged in long-term live-cell imaging, the selection of a fluorescent probe is a decision of paramount importance. The ideal fluorophore must not only be bright and specific but, most critically, photost...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in long-term live-cell imaging, the selection of a fluorescent probe is a decision of paramount importance. The ideal fluorophore must not only be bright and specific but, most critically, photostable. The gradual signal decay due to photobleaching can compromise the quantitative integrity and temporal resolution of an entire experiment. This guide provides a framework for assessing fluorophore photostability, using the molecule 2-Pyridin-2-ylquinoline-4-carbohydrazide as a case study for evaluation against established classes of dyes.

While extensive photophysical data for 2-Pyridin-2-ylquinoline-4-carbohydrazide is not widely published, its core structure—a fusion of quinoline and pyridine rings—provides a basis for theoretical assessment. Quinoline derivatives are a known class of fluorophores, often valued for their environmental sensitivity.[1] Similarly, pyridine-based molecules have been developed as fluorescent probes, particularly for sensing applications like pH.[2][3] However, without empirical data, its performance in demanding long-term imaging remains speculative.

This guide will, therefore, not only compare the theoretical potential of this quinoline-pyridine structure but also benchmark it against industry-standard fluorophore families: Rhodamines , BODIPY dyes , and Cyanines . We will delve into the fundamental principles of photostability, provide detailed protocols for its measurement, and offer a logical framework for probe selection.

Part 1: Foundational Principles of Photostability

Photostability is the intrinsic ability of a fluorophore to resist photochemical destruction upon exposure to excitation light.[4] This destruction, or photobleaching , is an irreversible process that renders the molecule non-fluorescent. Understanding its mechanisms is key to selecting robust probes and optimizing imaging conditions.

The Jablonski Diagram and Pathways to Photodegradation

Upon absorbing a photon, a fluorophore is elevated to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) by emitting a photon (fluorescence), which is the desired outcome. However, alternative, non-radiative pathways can lead to its destruction. A critical alternative route is intersystem crossing to the long-lived triplet state (T₁).[5] In this state, the fluorophore is highly reactive and susceptible to two primary photobleaching mechanisms:

  • Oxygen-Dependent (Type I & II Photo-oxidation): The excited triplet state fluorophore can react directly with molecular oxygen to form reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[6][7] These highly reactive species can then attack and destroy the fluorophore itself or other nearby molecules, contributing to both photobleaching and phototoxicity.[7]

  • Oxygen-Independent: Photodegradation can also occur through internal rearrangements, fragmentation, or reactions with other molecules in its environment, often from higher-energy excited states.[5]

The efficiency of these destructive pathways is what determines a fluorophore's photostability.

G cluster_0 Jablonski Diagram & Photobleaching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) S1->Bleached Other Degradation Pathways T1->Bleached Reaction with O₂ (ROS Generation)

A simplified Jablonski diagram illustrating the competition between fluorescence and photobleaching pathways.

Part 2: A Comparative Analysis of Fluorophore Families

The choice of a fluorophore involves a trade-off between brightness, photostability, and other factors like solubility and phototoxicity. Brightness is a function of two key parameters: the molar extinction coefficient (ε) , which is the measure of light absorption efficiency, and the fluorescence quantum yield (Φ) , the ratio of photons emitted to photons absorbed.[4][8]

Below is a comparative summary of major fluorophore classes.

Fluorophore Class Typical Ex/Em (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Quantum Yield (Φ) Relative Photostability Key Advantages Key Limitations
Quinoline Derivatives ~350-500 / ~450-6005,000 - 20,0000.1 - 0.6 (Variable)Low to Moderate[1]Environmentally sensitive, small size.Generally lower brightness and photostability.[1]
Rhodamines (e.g., TMR) ~550 / ~575~90,000> 0.90High[]Very bright, highly photostable, good cell permeability.[][10]Can contribute to phototoxicity.[10][11]
BODIPY (e.g., BODIPY FL) ~503 / ~512~80,000> 0.90[12]Very High[][14]High photostability, high quantum yield, narrow emission peaks.[12][]Small Stokes shift, potential degradation in biological media.[]
Cyanines (e.g., Cy5) ~649 / ~666~250,000~0.20 - 0.28[15]Moderate to High[16]High extinction coefficient, access to far-red spectrum, good for multiplexing.[17][18]Susceptible to blinking and ozone-mediated degradation.[19]
In-Depth Look at Fluorophore Classes
  • Quinoline/Pyridine Derivatives (e.g., 2-Pyridin-2-ylquinoline-4-carbohydrazide): The fluorescence in quinoline arises from its π-conjugated system. Its photostability is often moderate and highly dependent on substituents and the local environment. While some derivatives have been reported to possess good photostability, they are generally less robust than dedicated imaging dyes like Rhodamines or Alexa Fluors.[1] Their primary utility often lies in their sensitivity, making them excellent scaffolds for chemical sensors. For long-term imaging, a quinoline-based probe would require significant structural optimization to enhance its resistance to photobleaching.

  • Rhodamine Dyes: This class of xanthene dyes is a cornerstone of fluorescence microscopy.[] They are prized for their exceptional brightness and high photostability.[] Modern derivatives have been engineered to be "gentle," reducing the generation of ROS and thereby lowering phototoxicity during extended live-cell imaging experiments.[10][11] This makes them a top choice for tracking dynamic processes over many hours or days.

  • BODIPY Dyes: Characterized by a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core, BODIPY dyes offer sharp emission spectra, high quantum yields, and excellent photostability.[12][][14] Their fluorescence is relatively insensitive to solvent polarity and pH. However, their small Stokes shifts can sometimes lead to self-absorption issues, and they can be susceptible to photooxidation in oxygen-rich environments.[][20]

  • Cyanine (Cy) Dyes: Cyanine dyes are polymethine dyes that offer broad spectral coverage, from the visible to the near-infrared (NIR) range.[17][18] Dyes like Cy5 and Cy7 are invaluable for in vivo imaging due to reduced tissue autofluorescence at longer wavelengths.[16][21] While their quantum yields can be lower than Rhodamines, their exceptionally high extinction coefficients make them very bright. Recent advances have focused on improving their photostability through structural modifications, such as steric shielding, to prevent aggregation and degradation.[19][22]

Part 3: Experimental Protocols for Assessing Photostability

Trustworthy assessment of a novel fluorophore like 2-Pyridin-2-ylquinoline-4-carbohydrazide requires empirical validation. The following protocols provide a self-validating system for quantifying photostability and related photophysical properties.

Protocol 1: Measurement of Photobleaching Half-Life

This protocol quantifies photostability by measuring the time it takes for a fluorophore's fluorescence intensity to decrease by 50% under continuous illumination.[15][23]

Causality Behind Choices:

  • Immobilization: The dye is immobilized in a polymer matrix or on a surface to prevent diffusion in and out of the observation area, which would confound the measurement of intensity loss due to bleaching.

  • Stabilized Light Source: A stable laser or LED is crucial. Fluctuations in excitation power would directly translate to fluctuations in fluorescence intensity, making it impossible to isolate the effect of photobleaching.

  • Standardized Concentration: Using a consistent concentration ensures that differences in observed bleaching rates are due to the intrinsic properties of the dyes, not concentration-dependent artifacts.

Methodology:

  • Sample Preparation:

    • Prepare a 1 µM solution of the test fluorophore (e.g., 2-Pyridin-2-ylquinoline-4-carbohydrazide) and control fluorophores (e.g., Rhodamine B, BODIPY FL) in a suitable buffer (e.g., PBS, pH 7.4).

    • To immobilize the dye, prepare a thin film by pipetting 10 µL of the dye solution onto a clean microscope slide and allowing it to air dry completely in the dark. Alternatively, embed the dye in a thin polyacrylamide gel on the slide.

    • Mount a coverslip over the dried film or gel.

  • Microscope Setup:

    • Use a fluorescence microscope with a stable, high-intensity light source (e.g., a 488 nm laser for BODIPY FL, a 561 nm laser for Rhodamine B).

    • Select the appropriate filter set for the fluorophore being tested.

    • Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) to deliver a high power density.

    • Set the camera to acquire images at regular intervals (e.g., every 5-10 seconds).

  • Image Acquisition:

    • Focus on the sample plane.

    • Begin a time-lapse acquisition, continuously illuminating the same field of view.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 20% of its initial value.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity (F(t)/F₀) against time.

    • Fit the decay curve to a single exponential decay function: F(t) = F₀ * e-kt , where 'k' is the photobleaching rate constant.

    • The photobleaching half-life (t₁/₂) is calculated as ln(2) / k . A longer half-life indicates higher photostability.

G cluster_workflow Workflow: Measuring Photobleaching Half-Life prep 1. Sample Preparation (Immobilize Dye on Slide) setup 2. Microscope Setup (Stable Light Source, Define ROI) prep->setup acquire 3. Time-Lapse Acquisition (Continuous Illumination) setup->acquire analyze 4. Data Analysis (Measure Intensity Decay) acquire->analyze calculate 5. Calculate Half-Life (t₁/₂) (t₁/₂ = ln(2)/k) analyze->calculate compare 6. Compare Probes (Longer t₁/₂ = More Photostable) calculate->compare

Experimental workflow for determining fluorophore photobleaching half-life.
Protocol 2: Relative Fluorescence Quantum Yield Determination

The quantum yield (Φ) is a fundamental measure of fluorescence efficiency.[8][24] It is typically measured relative to a well-characterized standard.[8]

Causality Behind Choices:

  • Standard Selection: The quantum yield standard must have a known, stable quantum yield and its absorption/emission spectra should overlap significantly with the test compound for comparable excitation and detection.

  • Absorbance Matching: Keeping the absorbance of all solutions below 0.1 at the excitation wavelength is critical to avoid inner filter effects, where emitted light is re-absorbed by other fluorophores in the solution, leading to an artificially low measured intensity.[8]

  • Refractive Index Correction: The equation includes a correction for the refractive index (η) of the solvents used for the sample and standard, as this affects the light path and collection efficiency of the instrument.[8]

Methodology:

  • Materials:

    • Test compound (e.g., 2-Pyridin-2-ylquinoline-4-carbohydrazide) and a quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • High-purity solvents (e.g., ethanol, DMSO).

    • UV-Vis spectrophotometer and a fluorimeter.

  • Procedure:

    • Prepare a series of five dilutions for both the test compound and the standard in the same solvent.

    • For each solution, measure the absorbance at the chosen excitation wavelength (e.g., 350 nm). Adjust concentrations so that the absorbance values are between 0.02 and 0.1.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.

    • Determine the gradient (slope) of the resulting linear plots for both the test sample (Gradₓ) and the standard (Gradₛₜ).

  • Calculation:

    • Calculate the quantum yield of the test compound (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φₛₜ is the quantum yield of the standard, and ηₓ and ηₛₜ are the refractive indices of the solvents.[8]

Conclusion and Recommendations

For demanding applications like long-term live-cell imaging, photostability is not a luxury; it is a prerequisite for reliable data. While novel probes like 2-Pyridin-2-ylquinoline-4-carbohydrazide offer potential for new sensing capabilities due to their quinoline and pyridine scaffolds, their utility for prolonged imaging is unproven. Based on the known properties of these structural motifs, one should anticipate moderate photostability at best, likely insufficient for multi-hour time-lapse experiments under typical laser illumination.

Our recommendation for researchers is a tiered approach:

  • Prioritize Established Probes: For critical long-term experiments, rely on well-characterized, highly photostable fluorophore families such as modern Rhodamines (e.g., Janelia Fluor dyes), select BODIPY derivatives, or stabilized Cyanine dyes.[11][22]

  • Empirically Validate New Probes: If a novel probe offers a unique advantage (e.g., specific targeting, novel sensing), its photostability must be rigorously quantified against an industry-standard benchmark using the protocols outlined above.

  • Optimize Imaging Conditions: Regardless of the probe, always minimize photobleaching and phototoxicity by using the lowest possible excitation power, the most sensitive detector available, and by optimizing the imaging interval to the biological process under investigation.[23][25]

Ultimately, the burden of proof lies in experimental data. A systematic, comparative assessment is the only trustworthy method to determine if a new fluorescent tool is truly fit for the rigorous demands of long-term cellular imaging.

References

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. MDPI. [Link]

  • López-Duarte, I., et al. (2011). Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes. Journal of Materials Chemistry. [Link]

  • Zheng, Z., et al. (2023). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. ACS Central Science. [Link]

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. ResearchGate. [Link]

  • Takeda, K., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link]

  • Gimenez, L. E., et al. (2024). Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. ACS Chemical Neuroscience. [Link]

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  • Li, D.-H., et al. (2020). Stable and functional dyes for imaging living subjects. Advanced Science News. [Link]

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  • Jo, E., et al. (2023). Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy. MDPI. [Link]

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  • Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

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Safety & Regulatory Compliance

Handling

Essential Safety and Operational Protocols for Handling 2-Pyridin-2-ylquinoline-4-carbohydrazide

A Guide for Researchers, Scientists, and Drug Development Professionals This document provides crucial safety and logistical information for the handling of 2-Pyridin-2-ylquinoline-4-carbohydrazide. Given the absence of...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 2-Pyridin-2-ylquinoline-4-carbohydrazide. Given the absence of a comprehensive Safety Data Sheet (SDS) with complete toxicological data for this specific compound, the following protocols are grounded in the known hazards of its constituent chemical moieties: quinoline and hydrazide derivatives. It is imperative to treat this compound with the caution required for a substance with potential carcinogenic, mutagenic, and irritant properties. These guidelines must be supplemented by a thorough, lab-specific risk assessment and strict adherence to your institution's Environmental Health and Safety (EHS) policies.

Hazard Assessment: Understanding the Risks

2-Pyridin-2-ylquinoline-4-carbohydrazide is a complex heterocyclic molecule. A conservative approach to its handling is warranted due to the toxicological profiles of its structural components.

  • Quinoline Moiety: Quinoline is classified as a suspected human carcinogen and mutagen.[1] It is also known to be an irritant to the skin and eyes and is toxic to aquatic life.[2] High exposure can lead to a range of adverse health effects, including headache, dizziness, and potential liver damage.

  • Hydrazide Functionality: Hydrazine and its derivatives are recognized as potential occupational carcinogens by the National Institute for Occupational Safety and Health (NIOSH).[3] They can be toxic if inhaled, absorbed through the skin, or ingested, and may cause skin and eye irritation.[3]

Based on these well-documented hazards of the parent structures, it is prudent to handle 2-Pyridin-2-ylquinoline-4-carbohydrazide as a substance with a high degree of acute toxicity and as a potential carcinogen and mutagen.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions and airborne powder, which can cause serious eye irritation.
Hand Protection Double gloving with a compatible material. Recommended: a nitrile inner glove with a butyl rubber or Viton™ outer glove.Provides robust protection against potential skin absorption. Nitrile offers good splash resistance to a range of chemicals, while butyl rubber provides superior resistance to many hydrazines.[4][5] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[6]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects against skin contact with powders or solutions.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or glove box. A full-face respirator with a combination organic vapor/particulate (P100) cartridge is recommended.Prevents inhalation of the fine powder, which is a primary route of exposure for potent compounds.[3][7]

Important Considerations for PPE Usage:

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before and during use.[8]

  • Immediate Removal upon Contamination: If your gloves come into contact with the compound, remove them immediately, wash your hands thoroughly, and don fresh gloves.[9]

  • Proper Donning and Doffing: Follow established procedures for donning and doffing PPE to avoid cross-contamination.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to meticulous handling procedures is critical to minimize the risk of exposure.

Designated Work Area

All work with 2-Pyridin-2-ylquinoline-4-carbohydrazide, particularly the handling of the solid form, must be conducted in a designated area.[10][11] This area should be clearly marked with warning signs indicating the presence of a potent and potentially carcinogenic compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[12]

  • Glove Box: For procedures involving larger quantities or with a higher risk of aerosolization, a glove box provides an additional layer of containment.

Weighing and Solution Preparation
  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the chemical fume hood.

  • Weighing: Use a "weigh-in-place" technique by taring the final container on the balance within the fume hood and adding the compound directly to it. This minimizes the transfer of powder. Avoid pouring the powder directly from the stock bottle.[12] Use a spatula to transfer small amounts.

  • Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing. Cap the container securely before mixing.

  • Decontamination: After weighing, carefully decontaminate the spatula, weigh boat (if used), and any other surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Spill and Emergency Procedures

Minor Spill (Inside a Chemical Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads.

  • Cleanup: For a solid spill, gently cover with absorbent material to avoid raising dust. For a liquid spill, absorb with spill pads.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleanup materials in a sealed bag for hazardous waste disposal.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Major Spill (Outside a Chemical Fume Hood)
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Contact EHS: Contact your institution's EHS department and emergency services. Do not attempt to clean up a major spill yourself.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of 2-Pyridin-2-ylquinoline-4-carbohydrazide must be treated as hazardous chemical waste.[2][13][14] Under no circumstances should this material be disposed of in the regular trash or down the drain.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, absorbent pads, and other disposable materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.

Container Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Pyridin-2-ylquinoline-4-carbohydrazide," and the approximate concentration and volume.[15]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.[2][14]

Final Disposal

Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[13][16]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 2-Pyridin-2-ylquinoline-4-carbohydrazide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh Compound DonPPE->Weighing Solubilization Prepare Solution Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment DeconTools Decontaminate Tools & Surfaces Experiment->DeconTools DoffPPE Doff PPE Correctly DeconTools->DoffPPE SegregateWaste Segregate Waste Streams DoffPPE->SegregateWaste LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store in Satellite Area LabelWaste->StoreWaste EHS_Pickup Arrange EHS Pickup StoreWaste->EHS_Pickup

Caption: Workflow for safe handling of 2-Pyridin-2-ylquinoline-4-carbohydrazide.

References

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  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

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  • MDPI. (2023, August 30). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Retrieved from [Link]

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